Mexaform
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
8056-07-3 |
|---|---|
Molecular Formula |
C42H45BrClIN4O6 |
Molecular Weight |
944.1 g/mol |
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol;2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;4,7-phenanthroline-5,6-dione;bromide |
InChI |
InChI=1S/C21H34NO3.C12H6N2O2.C9H5ClINO.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1-6H;1-4,13H;1H/q+1;;;/p-1 |
InChI Key |
SVZLGDBIEMFAJR-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
Synonyms |
Mexaform |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Composition and Analysis of Mexaform
Foreword: This document provides a detailed technical overview of the chemical composition, pharmacological mechanisms, and analytical methodologies pertaining to the pharmaceutical formulation historically known as Mexaform. This compound was a combination drug indicated for the treatment of various forms of diarrhea and enteritis. It has been discontinued in many countries due to safety concerns, primarily linked to the neurotoxicity of its active ingredient, clioquinol.[1] This guide is intended for researchers, scientists, and professionals in drug development interested in the scientific profile of this multi-component pharmaceutical product.
Chemical Composition
This compound was a fixed-dose combination product comprising three distinct active pharmaceutical ingredients (APIs), each contributing to the overall therapeutic effect. The formulation was designed to provide broad-spectrum antimicrobial, antiprotozoal, and antispasmodic activity.
Active Pharmaceutical Ingredients (APIs)
The core of the this compound formulation consisted of an antimicrobial/antiprotozoal agent, a specific amoebicide, and a smooth muscle relaxant. The physicochemical properties of these components are summarized below.
| Component | Chemical Name | Chemical Class | Therapeutic Function | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| Clioquinol | 5-Chloro-7-iodo-8-quinolinol | Halogenated Hydroxyquinoline | Antifungal, Antiprotozoal, Antibacterial | C₉H₅ClINO | 305.50 | 130-26-7 |
| Phanquone | 4,7-Phenanthroline-5,6-dione | Orthoquinone | Amoebicide, Antiprotozoal[2] | C₁₂H₆N₂O₂ | 210.19 | 84-12-8 |
| Oxyphenonium Bromide | 2-[(2-Cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide | Quaternary Ammonium Anticholinergic | Antispasmodic, Antimuscarinic[3] | C₂₁H₃₄BrNO₃ | 428.40 | 50-10-2 |
Inactive Ingredients (Excipients)
Pharmacology and Mechanisms of Action
The therapeutic efficacy of this compound was derived from the synergistic or complementary actions of its three active components.
Clioquinol: Metal Ion Chelation and Antimicrobial Action
Clioquinol's primary mechanism of action is its function as a potent metal chelator, with a high affinity for divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[4][5] These ions are essential cofactors for a wide range of microbial enzymes. By sequestering these metal ions, clioquinol disrupts critical metabolic pathways, inhibiting pathogen growth and replication.[6] Additionally, some evidence suggests that clioquinol can interfere with microbial DNA synthesis, further contributing to its antimicrobial effects.[6][7]
Phanquone: Oxidative Stress Induction
Phanquone, an orthoquinone derivative of 4,7-phenanthroline, exerts its antiprotozoal effects primarily through redox cycling.[8] Within the target parasite, phanquone can be reduced to a semiquinone radical. This radical species readily reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This cycle generates a continuous flux of reactive oxygen species (ROS), leading to overwhelming oxidative stress, damage to cellular components (lipids, proteins, DNA), and ultimately, parasite death.[9][10]
Oxyphenonium Bromide: Muscarinic Receptor Antagonism
Oxyphenonium bromide is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][11][12] In the gastrointestinal tract, the neurotransmitter acetylcholine binds to mAChRs on smooth muscle cells to stimulate contraction (peristalsis) and on glandular cells to promote secretion.[13] By competitively blocking acetylcholine from binding to these receptors, oxyphenonium bromide inhibits these parasympathetic actions, resulting in smooth muscle relaxation and a reduction in gastric and intestinal secretions.[3][11] This alleviates the cramping and hypermotility associated with diarrhea.
Analytical Methodologies
The quality control and quantitative analysis of a multi-component formulation like this compound require robust analytical protocols capable of separating and quantifying each active ingredient from the tablet matrix and any potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for such an analysis.
Analytical Workflow
A typical analytical workflow for the quality control assay of this compound tablets involves sample preparation, chromatographic separation, detection, and data analysis.
Experimental Protocol: Sample Preparation
-
Homogenization: Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets) to create a homogenous sample.
-
Extraction: Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Dissolution: Add a suitable diluent (e.g., methanol or an acetonitrile/water mixture) to approximately 70% of the flask volume.
-
Sonication: Sonicate the flask for 15-20 minutes to ensure complete dissolution and extraction of the APIs.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
-
Clarification: Centrifuge a portion of the solution to pelletize insoluble excipients.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.
Experimental Protocol: HPLC Method
The following is a proposed stability-indicating reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Clioquinol, Phanquone, and Oxyphenonium Bromide. This method is synthesized from established analytical techniques for the individual components and would require formal validation.[14][15][16][17][18]
| Parameter | Specification |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or dual-wavelength UV detector. |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile. |
| Elution Mode | Gradient Elution. |
| Gradient Program | Time 0 min: 20% B; Time 15 min: 70% B; Time 20 min: 70% B; Time 22 min: 20% B; Time 25 min: 20% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelengths | 222 nm for Oxyphenonium Bromide and 254 nm for Clioquinol and Phanquone (monitored simultaneously). |
| Standard Preparation | Prepare individual stock solutions of certified reference standards in the diluent. Create working standards and a calibration curve covering the expected concentration range. |
| Quantification | Calculate the concentration of each API in the sample preparation by comparing its peak area to the linear regression equation derived from the calibration curve. |
References
- 1. reference.md [reference.md]
- 2. 4,7-Phenanthroline-5,6-dione | C12H6N2O2 | CID 6764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Clioquinol used for? [synapse.patsnap.com]
- 7. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 8. Phanquinone - Wikipedia [en.wikipedia.org]
- 9. Buy Phanquinone | 84-12-8 | >98% [smolecule.com]
- 10. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Oxyphenonium Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. turkjps.org [turkjps.org]
- 17. Rapid method for the simultaneous analysis of hydrocortisone and clioquinol in topical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Historical Clinical Use of Mexaform (Clioquinol) in Gastroenterology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the historical clinical application of Mexaform, a drug containing clioquinol, in the field of gastroenterology. Once a widely used treatment for intestinal infections, its journey from a seemingly effective therapeutic to a cause of a devastating neurological epidemic offers critical lessons in pharmacology, toxicology, and drug regulation. This document delves into its clinical use, quantitative data on its application and adverse effects, and the underlying mechanisms of action.
Introduction: The Rise and Fall of an Anti-Infective
This compound, a brand name for a formulation containing clioquinol (iodochlorhydroxyquin), was introduced by Ciba-Geigy in 1934.[1] Initially marketed for the treatment of amoebic dysentery, its use expanded over the following decades to encompass a wide range of gastrointestinal disturbances.[1][2] The drug was promoted as a safe and effective antimicrobial agent, even for pediatric use, with claims of no permanent adverse side effects.[1] However, the widespread and often indiscriminate use of this compound, particularly in Japan, led to a tragic iatrogenic disaster in the 1970s: the outbreak of Subacute Myelo-Optic Neuropathy (SMON).[1][3] This devastating neurological disease, characterized by paralysis, blindness, and even death, was eventually linked to clioquinol intoxication, leading to its withdrawal from the market in many countries.[4][5]
Quantitative Data on Clinical Use and Adverse Events
The following tables summarize the available quantitative data regarding the clinical use of this compound (clioquinol) and the incidence of its most severe adverse effect, SMON.
Table 1: Historical Dosage of Clioquinol in Gastroenterology
| Indication | Dosage Regimen | Duration | Reference |
| Amoebic Dysentery | 250 mg three times daily | 10 days | [2] |
| Traveler's Diarrhea (Prophylaxis) | Not specified in detail, but used | Not specified | [5] |
| General Abdominal Troubles | No limitation as to dosage or length of treatment was initially advised | Unspecified | [1] |
| Dientamoeba fragilis infection | Recommended as first-choice treatment in a Dutch guideline | Not specified | [6] |
Table 2: Epidemiological Data of Subacute Myelo-Optic Neuropathy (SMON) in Japan
| Parameter | Value | Reference |
| Estimated Number of Cases | 10,000 - 30,000 | [5] |
| Fatal Cases | Nearly 5% | [7] |
| Average Cumulative Dose in SMON patients | 136 g | [8] |
| Onset of SMON after first taking clioquinol (modal interval) | Approximately 3 weeks | [9] |
| Onset of SMON after first taking clioquinol (>100 days) | 4% of patients | [9] |
It is important to note that while a correlation between high cumulative doses of clioquinol and SMON was observed, some studies have questioned a simple dose-response relationship, suggesting other factors might be involved.[9]
Experimental Protocols
Detailed experimental protocols from the historical clinical trials of this compound are scarce in publicly available literature. However, based on descriptions of similar antiamoebic drug trials from that era, a typical protocol for a clinical trial of clioquinol in amoebic dysentery can be reconstructed.
Reconstructed Clinical Trial Protocol for Clioquinol in Amoebic Dysentery
-
Objective: To evaluate the efficacy and safety of clioquinol for the treatment of acute amoebic dysentery.
-
Study Design: A randomized, controlled clinical trial.
-
Participants: Patients with a confirmed diagnosis of amoebic dysentery, based on clinical symptoms (e.g., diarrhea with blood and mucus) and microscopic identification of Entamoeba histolytica trophozoites or cysts in stool samples.
-
Intervention:
-
Treatment Group: Oral administration of clioquinol (e.g., 250 mg three times daily for 10 days).
-
Control Group: Placebo or a standard-of-care treatment at the time (e.g., another antiamoebic drug).
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Clinical cure, defined as the resolution of diarrheal symptoms.
-
Secondary Efficacy Endpoint: Parasitological cure, defined as the absence of E. histolytica in stool samples at the end of treatment and at a follow-up visit (e.g., 2-4 weeks post-treatment).
-
Safety Endpoint: Incidence and severity of adverse events, monitored through clinical observation and patient reporting.
-
-
Statistical Analysis: Comparison of cure rates and adverse event frequencies between the treatment and control groups using appropriate statistical tests.
One documented clinical trial compared a single dose of secnidazole with a 5-day course of tetracycline and clioquinol for the treatment of acute intestinal amoebiasis, indicating that combination therapies were also investigated.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Clioquinol's Action and Neurotoxicity
The primary mechanism of action of clioquinol is its ability to chelate metal ions, particularly zinc, copper, and iron.[1][4] This metal chelation has downstream effects that contribute to both its antimicrobial activity and its neurotoxicity.
Caption: Mechanism of Clioquinol Action and Neurotoxicity.
Clioquinol's chelation of essential metal ions disrupts microbial metabolic pathways, leading to its antimicrobial effect.[11] However, this same mechanism in the host can inhibit essential metalloenzymes, leading to cellular dysfunction. Furthermore, clioquinol can act as a metal ionophore, transporting metal ions across cell membranes and disrupting intracellular metal homeostasis.[12] This can lead to mitochondrial dysfunction and an increase in oxidative stress, which are believed to be key contributors to the neurotoxicity observed in SMON.[4][8]
Experimental Workflow for the Diagnosis of Drug-Induced Neuropathy (e.g., SMON)
The diagnosis of a drug-induced neuropathy like SMON involves a systematic process of clinical evaluation, exclusion of other causes, and establishing a temporal relationship with drug exposure.
Caption: Diagnostic Workflow for Drug-Induced Neuropathy.
This workflow highlights the critical steps in diagnosing a condition like SMON, starting from the initial clinical presentation to the final management plan. A thorough drug history is paramount, followed by a comprehensive neurological examination and appropriate diagnostic tests to rule out other potential causes. The definitive diagnosis often relies on the temporal association between drug intake and the onset of symptoms, coupled with the exclusion of other etiologies.
Conclusion
The history of this compound (clioquinol) in gastroenterology serves as a stark reminder of the potential for severe, unforeseen adverse drug reactions. While initially perceived as a valuable therapeutic for intestinal infections, its widespread use unveiled a devastating neurotoxic potential, culminating in the SMON tragedy. This case underscores the importance of rigorous post-marketing surveillance, a thorough understanding of a drug's mechanism of action, and the consideration of pharmacogenomic factors that may predispose certain populations to toxicity. For researchers and drug development professionals, the story of clioquinol remains a critical case study in the complexities of drug safety and the ethical responsibilities inherent in pharmaceutical development.
References
- 1. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The history of entamoebiasis | Parasitology | Cambridge Core [cambridge.org]
- 3. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Network Pharmacology Approach for the Identification of Common Mechanisms of Drug‐Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | NQO1 protects against clioquinol toxicity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Mexaform: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexaform is a combination drug historically used for the treatment of intestinal infections, particularly amoebic dysentery. Its therapeutic efficacy stems from the synergistic action of its three active ingredients: clioquinol, phanquone, and oxyphenonium bromide. Each component possesses a distinct mechanism of action, targeting different aspects of the pathogenic process, from direct antimicrobial effects to the management of gastrointestinal symptoms. This technical guide provides an in-depth exploration of the molecular mechanisms of each active ingredient, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Clioquinol: The Metal-Chelating Antimicrobial
Clioquinol (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline with a broad spectrum of antimicrobial activity, including against protozoa like Entamoeba histolytica, fungi, and some bacteria.[1] Its primary mechanism of action is intrinsically linked to its ability to chelate metal ions, which has both therapeutic and toxicological implications.
Mechanism of Action
The antimicrobial effects of clioquinol are largely attributed to its role as a metal ionophore and chelator, primarily for copper (Cu²⁺) and zinc (Zn²⁺). This interaction disrupts essential microbial enzymatic processes that are dependent on these metal cofactors. By binding to and transporting these metal ions, clioquinol can lead to an intracellular accumulation or depletion of these ions, thereby interfering with cellular homeostasis.
Furthermore, clioquinol has been suggested to interfere with microbial DNA synthesis. It is believed that the clioquinol-metal complexes can intercalate into DNA strands, obstructing replication and transcription and ultimately leading to microbial cell death.
The neurotoxicity associated with clioquinol, which led to restrictions on its use, is also linked to its metal-chelating properties. It is thought that clioquinol can disrupt the normal homeostasis of metal ions in the central nervous system, leading to oxidative stress and neuronal damage.
Quantitative Data
The antimicrobial potency of clioquinol has been quantified against various microorganisms, primarily through the determination of Minimum Inhibitory Concentrations (MICs).
| Microorganism | Drug | IC50/MIC | Reference |
| Entamoeba histolytica | Clioquinol (in combination) | Not explicitly stated | [2] |
| Candida species | Clioquinol | 0.031–0.5 µg/mL | [3] |
| Aspergillus fumigatus | Clioquinol | 6 mg/L | [3] |
| Various Fungi | Clioquinol | 71-85% growth inhibition | [3] |
Experimental Protocols
1.3.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Candida species) is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is typically adjusted to 5 x 10² to 2.5 x 10³ CFU/mL.
-
Drug Dilution Series: A serial two-fold dilution of clioquinol is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without the drug) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of clioquinol at which there is no visible growth of the microorganism.
1.3.2. Assessment of DNA Synthesis Inhibition
This protocol outlines a general method to assess the effect of a compound on microbial DNA synthesis.
-
Cell Culture: The target microorganism is cultured in a suitable liquid medium.
-
Radiolabeling: A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the culture medium.
-
Drug Exposure: The culture is treated with varying concentrations of clioquinol. A control group without the drug is also maintained.
-
Incubation: The cultures are incubated to allow for DNA synthesis and incorporation of the radiolabel.
-
DNA Precipitation and Scintillation Counting: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid). The amount of incorporated radioactivity is then measured using a scintillation counter. A reduction in radioactivity in the drug-treated samples compared to the control indicates inhibition of DNA synthesis.
Visualizations
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In vitro sensitivity of Entamoeba histolytica to furazolidone and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of protein and RNA synthesis to antiamoebic drugs in axenic Entamoeba histolytica (NIH-200) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Clioquinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clioquinol (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline that was historically used as a topical and oral antimicrobial agent. Its broad spectrum of activity encompassed protozoa, bacteria, and fungi. One of its notable formulations was in the combination drug Mexaform, which was prescribed for various gastrointestinal infections. This compound contained clioquinol along with other active ingredients, including phanquinone and oxyphenonium bromide, and was used in the treatment of non-specific enteritis.[1][2][3] However, the oral use of clioquinol was largely discontinued in the 1970s due to its association with severe neurotoxicity, specifically Subacute Myelo-Optic Neuropathy (SMON), a debilitating neurological disorder that was particularly prevalent in Japan.[4][5]
Despite its history of neurotoxicity, there has been a renewed interest in clioquinol and its derivatives for new therapeutic applications. This resurgence is driven by its unique mechanism of action as a metal chelator and its potential to modulate various signaling pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer.[4][6] This technical guide provides an in-depth overview of the pharmacological profile of clioquinol, with a focus on its core mechanisms, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of clioquinol. It is important to note that comprehensive human pharmacokinetic data, particularly regarding plasma protein binding, volume of distribution, and clearance, is limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of Clioquinol
| Parameter | Value | Species | Comments | Source |
| Half-life (t½) | 11-14 hours | Human | Following single oral doses. | [4][7] |
| ~2 hours | Hamster | Apparent elimination half-life after oral or intraperitoneal administration. | [4][8] | |
| Bioavailability | ~12% | Hamster | Compared to intraperitoneal dosing. | [4][7] |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes | Hamster | After oral administration. | [8] |
| Metabolism | Extensively metabolized to glucuronate and sulfate conjugates. | Rodents (rats, mice, rabbits, hamsters) | Metabolite concentrations are higher than free clioquinol. | [4][7] |
| Much less metabolized to conjugates. | Humans, Monkeys, Dogs | Concentrations of free clioquinol are higher than metabolites. | [4][7] | |
| Excretion | <1% unchanged in urine. ~95% as glucuronate and ~3% as sulfate conjugates. | Human | [4] | |
| Plasma Protein Binding | Data not available | Human | A related 8-hydroxyquinoline compound, CLBQ14, is highly protein-bound (>91%).[9] | |
| Volume of Distribution | Data not available | Human | Quinolones generally have a large volume of distribution, suggesting intracellular penetration.[10] | |
| Clearance | Data not available | Human |
Table 2: In Vitro Activity of Clioquinol
| Assay | Organism/Cell Line | Result | Comments | Source |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | Inhibition rate of biofilm formation increased from 22.9% at 1 µg/mL to 51.7% at 64 µg/mL after 4 hours. | [11] | |
| Neurotoxicity | Murine cortical cultures | 1-3 µM for 24 hours resulted in the death of approximately 40% of neurons. |
Core Mechanisms of Action
Clioquinol's pharmacological effects are multifaceted, stemming from its ability to chelate metal ions and modulate various intracellular signaling pathways.
Metal Chelation
Clioquinol is a potent chelator of divalent metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[4][7] This property is central to both its therapeutic and toxic effects.
-
Antimicrobial Activity: By sequestering essential metal ions, clioquinol disrupts microbial enzymatic processes that are dependent on these cofactors, leading to the inhibition of growth and proliferation.[11]
-
Neurodegenerative Diseases: In the context of Alzheimer's disease, clioquinol's ability to chelate zinc and copper can dissolve amyloid-beta (Aβ) plaques, which are pathologically enriched with these metals.[4] It is considered a "metal protein attenuating compound" that can redistribute these metal ions.[4]
-
Neurotoxicity: The chelation of metal ions is also implicated in clioquinol's neurotoxicity. The formation of a clioquinol-zinc chelate has been suggested as a potential cause of SMON, possibly by acting as a mitochondrial toxin.[4]
Modulation of Signaling Pathways
Clioquinol has been shown to influence several key signaling pathways involved in cell survival, proliferation, and degradation processes.
-
Proteasome Inhibition: Clioquinol can inhibit the 20S proteasome through both copper-dependent and independent mechanisms.[4][6] By acting as a copper ionophore, it can transport copper to the proteasome, disrupting its function and leading to the accumulation of misfolded proteins and subsequent cell death.[6][12] This mechanism contributes to its anticancer activity.[6]
-
VEGFR2 Degradation: In endothelial cells, clioquinol can directly bind to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This interaction promotes the degradation of VEGFR2 through both the proteasome and lysosome pathways, leading to the downregulation of the downstream ERK signaling pathway and inhibition of angiogenesis.[13]
-
mTOR Signaling and Autophagy: Clioquinol can induce pro-death autophagy in cancer cells by disrupting the mTOR signaling pathway.[14] It downregulates the expression and activity of mTOR, leading to the inhibition of its downstream effectors, P70S6K and 4E-BP1, which are key regulators of autophagy.[14] In astrocytes and neurons, clioquinol's activity as a zinc ionophore can increase intracellular zinc levels, which in turn induces autophagy and facilitates the clearance of aggregated proteins.[15] However, in some contexts, clioquinol has been shown to impair the autophagy-lysosome pathway, leading to the accumulation of autophagic vacuoles and cell death.[16]
-
MAPK Pathway: Clioquinol can influence the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to upregulate matrix metalloproteases (MMPs), which can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the MAPK cascade.[4]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of clioquinol's pharmacological profile.
Assessment of Neurotoxicity in Vitro (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to various concentrations of clioquinol for a defined period (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Evaluation of Metal Chelation (Spectrophotometric Assay)
The ability of clioquinol to chelate metal ions can be assessed using a spectrophotometric method with a metal indicator dye.
-
Principle: A colored complex is formed between a metal ion (e.g., Fe²⁺) and an indicator dye (e.g., ferrozine). When a chelating agent like clioquinol is added, it competes with the dye for the metal ion, leading to a decrease in the absorbance of the metal-dye complex.
-
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a solution of the metal ion (e.g., FeCl₂), and the indicator dye (e.g., ferrozine).
-
Sample Addition: Add different concentrations of clioquinol to the reaction mixture. A known chelator like EDTA can be used as a positive control.
-
Incubation: Allow the reaction to proceed for a specific time at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-dye complex (e.g., 562 nm for the Fe²⁺-ferrozine complex).
-
Data Analysis: Calculate the percentage of metal chelation by comparing the absorbance of the samples with that of a control without the chelating agent.
-
Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.
-
Protocol Outline:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of clioquinol in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of clioquinol in a well that shows no visible growth.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by clioquinol and a general experimental workflow for its in vitro assessment.
References
- 1. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 2. EGFR-independent activation of p38 MAPK and EGFR-dependent activation of ERK1/2 are required for ROS-induced renal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacokinetic disposition of quinolones in human body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic Guide: choices for common infections - 2023 [bpac.org.nz]
- 12. researchgate.net [researchgate.net]
- 13. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clioquinol induces pro-death autophagy in leukemia and myeloma cells by disrupting the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clioquinol induces autophagy in cultured astrocytes and neurons by acting as a zinc ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clioquinol kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phanquone as an Antiprotozoal Agent in Mexaform: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phanquone, a 4,7-phenanthroline-5,6-dione, is a key component of the pharmaceutical preparation Mexaform, historically used in the management of intestinal protozoal infections. This technical guide provides a comprehensive overview of the antiprotozoal activity of phanquone, with a primary focus on its role against Entamoeba histolytica. While specific quantitative efficacy data for phanquone remains limited in publicly available literature, existing studies point towards a mechanism of action centered on the disruption of fundamental cellular processes, including RNA and protein synthesis. This guide synthesizes the available preclinical data, proposes a detailed mechanism of action based on its quinone structure, and provides hypothetical experimental protocols for the further investigation of its antiprotozoal effects.
Introduction
Protozoal infections, such as amoebiasis caused by Entamoeba histolytica and giardiasis caused by Giardia lamblia, continue to pose a significant global health burden, particularly in regions with inadequate sanitation. The combination drug this compound, which includes phanquone, has been utilized in the treatment of such infections. Phanquone, chemically known as 4,7-phenanthroline-5,6-dione, belongs to the class of quinones, a group of compounds recognized for their broad biological activities, including antiprotozoal effects. Understanding the specific contribution and mechanism of action of phanquone is crucial for evaluating its therapeutic potential and for the development of novel antiprotozoal agents.
Antiprotozoal Activity and Mechanism of Action
Inhibition of Macromolecular Synthesis
The primary evidence for the antiprotozoal action of phanquone comes from studies on Entamoeba histolytica. Research has demonstrated that phanquone interferes with the fundamental processes of RNA and protein synthesis. Specifically, it has been shown to inhibit the incorporation of radiolabeled precursors, (¹⁴C)-8-adenine and (¹⁴C)1-DL-valine, into the trichloroacetic acid (TCA) insoluble fractions of E. histolytica, which are indicative of RNA and protein synthesis, respectively[1]. Notably, RNA synthesis appeared to be more sensitive to the effects of the drug[1].
Electron microscopy studies have further revealed the morphological consequences of phanquone treatment on E. histolytica, demonstrating progressive vacuolization and a significant dissolution of ribosomal helices. Interestingly, the nucleus and plasma membrane remained largely unaffected even at high concentrations, suggesting a targeted effect on the machinery of protein synthesis[1].
Proposed Mechanism: Redox Cycling and Oxidative Stress
As a quinone derivative, a plausible mechanism for phanquone's antiprotozoal activity involves redox cycling. Quinones are known to undergo one- or two-electron reduction to form semiquinone radicals or hydroquinones, respectively. These reduced forms can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This futile cycle of reduction and oxidation can lead to a state of significant oxidative stress within the protozoal cell.
Protozoan parasites, particularly anaerobic or microaerophilic organisms like Entamoeba histolytica and Giardia lamblia, often have limited enzymatic defenses against oxidative stress compared to their mammalian hosts. An accumulation of ROS can damage vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. While direct evidence for phanquone-induced redox cycling in protozoa is not available, this mechanism is well-documented for other quinone-based antiprotozoal agents.
Figure 1: Proposed mechanism of phanquone-induced oxidative stress in protozoa.
Quantitative Data
Table 1: Comparative In Vitro Activity of Antiprotozoal Agents against Entamoeba histolytica
| Compound | IC₅₀ (µM) | Reference |
| Metronidazole | 1.8 - 13.2 | [2][3] |
| Tinidazole | 10.2 - 12.4 | [2] |
| Chloroquine | 15.5 - 26.3 | [2] |
| Emetine | 29.9 - 31.2 | [2] |
| Pancratistatin | 14 | [4] |
| 7-ethoxy-4-[4-methylphenyl] sulfonyl-3-oxido-2, 1, 3-benzoxadiazol-3-ium | 20.7 | [4] |
Table 2: Comparative In Vitro Activity of Antiprotozoal Agents against Giardia lamblia
| Compound | IC₅₀ (µM) | Reference |
| Metronidazole | ~2.0 | [5] |
| Tinidazole | ≤ 0.5 | [6] |
| Furazolidone | Most active non-imidazole | [6] |
| Pyrvinium pamoate | ~12 | [5] |
Experimental Protocols
The following are detailed hypothetical protocols for assessing the impact of phanquone on macromolecular synthesis in Entamoeba histolytica, based on established methodologies.
Protocol for Radiolabeled Adenine Incorporation Assay (RNA Synthesis)
Objective: To quantify the effect of phanquone on RNA synthesis in E. histolytica trophozoites by measuring the incorporation of a radiolabeled RNA precursor.
Materials:
-
Axenically cultured E. histolytica trophozoites (e.g., HM-1:IMSS strain) in late logarithmic growth phase.
-
TYI-S-33 medium.
-
Phanquone stock solution (in DMSO).
-
[³H]-Adenine.
-
Trichloroacetic acid (TCA), 10% and 5% solutions.
-
Ethanol (95% and 70%).
-
Scintillation fluid.
-
Glass fiber filters.
-
Liquid scintillation counter.
Methodology:
-
Harvest E. histolytica trophozoites and adjust the cell density to 1 x 10⁵ cells/mL in fresh TYI-S-33 medium.
-
Dispense 1 mL of the cell suspension into sterile culture tubes.
-
Add varying concentrations of phanquone (e.g., 0.1, 1, 10, 50, 100 µM) to the tubes. Include a vehicle control (DMSO) and a positive control (e.g., actinomycin D).
-
Pre-incubate the cultures at 37°C for 1 hour.
-
Add [³H]-Adenine to a final concentration of 2 µCi/mL to each tube.
-
Incubate the cultures at 37°C for 4 hours.
-
Terminate the incubation by placing the tubes on ice and adding 1 mL of cold 10% TCA.
-
Maintain on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters three times with 5 mL of cold 5% TCA, followed by one wash with 5 mL of cold 70% ethanol.
-
Dry the filters under a heat lamp.
-
Place each filter in a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of [³H]-Adenine incorporation for each phanquone concentration relative to the vehicle control.
Figure 2: Experimental workflow for the radiolabeled adenine incorporation assay.
Protocol for Radiolabeled Valine Incorporation Assay (Protein Synthesis)
Objective: To quantify the effect of phanquone on protein synthesis in E. histolytica trophozoites by measuring the incorporation of a radiolabeled amino acid.
Materials:
-
Same as in Protocol 4.1, with the substitution of [¹⁴C]-Valine for [³H]-Adenine.
Methodology:
-
Follow steps 1-4 as described in Protocol 4.1.
-
Add [¹⁴C]-Valine to a final concentration of 1 µCi/mL to each tube.
-
Incubate the cultures at 37°C for 4 hours.
-
Follow steps 7-13 as described in Protocol 4.1 to terminate the reaction, precipitate and wash the macromolecules, and quantify the incorporated radioactivity.
-
Calculate the percentage of inhibition of [¹⁴C]-Valine incorporation for each phanquone concentration relative to the vehicle control.
Clinical Context: Phanquone in this compound
This compound is a combination drug that has been used for the treatment of amoebiasis. In addition to phanquone (also referred to as Entobex in some literature), it contains clioquinol (an oxyquinoline derivative) and oxyphenonium bromide (an anticholinergic agent). A clinical study in children with amoebiasis treated with either phanquone alone or with this compound reported that a significant number of patients relapsed after an initial clearance of amoebae from the stool[7]. This suggests that while these formulations may have some activity, they may not be sufficient to achieve a complete parasitological cure in all cases[7]. The presence of multiple active compounds in this compound makes it difficult to ascertain the specific contribution of phanquone to the overall clinical efficacy.
Conclusion
Phanquone exhibits in vitro antiprotozoal activity against Entamoeba histolytica, primarily through the inhibition of RNA and protein synthesis. Its chemical structure as a phenanthroline-quinone suggests a plausible mechanism of action involving the induction of oxidative stress via redox cycling, a mechanism that warrants further investigation. While specific quantitative data on its potency against key intestinal protozoa are lacking, the available information provides a solid foundation for future research. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of phanquone and related compounds. A deeper understanding of the molecular targets and signaling pathways affected by phanquone could pave the way for the development of novel and more effective antiprotozoal therapies.
Figure 3: Logical relationship in the structure-activity of quinone-based antiprotozoals.
References
- 1. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of pyrvinium pamoate against Entamoeba histolytica and Giardia intestinalis using radiolabelled thymidine incorporation and an SYBR Green I-based fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrolipoamide-mediated redox cycling of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anticholinergic Effects of Oxyphenonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphenonium bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This antagonism of the parasympathetic nervous system leads to a reduction in smooth muscle contractility, decreased glandular secretions, and other anticholinergic effects. This technical guide provides a comprehensive overview of the anticholinergic properties of oxyphenonium bromide, including its mechanism of action, receptor binding affinity, and functional effects. Detailed experimental protocols for assessing its anticholinergic activity and diagrams of the relevant signaling pathways are also presented to support further research and drug development efforts.
Introduction
Oxyphenonium bromide is an antimuscarinic agent historically used in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome (IBS).[1] Its therapeutic effects are derived from its ability to block the action of the neurotransmitter acetylcholine at muscarinic receptors, thereby reducing gastrointestinal motility and acid secretion.[2] As a quaternary ammonium compound, its structure confers low lipid solubility, limiting its ability to cross the blood-brain barrier and thus minimizing central nervous system side effects. This guide delves into the core anticholinergic pharmacology of oxyphenonium bromide.
Mechanism of Action
Oxyphenonium bromide exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5), which are differentially expressed throughout the body and couple to distinct signaling pathways.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3][4] Antagonism of these receptors by oxyphenonium bromide blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] This cascade ultimately inhibits the release of intracellular calcium and the activation of protein kinase C (PKC), leading to the relaxation of smooth muscle and a reduction in glandular secretions.[5][6]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins.[7] Blockade of these receptors by oxyphenonium bromide prevents the inhibition of adenylyl cyclase, thereby affecting cellular levels of cyclic adenosine monophosphate (cAMP).[6] In tissues like the heart, M2 receptor antagonism can lead to an increase in heart rate.
Quantitative Data: Receptor Binding and Functional Potency
| Receptor Subtype | Ligand | Parameter | Value | Tissue/System | Reference |
| Muscarinic (unspecified) | Oxyphenonium bromide | Antagonist | - | mAChR | [8] |
Note: The table above is a template. Specific Ki and pA2 values for oxyphenonium bromide across all M1-M5 receptor subtypes are not consistently reported in the readily available literature. Further targeted experimental studies are required to populate this table comprehensively.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Muscarinic Receptor Antagonism
The following diagrams illustrate the canonical signaling pathways affected by the antagonistic action of oxyphenonium bromide at Gq/11- and Gi/o-coupled muscarinic receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity (Ki) of oxyphenonium bromide for a specific muscarinic receptor subtype.
Detailed Experimental Protocols
Protocol for Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of oxyphenonium bromide for muscarinic receptors using a radiolabeled antagonist such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled ligand: Oxyphenonium bromide.
-
Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of oxyphenonium bromide.
-
Incubation:
-
To each well, add a fixed volume of the membrane preparation.
-
Add the assay buffer.
-
For non-specific binding wells, add a high concentration of atropine.
-
Add serial dilutions of oxyphenonium bromide to the competition wells.
-
Add a fixed concentration of [³H]-NMS to all wells (typically at a concentration close to its Kd).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the oxyphenonium bromide concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of oxyphenonium bromide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol for In Vitro Organ Bath Experiment (Guinea Pig Ileum)
This protocol describes a functional assay to determine the potency (pA₂) of oxyphenonium bromide as a competitive antagonist of carbachol-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig ileum.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Agonist: Carbachol.
-
Antagonist: Oxyphenonium bromide.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the lumen and cut the ileum into segments of approximately 2-3 cm.[11]
-
Mounting: Mount each ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer. Apply a resting tension of approximately 0.5-1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.[12][13]
-
Control Response: Obtain a cumulative concentration-response curve for the agonist, carbachol. Add increasing concentrations of carbachol to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue extensively to return to baseline.
-
Antagonist Incubation: Add a known concentration of oxyphenonium bromide to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium.
-
Agonist Response in the Presence of Antagonist: In the continued presence of oxyphenonium bromide, repeat the cumulative concentration-response curve for carbachol.
-
Schild Analysis:
-
Repeat steps 4 and 5 with at least two other concentrations of oxyphenonium bromide.
-
For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of oxyphenonium bromide on the x-axis.
-
The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[14]
-
Conclusion
Oxyphenonium bromide is a classic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its pharmacological effects are a direct consequence of its ability to block parasympathetic signaling. This guide has provided an in-depth overview of its mechanism of action, a framework for its quantitative characterization, and detailed experimental protocols for its evaluation. The provided diagrams and methodologies serve as a valuable resource for researchers and drug development professionals investigating the anticholinergic properties of oxyphenonium bromide and related compounds. Further research is warranted to fully elucidate its binding profile across all muscarinic receptor subtypes.
References
- 1. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]
- 2. Oxyphenonium | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Mexaform and Intestinal Microflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexaform, a combination drug historically used for the treatment of intestinal infections and diarrhea, comprises three active ingredients: Clioquinol (an antimicrobial agent), Phanquone (a quinone-based antimicrobial), and Oxyphenonium Bromide (an anticholinergic agent). This technical guide provides a comprehensive overview of the initial and available studies concerning the effects of this compound and its individual components on the intestinal microflora. Due to the historical context of this compound's primary use, detailed clinical studies employing modern microbiome analysis techniques on the combined formulation in humans are scarce. This guide, therefore, synthesizes findings from studies on its individual components, including quantitative data from animal models and in-vitro antimicrobial assays, to infer the potential impact of this compound on the gut microbiome. Detailed experimental protocols from key studies are provided, and the mechanisms of action are visualized through signaling pathway and workflow diagrams.
Introduction: The Components of this compound and their Mechanisms of Action
This compound's therapeutic effect is derived from the synergistic and individual actions of its three components, each targeting different aspects of gastrointestinal distress.
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): An antimicrobial agent with a broad spectrum of activity against various pathogens. Its mechanism of action is believed to involve the chelation of metal ions, which are essential for the function of microbial enzymes. This disruption of enzymatic processes can have a bactericidal or bacteriostatic effect.[1]
-
Phanquone (4,7-phenanthroline-5,6-quinone): A quinone derivative with established antibacterial properties. Its mode of action is thought to involve the inhibition of bacterial metabolic activities, including oxygen consumption and dehydrogenase activities.[2]
-
Oxyphenonium Bromide: A quaternary ammonium anticholinergic agent. It acts as a muscarinic acetylcholine receptor antagonist, reducing smooth muscle spasms and gastrointestinal motility.[3] This can indirectly influence the gut microbiota by altering the intestinal transit time, which is a key factor in shaping the microbial composition. Slower transit can be associated with small intestinal bacterial overgrowth (SIBO).[4][5][6]
Diagram: Proposed Mechanisms of Action on Gut Microflora
Caption: Proposed mechanisms of this compound's components on intestinal microflora.
Quantitative Data on the Effects of this compound Components on Intestinal Microflora
Direct quantitative data from human clinical trials on the effect of the complete this compound formulation on the intestinal microflora are not available in the reviewed literature. However, a study on the impact of Clioquinol on the fecal microbiome of horses provides significant quantitative insights.
Table 1: Effect of Clioquinol on Equine Fecal Microbiome Richness
| Treatment Group | Duration | Change in Microbial Richness | Key Observations | Reference |
| Clioquinol (10g, daily) | 7 days | 90% decrease | Compensatory expansion of facultative anaerobes (Streptococcaceae, Enterococcaceae, and Enterobacteriaceae). | [7][8][9][10] |
Table 2: In-Vitro Antimicrobial Activity of Phanquone and Related Naphthoquinones against Select Bacterial Genera
| Compound | Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Phanquone | Escherichia coli | - | - | [2] |
| Phanquone | Staphylococcus aureus | - | - | [2] |
| Naphthoquinone Analog | Staphylococcus aureus (MRSA) | 1.56 - 25 | - | [11] |
| Naphthoquinone Analog | Gram-positive bacteria | 1.56 - 25 | - | [11] |
| Lawsone methyl ether (Naphthoquinone) | Anaerobic bacteria | 125 | - | [12] |
| Lawsone methyl ether (Naphthoquinone) | Facultative anaerobic bacteria | 31.2 - 62.5 | - | [12] |
Note: Specific MIC/MBC values for Phanquone against key gut anaerobes like Bacteroides and Clostridium were not found in the initial searches. The table includes data on related naphthoquinones to provide a general indication of their antimicrobial potential.
Experimental Protocols
This section details the methodologies used in key studies investigating the effects of this compound's components.
Protocol for 16S rRNA Gene Sequencing of Equine Fecal Microbiome (Adapted from Millares et al., 2024)
This protocol outlines the key steps for analyzing the impact of Clioquinol on the gut microbiota of horses.[7][8][9][10]
-
Animal Subjects and Treatment:
-
Eight healthy adult horses were administered 10g of Clioquinol orally, once daily for 7 days.
-
-
Sample Collection:
-
Fecal samples were collected daily for 7 days before, during, and after the treatment period. A follow-up sample was collected 3 months later.
-
-
DNA Extraction:
-
DNA was extracted from the fecal samples using a standardized commercial kit.
-
-
16S rRNA Gene Amplification and Sequencing:
-
The V4 hypervariable region of the 16S rRNA gene was amplified using specific primers.
-
The amplified DNA was sequenced using an Illumina sequencing platform.
-
-
Bioinformatic and Statistical Analysis:
-
The sequencing data was processed using QIIME2 software.
-
Statistical analyses, including ANOVA and PERMANOVA, were performed to determine changes in microbial richness and composition.
-
Diagram: Experimental Workflow for 16S rRNA Sequencing
Caption: Workflow for analyzing gut microbiome changes using 16S rRNA sequencing.
Protocol for In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This generalized protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Bacterial Strains:
-
Pure cultures of relevant gut bacteria (e.g., Bacteroides fragilis, Clostridium difficile, Escherichia coli, Lactobacillus spp.) are grown in appropriate anaerobic or aerobic conditions.
-
-
Preparation of Antimicrobial Agent:
-
A stock solution of the test compound (e.g., Phanquone) is prepared and serially diluted in a 96-well microtiter plate.
-
-
Inoculation:
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
-
Incubation:
-
The microtiter plate is incubated under conditions suitable for the growth of the test organism (e.g., 37°C in an anaerobic chamber).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
-
Discussion and Future Directions
The available evidence suggests that this compound likely exerts a significant impact on the intestinal microflora. The broad-spectrum antimicrobial activity of Clioquinol and Phanquone can be expected to reduce the overall diversity and abundance of the gut microbiota. The study on horses demonstrated a drastic 90% reduction in microbial richness following Clioquinol administration.[7][8][9][10] The anticholinergic effects of Oxyphenonium Bromide, by decreasing gut motility, could further alter the microbial landscape, potentially creating an environment conducive to the overgrowth of certain bacterial species.
A significant gap in the current knowledge is the lack of human studies on the combined this compound product using modern microbiome analysis techniques. Future research should focus on:
-
In-vitro fermentation models: Utilizing complex human gut microbiota models to study the effects of this compound and its individual components on microbial composition and metabolic function.[13][14][15]
-
Modern analysis of historical samples: If any archived samples from previous studies are available, re-analysis using 16S rRNA or shotgun metagenomic sequencing could provide invaluable data.
-
Clinical studies with low-dose, short-term administration: Carefully designed clinical trials in healthy volunteers could elucidate the precise effects of this compound on the human gut microbiome.
Conclusion
While direct evidence from initial human clinical trials is limited, the analysis of this compound's individual components strongly indicates a potent effect on the intestinal microflora. The antimicrobial actions of Clioquinol and Phanquone likely lead to a significant reduction in microbial diversity, while the anticholinergic properties of Oxyphenonium Bromide can indirectly shape the microbial community by altering gut motility. The quantitative data from the equine study on Clioquinol and in-vitro data on quinone compounds provide a foundational understanding of these effects. Further research employing modern methodologies is crucial to fully characterize the impact of this historical combination drug on the human gut ecosystem.
References
- 1. WO2009140215A2 - Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds - Google Patents [patents.google.com]
- 2. Studies on the antibacterial activity of phanquone: effect on metabolic activities of Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]
- 4. Small Intestinal Bacterial Overgrowth and Irritable Bowel Syndrome: A Bridge between Functional Organic Dichotomy [gutnliver.org]
- 5. aboutgimotility.org [aboutgimotility.org]
- 6. frontiersin.org [frontiersin.org]
- 7. [this compound treatment of patients with chronic enterocolitis complicated by intestinal dysbacteriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of orally administered clioquinol on the fecal microbiome of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. Effects of orally administered clioquinol on the fecal microbiome of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of novel furanonaphthoquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antimicrobial activities of naphthoquinones from Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Mexaform Against Entamoeba histolytica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexaform, a combination drug historically used for intestinal infections, contains clioquinol and phanquinone as its principal active amoebicidal components. This document provides a technical overview of the available scientific information regarding the in vitro activity of this compound and its constituents against Entamoeba histolytica, the causative agent of amoebiasis. Due to the limited availability of recent, specific quantitative data for this compound, this guide synthesizes information on the known mechanisms of its individual components and outlines established experimental protocols for the in vitro assessment of anti-amoebic compounds. This serves as a framework for researchers aiming to evaluate similar compounds or reinvestigate the efficacy of this compound's active ingredients.
Data on Anti-Amoebic Activity
One study on phanquinone described its qualitative effects, noting that concentrations as high as 200 µg/mL did not have a significant effect on the nucleus and plasma membrane of E. histolytica, but did induce progressive vacuolization and dissolution of ribosomal helices.[1] Research on clioquinol has primarily focused on its broad antimicrobial properties, with one study evaluating it in combination with furazolidone, though specific quantitative data for clioquinol alone was not provided.[2]
For the purpose of comparison, the following table includes IC50 values for commonly used amoebicidal drugs against E. histolytica, as reported in the literature.
| Compound | Entamoeba histolytica Strain | IC50 (µM) | Reference |
| Metronidazole | Reference Strain (HM1:IMSS) | 9.5 | [3][4][5] |
| Metronidazole | Clinical Isolates | 13.2 | [3][4][5] |
| Tinidazole | Reference Strain (HM1:IMSS) | 10.2 | [3][4][5] |
| Tinidazole | Clinical Isolates | 12.4 | [3][4][5] |
| Chloroquine | Reference Strain (HM1:IMSS) | 15.5 | [3][4][5] |
| Chloroquine | Clinical Isolates | 26.3 | [3][4][5] |
| Emetine | Reference Strain (HM1:IMSS) | 29.9 | [3][4][5] |
| Emetine | Clinical Isolates | 31.2 | [3][4][5] |
| This compound | Not Available | Not Available | |
| Clioquinol | Not Available | Not Available | |
| Phanquinone | Not Available | Not Available |
Proposed Mechanisms of Action
The amoebicidal activity of this compound can be attributed to the combined effects of its active components, clioquinol and phanquinone.
Clioquinol: This 8-hydroxyquinoline derivative is known to act as a metal chelator. Its antimicrobial effect is believed to stem from its ability to bind and sequester essential metal ions like zinc, copper, and iron. This disruption of metal ion homeostasis can inhibit the function of various metalloenzymes that are crucial for the parasite's survival and metabolic processes.
Phanquinone: As a phenanthroline derivative, phanquinone has been shown to interfere with nucleic acid and protein synthesis in E. histolytica.[1] Electron microscopy studies have revealed that it causes progressive vacuolization and the dissolution of ribosomal helices within the amoebic trophozoites.[1] This suggests that phanquinone's primary mode of action is the disruption of ribosomal function, thereby halting protein production and leading to cell death.
Experimental Protocols
The following sections detail a generalized methodology for assessing the in vitro activity of a compound like this compound against Entamoeba histolytica, based on established protocols.
Cultivation of Entamoeba histolytica Trophozoites
-
Strain: The reference strain HM-1:IMSS is commonly used for drug susceptibility testing.
-
Medium: Trophozoites are typically cultured axenically in TYI-S-33 medium supplemented with 10-15% heat-inactivated adult bovine serum, 1% Diamond's vitamin-tween 80 solution, and antibiotics (e.g., penicillin and streptomycin) to prevent bacterial contamination.
-
Culture Conditions: Cultures are maintained at 37°C in borosilicate glass or plastic culture tubes.
-
Subculturing: Trophozoites are subcultured every 48-72 hours, prior to reaching confluency, to ensure they are in the logarithmic phase of growth for experiments.
In Vitro Drug Susceptibility Assay
A common method for determining the IC50 of a drug is the Nitroblue Tetrazolium (NBT) reduction assay, which measures cell viability.
-
Preparation of Trophozoites:
-
Harvest trophozoites from a 24-48 hour old culture by chilling the culture tubes on ice to detach the cells.
-
Centrifuge the cell suspension and wash the pellet with fresh, pre-warmed TYI-S-33 medium.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 to 3 x 10^5 trophozoites/mL in fresh medium.[3][4]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound, clioquinol, phanquinone) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations for the assay. A positive control (e.g., metronidazole) and a negative control (medium with DMSO) should be prepared in parallel.
-
-
Assay Procedure:
-
Dispense the diluted drug solutions into the wells of a 96-well microtiter plate.
-
Add the prepared trophozoite suspension to each well.
-
Include wells with trophozoites and medium containing the highest concentration of DMSO used as a negative control.
-
Incubate the plate under anaerobic or microaerophilic conditions at 37°C for 48 hours.
-
-
Measurement of Cell Viability (NBT Reduction Method):
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a solution of NBT in HBSS to each well and incubate at 37°C.
-
After incubation, wash the cells and add a solubilizing agent (e.g., DMSO or 2M HCl) to dissolve the formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
While this compound has been used historically in the treatment of amoebiasis, there is a notable lack of recent, publicly available in vitro quantitative data to precisely define its amoebicidal potency. The known mechanisms of its active components, clioquinol and phanquinone, suggest a dual-pronged attack on the parasite by disrupting essential metal-dependent enzymatic functions and inhibiting protein synthesis. The experimental protocols outlined in this guide provide a robust framework for future research aimed at quantifying the in vitro efficacy of this compound or its individual components against Entamoeba histolytica. Such studies would be invaluable for drug development professionals and researchers seeking to understand the potential of these and similar compounds as anti-amoebic agents.
References
- 1. Biochemical and ultrastructural studies induced by phanquone on Entamoeba histolytica NIH-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro sensitivity of Entamoeba histolytica to furazolidone and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Toxicological Deep Dive into the Components of Mexaform
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic toxicological profiles of the three core components of the erstwhile pharmaceutical preparation, Mexaform: Clioquinol, Phanquinone, and Oxyphenonium Bromide. The following sections detail their known toxicities, present quantitative data in a comparative format, and outline detailed experimental protocols for their toxicological assessment. Furthermore, key signaling pathways implicated in their toxic mechanisms are visualized to facilitate a deeper understanding.
Component Overview and Toxicological Summary
This compound was a combination drug product historically used for the treatment of various gastrointestinal disorders. Its withdrawal from many markets was prompted by concerns over the neurotoxicity associated with one of its primary components, Clioquinol. A thorough understanding of the individual toxicities of each component is crucial for researchers investigating related compounds or historical drug effects.
Clioquinol , an 8-hydroxyquinoline derivative, is recognized for its neurotoxic potential, which is linked to its ability to chelate metal ions and induce oxidative stress. Phanquinone , a naphthoquinone, exhibits cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. Oxyphenonium Bromide is an anticholinergic agent that acts as a muscarinic antagonist, with its toxicity profile being characteristic of this drug class.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of each component for ease of comparison.
Table 1: Acute Toxicity Data
| Component | Test Species | Route of Administration | LD50 Value | Reference |
| Clioquinol | Rat | Oral | >5000 mg/kg | [1] |
| Clioquinol | Mouse | Oral | 69 mg/kg | [2][3] |
| Oxyphenonium Bromide | Rat | Oral | 995 mg/kg | [4][5] |
Table 2: In Vitro Cytotoxicity Data
| Component | Cell Line | Assay | IC50 Value | Reference |
| Clioquinol | SH-SY5Y (Human Neuroblastoma) | MTT Assay | 50.6 µM | [6] |
| Phanquinone (as Naphthoquinone derivative) | Various Cancer Cell Lines | MTT Assay | 0.81–62.06 μM | [7] |
| Phanquinone (as Naphthoquinone derivative) | MCF-7 (Human Breast Cancer) | Sulforhodamine B Assay | ~31 µM | [8] |
| Phanquinone (as Plastoquinone analogue) | HCT-116 (Human Colon Cancer) | MTT Assay | 5.11 ± 2.14 μM | [9] |
| Phanquinone (as Plastoquinone analogue) | MCF-7 (Human Breast Cancer) | MTT Assay | 6.06 ± 3.09 μM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the toxicological screening of each this compound component.
Clioquinol: Neurotoxicity and Oxidative Stress Assessment
Objective: To assess the neurotoxic potential of Clioquinol and its capacity to induce oxidative stress in a neuronal cell line.
Experimental Workflow:
References
- 1. msds.nipissingu.ca [msds.nipissingu.ca]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Oxyphenonium bromide CAS#: 50-10-2 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Purification of Clioquinol from Mexaform Tablets
AN-2025-CQM-01
Abstract
This application note provides a detailed protocol for the extraction and purification of clioquinol from commercially available Mexaform tablets. The procedure involves solid-liquid extraction of the active pharmaceutical ingredient (API) from the tablet matrix, followed by purification using recrystallization. The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a pure sample of clioquinol for analytical, research, or further developmental purposes.
Introduction
Clioquinol (5-chloro-7-iodo-8-quinolinol) is a metal-chelating antimicrobial and neuroprotective agent.[1] Historically, it was used as a topical anti-infective and an oral intestinal amebicide.[2][3] this compound is a pharmaceutical formulation that contains clioquinol in combination with other active ingredients, such as phanquone and oxyphenonium bromide, along with various excipients.[4][5] For many research applications, including the study of its mechanism of action or the development of new formulations, a pure sample of clioquinol is required. This document outlines a reliable method to extract and purify clioquinol from the complex matrix of this compound tablets.
Materials and Reagents
-
This compound Tablets
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Deionized Water
-
Acetonitrile (HPLC Grade)
-
Ortho-phosphoric Acid (ACS Grade)
-
Clioquinol Reference Standard (≥95% purity)
-
Mortar and Pestle
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Beakers and Erlenmeyer flasks
-
Sonicator bath
-
Heating mantle with magnetic stirrer
-
Whatman No. 42 filter paper or equivalent
-
Hirsch or Büchner funnel
-
Vacuum filtration apparatus
-
Rotary evaporator (optional)
-
HPLC system with UV detector
-
Analytical balance
Physicochemical Data and Formulation Details
Quantitative data regarding clioquinol's properties and the typical composition of this compound are summarized below for easy reference.
Table 1: Physical and Chemical Properties of Clioquinol
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClINO | [1] |
| Molecular Weight | 305.50 g/mol | [6] |
| Appearance | Cream-colored to brownish-yellow powder | [6] |
| Melting Point | Decomposes at 178-179 °C | |
| UV/Vis λmax | 255, 324 nm | [1] |
| pKa | 8.12 (in 50% aqueous ethanol) | [7] |
Table 2: Solubility of Clioquinol
| Solvent | Solubility | Reference |
| Water | Almost insoluble / <0.1 g/100 mL at 20 °C | [6] |
| Ethanol | Sparingly soluble; 1 part in 43 parts of boiling alcohol | [1] |
| Methanol | 1.5 mg/mL | |
| DMSO | ~30 mg/mL; 61 mg/mL | [1][8] |
| Chloroform | 1 part in 128 parts | [6] |
| Glacial Acetic Acid | 1 part in 170 parts (cold); 1 part in 13 parts (boiling) | [6] |
Table 3: Example Composition of this compound Tablets
| Component | Quantity per Tablet | Role | Reference |
| Clioquinol (Vioform) | 200 mg | Active Ingredient (Antimicrobial) | [4] |
| Phanquone (Entobex) | 20 mg | Active Ingredient (Amebicide) | [4] |
| Oxyphenonium Bromide | 2 mg | Active Ingredient (Anticholinergic) | [4] |
| Excipients | Varies | Binders, fillers (e.g., starch, cellulose) | [9] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of Crude Clioquinol
This protocol describes the initial extraction of clioquinol from the tablet matrix.
-
Tablet Preparation : Weigh 10 this compound tablets and calculate the average weight. Grind the tablets into a fine, homogenous powder using a mortar and pestle.
-
Extraction : Accurately weigh a quantity of the powder equivalent to five tablets and transfer it to a 250 mL beaker. Add 100 mL of methanol to the beaker.
-
Sonication : Place the beaker in a sonicator bath and sonicate for 30 minutes to facilitate the dissolution of the active ingredients.
-
Heating and Stirring : Gently heat the suspension to 50-60°C on a hotplate with continuous stirring for 15 minutes. This enhances the solubility of clioquinol.[10]
-
Isolation of Extract : Allow the mixture to cool to room temperature. The insoluble excipients will settle at the bottom.
-
Filtration : Decant the supernatant and filter it through Whatman No. 42 filter paper using gravity or vacuum filtration to remove insoluble excipients.
-
Repeat Extraction : Transfer the solid residue back to the beaker, add another 50 mL of methanol, and repeat steps 3-6 to maximize the extraction yield.
-
Solvent Evaporation : Combine the methanolic filtrates in a round-bottom flask. Evaporate the methanol using a rotary evaporator or by gentle heating in a fume hood to obtain the crude solid extract. This crude extract will contain clioquinol, other soluble active ingredients, and soluble excipients.
Protocol 2: Purification by Recrystallization
This protocol purifies the crude clioquinol extract. The choice of solvent is based on clioquinol's high solubility in hot acetic acid and lower solubility in the cold.[6]
-
Dissolution : Transfer the crude solid extract obtained from Protocol 1 to a 100 mL Erlenmeyer flask. Add a minimal volume of hot glacial acetic acid (heated to ~90-100°C) dropwise while stirring until the solid is just dissolved.
-
Hot Filtration (Optional) : If any insoluble impurities remain, perform a hot gravity filtration to remove them.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to promote maximum crystallization.
-
Crystal Collection : Collect the purified clioquinol crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.
-
Drying : Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.[7]
-
Yield Calculation : Weigh the final dried product and calculate the percentage yield based on the initial amount of clioquinol in the tablets.
Protocol 3: Purity Assessment by RP-HPLC
This protocol validates the purity of the extracted and purified clioquinol. The method is adapted from established stability-indicating LC methods.[9][11][12]
-
Standard Preparation : Prepare a 100 µg/mL stock solution of clioquinol reference standard in methanol. From this, prepare a working standard of 10 µg/mL by diluting with the mobile phase.
-
Sample Preparation : Accurately weigh approximately 10 mg of the purified clioquinol, dissolve it in methanol in a 100 mL volumetric flask, and make up to the mark. Dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.
-
Chromatographic Conditions :
-
Instrument : HPLC with UV-Vis or Photodiode Array (PDA) Detector.
-
Column : C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase : Acetonitrile:Water (90:10, v/v), with the pH of the water adjusted to 3.0 using 1% ortho-phosphoric acid.[9][11]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Column Temperature : Ambient (25 ± 2 °C).
-
-
Analysis : Inject the standard and sample solutions into the HPLC system. The retention time for clioquinol is expected to be approximately 6.1 minutes.[9][11]
-
Purity Calculation : Determine the purity of the sample by comparing the peak area of the clioquinol in the sample chromatogram to the total area of all peaks.
Table 4: HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH 3.0) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient (25 °C) |
| Expected Retention Time | ~6.1 min |
Visualized Workflows
The following diagrams illustrate the logical flow of the extraction and purification process.
Caption: Experimental workflow for clioquinol extraction and purification.
Caption: Principle of purification by recrystallization.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
-
Glacial acetic acid is corrosive; handle with care.
-
Clioquinol has been associated with neurotoxicity; handle the pure compound with caution.[3] Review the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.md [reference.md]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. [this compound IN THE TREATMENT OF AMEBIASIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clioquinol CAS#: 130-26-7 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. turkjps.org [turkjps.org]
- 12. [PDF] Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Investigating the Effects of Mexaform on Gut Motility in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mexaform, a pharmaceutical agent whose active ingredient is clioquinol (iodochlorhydroxyquin), has been historically used for various intestinal ailments, including amoebiasis and enterocolitis.[1][2] Emerging evidence suggests that clioquinol profoundly alters the gut microbiome, demonstrating broad-spectrum antibacterial effects.[3][4] The gut microbiota plays a crucial role in regulating host gastrointestinal (GI) motility through the production of various bioactive molecules that influence the enteric nervous system (ENS) and intestinal smooth muscle.[5][6] Therefore, it is hypothesized that this compound's primary impact on gut motility is not direct but is mediated through its significant disruption of the gut microbial ecosystem.
These application notes provide a detailed protocol for a comprehensive study of this compound's effects on gut motility in a rodent model, incorporating both in vivo and ex vivo methodologies. The protocols are designed to elucidate whether the effects are systemic, microbiome-mediated, or a direct action on the intestinal tissue.
Hypothesized Signaling Pathway for this compound's Effect on Gut Motility
The primary mechanism by which this compound is proposed to affect gut motility is indirect, stemming from its potent antimicrobial properties. By altering the composition and function of the gut microbiota, this compound can change the profile of microbial metabolites (e.g., short-chain fatty acids, secondary bile acids). These metabolites are known signaling molecules that interact with the host's enteric nervous system (ENS), which in turn controls the contraction and relaxation of intestinal smooth muscle cells, thereby modulating gut motility.
Caption: Hypothesized pathway of this compound's action on gut motility.
Experimental Design
1. Animal Model:
-
Species: Male Wistar rats (200-250g) or C57BL/6 mice (8-10 weeks old). Rodents are standard models for gastrointestinal research.[7][8]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
2. Experimental Groups:
-
Group 1 (Vehicle Control): Administered the vehicle solution (e.g., 0.5% methylcellulose in water).
-
Group 2 (this compound - Low Dose): Administered a low dose of this compound.
-
Group 3 (this compound - High Dose): Administered a high dose of this compound.
-
Group 4 (Positive Control - Delayed Transit): Administered Loperamide (e.g., 5 mg/kg), a known opioid agonist that induces constipation.[9]
-
Group 5 (Positive Control - Accelerated Transit): Administered Cisapride (e.g., 10 mg/kg), a prokinetic agent.[10] (Note: At least 8-10 animals per group are recommended for statistical power.)
3. Drug Administration:
-
Route: Oral gavage to mimic the clinical route of administration.
-
Duration: Daily for 7 days to allow for significant alteration of the gut microbiota.[3]
Protocol 1: In Vivo Assessment of Gastrointestinal Transit
This protocol measures whole gut transit time (WGTT) and colonic transit time (CTT) in conscious animals to provide a functional assessment of overall gut motility.[11][12]
Caption: Experimental workflow for in vivo gut motility assessment.
Detailed Methodology (Protocol 1):
-
Animal Preparation: Following the 7-day treatment period, fast the animals for 4-6 hours with free access to water.
-
Whole Gut Transit Time (WGTT):
-
Prepare a marker solution of 6% carmine red in 0.5% methylcellulose.[11]
-
Administer 150 µL of the marker solution to each animal via oral gavage and record the time of administration.[11]
-
Place each animal in an individual clean cage with a white filter paper base for easy visualization of fecal pellets.
-
Monitor the cages every 15 minutes for the appearance of the first red-colored fecal pellet.
-
Record the time of the first appearance. WGTT is the duration between administration and the appearance of the first red pellet.
-
-
Colonic Transit Time (CTT) - Bead Expulsion Test:
-
This test should be performed on a separate day or with a different cohort of animals to avoid confounding results.
-
Lightly anesthetize the animal (e.g., with isoflurane).[11]
-
Gently insert a small glass bead (3mm diameter) 2 cm into the rectum.[11]
-
Place the animal in a clean, empty cage and allow it to recover from anesthesia.
-
Record the time taken for the animal to expel the bead. This is the CTT.[13]
-
Data Presentation (Protocol 1):
Summarize the collected data in a table for clear comparison between groups.
| Group | N | Whole Gut Transit Time (WGTT) (min) | Colonic Transit Time (CTT) (min) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM |
| Loperamide (Positive) | 10 | Mean ± SEM | Mean ± SEM |
| Cisapride (Positive) | 10 | Mean ± SEM | Mean ± SEM |
Protocol 2: Ex Vivo Assessment of Colonic Contractility
This protocol uses an isolated tissue organ bath to determine if this compound has a direct effect on the contractility of colonic smooth muscle, independent of central nervous system or systemic circulatory factors.[14][15]
Caption: Experimental workflow for ex vivo colonic contractility.
Detailed Methodology (Protocol 2):
-
Tissue Preparation:
-
Euthanize animals from each treatment group via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy and excise the distal colon.
-
Place the excised tissue in ice-cold, oxygenated Krebs-Henseleit physiological salt solution.[16]
-
Gently flush the lumen with Krebs solution to remove any remaining fecal matter.
-
Isolate a segment of the distal colon approximately 2-3 cm in length.[17]
-
-
Organ Bath Setup:
-
Suspend the colonic segment in a 10 mL isolated tissue organ bath containing Krebs solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[14][16]
-
Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, replacing the Krebs solution every 15 minutes.[15]
-
-
Contractility Measurement:
-
After equilibration, assess tissue viability by inducing a contraction with a high potassium (K+) solution (e.g., 60 mM KCl).
-
Wash the tissue and allow it to return to baseline tension.
-
Method A (Direct Effect): For tissues from vehicle-treated animals, add cumulatively increasing concentrations of this compound directly to the bath to observe any direct contractile or relaxant effects.
-
Method B (Pre-treatment Effect): For tissues from all treatment groups, generate a dose-response curve to a standard agonist like acetylcholine to determine if in vivo treatment with this compound altered the tissue's responsiveness.
-
Record all changes in contractile force using a data acquisition system.
-
Data Presentation (Protocol 2):
Present the results as a dose-response curve and summarize key parameters in a table.
| Group | N | Max Contraction to Acetylcholine (g) | EC50 of Acetylcholine (M) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM |
Supporting Analyses
To strongly link motility changes with microbial shifts, it is highly recommended to collect fecal samples before, during, and after the treatment period for 16S rRNA gene sequencing . This will allow for a detailed analysis of the changes in the gut microbiota composition and diversity, which can then be correlated with the observed changes in gut motility.[3]
References
- 1. This compound | Semantic Scholar [semanticscholar.org]
- 2. [this compound treatment of patients with chronic enterocolitis complicated by intestinal dysbacteriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of orally administered clioquinol on the fecal microbiome of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of orally administered clioquinol on the fecal microbiome of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpm.ph.tum.de [bpm.ph.tum.de]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Prokinetic agents for lower gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Correlation between colonic secretion and colonic motility in rats: Role of ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. mdegmbh.eu [mdegmbh.eu]
- 15. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 17. Isolation of Epithelial and Stromal Cells from Colon Tissues in Homeostasis and Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Comprehensive Analysis of Mexaform
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of the active pharmaceutical ingredients in Mexaform, namely Clioquinol and Phanquinone, using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a pharmaceutical preparation containing Clioquinol, an antimicrobial and antifungal agent, and Phanquinone (4,7-phenanthroline-5,6-dione), which also possesses amoebicidal and antibacterial properties. Accurate and reliable analytical methods are crucial for the quality control and formulation development of such combination drugs. This application note describes a robust HPLC method for the simultaneous or individual quantification of Clioquinol and Phanquinone in pharmaceutical dosage forms.
Principle of the Method
The described method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the active compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of each analyte is determined by comparing its peak area to that of a known standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation. A C8 column can also be suitable.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Orthophosphoric acid, triethylamine, phosphate buffer salts.
-
Standards: Reference standards of Clioquinol and Phanquinone.
-
Sample Filtration: 0.45 µm syringe filters.
Chromatographic Conditions
Two primary methods are presented: one for the analysis of Clioquinol and another for Phanquinone. A proposed starting point for a simultaneous method is also provided.
Method 1: Analysis of Clioquinol
This method is adapted from a stability-indicating LC method for Clioquinol.[1]
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3 with 1% orthophosphoric acid) in a ratio of 90:10 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
Method 2: Analysis of Phanquinone (4,7-phenanthroline-5,6-dione)
This method is based on a validated HPLC method for 1,10-phenanthroline-5,6-dione, a closely related compound, and can be adapted.
-
Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio, containing 0.1% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Proposed Method for Simultaneous Analysis of Clioquinol and Phanquinone
Based on a UHPLC method for the simultaneous analysis of Clioquinol and another active ingredient, the following starting conditions are proposed for method development.
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH 3) and acetonitrile. A starting point could be a 35:65 (v/v) ratio of buffer to acetonitrile.
-
Column: C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a suitable starting point for both compounds.
-
Column Temperature: 30 °C.
Preparation of Standard Solutions
-
Clioquinol Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Clioquinol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Phanquinone Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Phanquinone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solutions with the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).
Sample Preparation
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients and transfer it to a volumetric flask. Add a suitable solvent (e.g., methanol), sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark.[1] Filter the solution through a 0.45 µm syringe filter before injection.
-
Ointments/Creams: Accurately weigh a quantity of the ointment or cream and transfer it to a suitable container. Extract the active ingredients with a solvent like acetone or methanol, potentially with gentle heating in a water bath.[1] After extraction, filter the solution to remove excipients and dilute as necessary with the mobile phase before injection.
Data Presentation
The following tables summarize the quantitative data for the HPLC analysis of Clioquinol and Phanquinone based on published methods.
Table 1: Chromatographic Performance for Clioquinol Analysis [1]
| Parameter | Value |
| Retention Time (t R ) | 6.1 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: Method Validation for Phanquinone (4,7-phenanthroline-5,6-dione) Analysis
| Parameter | Value |
| Linearity Range | 0.05 - 1.50 mg/mL |
| Correlation Coefficient (r²) | > 0.9991 |
| Limit of Detection (LOD) | 2.0 µg/mL |
| Limit of Quantification (LOQ) | 50 µg/mL |
| Precision (%RSD, intra- and interday) | < 0.40% |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in this compound analysis.
Conclusion
The HPLC methods described provide a reliable and accurate approach for the quantitative analysis of Clioquinol and Phanquinone in this compound preparations. The protocols for sample preparation and chromatographic conditions can be adapted for various dosage forms. For routine quality control, the development of a single, validated HPLC method for the simultaneous determination of both active ingredients is recommended to improve efficiency. The provided starting conditions for a simultaneous method offer a solid basis for such method development and validation.
References
Application Notes and Protocols for Testing Clioquinol's Neuroprotective Effects in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clioquinol, a metal chelator, has garnered significant interest for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1][2] Its mechanism of action is thought to involve the modulation of metal homeostasis, which can impact processes such as amyloid-beta (Aβ) aggregation and oxidative stress.[2][3] This document provides detailed application notes and protocols for a panel of cell culture assays to evaluate the neuroprotective effects of clioquinol. The assays described herein are designed to assess cell viability, oxidative stress, and the inhibition of protein aggregation, providing a comprehensive in vitro characterization of clioquinol's bioactivity.
Data Presentation: Quantitative Analysis of Clioquinol's Effects
The following tables summarize quantitative data on the effects of clioquinol in various neuronal cell culture models.
Table 1: Neuroprotective Effects of Clioquinol on Cell Viability
| Cell Line | Neurotoxic Insult | Clioquinol Concentration | Endpoint Assay | Observed Effect | Reference |
| SKN-AS | 400 µM H₂O₂ | 20-50 µM | MTT, Flow Cytometry | Potent protective effect against peroxide-mediated oxidative stress.[1] | [1] |
| Murine Cortical Neurons | Endogenous Oxidative Stress | 1-3 µM (24h) | Cell Death | Approximately 40% neuronal death.[4] | [4] |
| SH-SY5Y | - | Not specified | Cell Growth Inhibition | Inhibited cell growth through S-phase cell-cycle arrest and autophagic cell death.[5] | [5] |
| PC12 | Nerve Growth Factor (NGF) | Dose-dependent | Cell Death | Caused cell death; NGF-stimulated cells were more vulnerable.[6] | [6] |
Table 2: Effects of Clioquinol on Biochemical Markers
| Cell Line | Parameter Measured | Clioquinol Concentration | Assay | Observed Effect | Reference |
| Murine Cortical Neurons | Malondialdehyde (MDA) | 1-3 µM (24h) | MDA Assay | Increased MDA production, indicating lipid peroxidation.[4] | [4] |
| SKN-AS | Reactive Oxygen Species (ROS) | 20-50 µM | ROS Production Assay | Confirmed protective effects by reducing ROS.[1] | [1] |
| In vitro | Aβ(1-42) Oligomer Formation | < 10 µM (IC50) | ELISA-based assembly assay | Inhibition of Aβ oligomer formation.[5] | [5] |
| SH-SY5Y | Intracellular Calcium | Not specified | Fluo-3 Staining | Increased intracellular calcium levels.[5][7] | [5][7] |
| PC12 | NGF-induced Trk Autophosphorylation | Dose-dependent | Western Blot | Inhibition of Trk autophosphorylation.[6] | [6] |
| PC12 | NGF-induced MAPK Phosphorylation | Dose-dependent | Western Blot | Inhibition of MAPK phosphorylation.[6] | [6] |
Experimental Protocols
Assessment of Neuronal Viability (MTT Assay)
Application: The MTT assay is a colorimetric method to assess cell metabolic activity, which reflects cell viability. This assay is fundamental for evaluating the protective effect of clioquinol against a neurotoxic insult.
Protocol for SH-SY5Y Cells:
-
Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[8][9]
-
Treatment:
-
Pre-treat cells with various concentrations of clioquinol (e.g., 1-50 µM) for a specified period (e.g., 2-4 hours).
-
Introduce the neurotoxic agent (e.g., 100 µM H₂O₂ or pre-aggregated Aβ peptides) and co-incubate for 24 hours.
-
Include control wells: untreated cells, cells treated with clioquinol alone, and cells treated with the neurotoxin alone.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Application: This assay quantifies the level of intracellular ROS, a key indicator of oxidative stress. The DCFH-DA probe is commonly used for this purpose.
Protocol for Adherent Neuronal Cells:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a 96-well black plate and treat with clioquinol and/or a ROS-inducing agent as described in the MTT assay protocol.
-
DCFH-DA Staining:
-
Prepare a fresh working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a final concentration of 10-25 µM in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[4][10]
-
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[4]
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel MTT assay or protein quantification) and express the results as a percentage of the control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Application: The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol for Neuronal Cell Cultures:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous release control (untreated cells).
Thioflavin T (ThT) Assay for Amyloid-Beta (Aβ) Aggregation Inhibition
Application: This in vitro assay is used to screen for compounds that inhibit the formation of Aβ fibrils. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[1]
Protocol:
-
Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., HFIP) to break down pre-existing aggregates, then evaporate the solvent and resuspend in a buffer like PBS (pH 7.4) to the desired concentration (e.g., 20 µM).
-
Assay Setup: In a 96-well black plate, combine:
-
50 µL of 20 µM Aβ42 solution.
-
25 µL of clioquinol at various concentrations (or vehicle control).
-
25 µL of 20 µM Thioflavin T solution.
-
-
Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for up to 48 hours) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.[1]
-
Data Analysis: Plot the fluorescence intensity over time to observe the aggregation kinetics. Calculate the percentage of inhibition by comparing the final fluorescence of clioquinol-treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
Clioquinol's Potential Neuroprotective Mechanisms
Clioquinol's neuroprotective effects are multifaceted. As a metal chelator, it can restore metal homeostasis, which is often dysregulated in neurodegenerative diseases.[2] This can lead to the inhibition of metal-dependent Aβ oligomer formation and a reduction in oxidative stress.
Caption: Experimental workflow for assessing clioquinol's neuroprotective effects.
Clioquinol's Interference with NGF Signaling in PC12 Cells
In PC12 cells, Nerve Growth Factor (NGF) promotes neuronal differentiation and survival through the Trk/MAPK signaling pathway. Studies have shown that clioquinol can inhibit NGF-induced Trk autophosphorylation, a critical step in this pathway, thereby affecting downstream signaling and cell fate.[6]
Caption: Clioquinol's inhibition of the NGF/Trk signaling pathway.
Clioquinol and Calcium Homeostasis in SH-SY5Y Cells
Clioquinol has been observed to increase intracellular calcium levels in SH-SY5Y cells.[5][7] This effect is not due to clioquinol acting as a calcium ionophore but is linked to alterations in the expression and function of calcium pumps like SERCA and SPCA.[5] This disruption of calcium homeostasis can lead to cell cycle arrest.[5][7]
Caption: Clioquinol's impact on calcium signaling and cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay [protocols.io]
- 3. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Clioquinol induces S-phase cell cycle arrest through the elevation of the calcium level in human neurotypic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clioquinol inhibits NGF-induced Trk autophosphorylation and neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application of Phanquinone in Modern Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phanquinone (4,7-phenanthroline-5,6-dione), a heterocyclic quinone, is emerging as a compound of significant interest in the field of parasitology.[1] As a member of the broader class of quinone compounds, it shares structural similarities with other molecules known for their antiparasitic properties. Research into phanquinone and its derivatives, particularly its metal complexes, has revealed potent activity against a range of protozoan and helminthic parasites. These application notes provide a comprehensive overview of the current understanding of phanquinone's antiparasitic applications, its proposed mechanisms of action, and detailed protocols for its investigation in a research setting.
The primary mechanisms implicated in the antiparasitic action of quinone-related compounds involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the disruption of parasite-specific metabolic pathways.[2] More specifically, recent studies on phanquinone (also referred to as phendione) have highlighted its ability to inhibit crucial parasite enzymes, such as metallopeptidases, leading to downstream effects like mitochondrial dysfunction and apoptosis-like cell death in parasites.[1][3]
These findings underscore the potential of phanquinone as a scaffold for the development of novel antiparasitic drugs, addressing the urgent need for new chemotherapies in the face of growing drug resistance.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of phanquinone (phendione) and its metal complexes against various parasites.
Table 1: In Vitro Anthelmintic Activity of Phanquinone (Phendione) and its Metal Complexes [4][5][6]
| Compound | Parasite | Life Stage | EC50 (µM) |
| Phanquinone (Phendione) | Schistosoma mansoni | Adult | 18.8 |
| Ag-phendione | Schistosoma mansoni | Adult | 6.5 |
| Cu-phendione | Schistosoma mansoni | Adult | 2.3 |
| Phanquinone (Phendione) | Angiostrongylus cantonensis | L1 Larvae | Not specified |
| Ag-phendione | Angiostrongylus cantonensis | L1 Larvae | 12.7 |
| Cu-phendione | Angiostrongylus cantonensis | L1 Larvae | 6.4 |
Table 2: In Vitro Antiprotozoal Activity of Phanquinone (Phendione) and its Metal Complexes against Leishmania braziliensis [1][7]
| Compound | Parasite Stage | IC50 (µM) |
| Phanquinone (Phendione) | Promastigotes | 21.3 |
| Ag-phendione | Promastigotes | 6.1 |
| Cu-phendione | Promastigotes | 0.5 |
Signaling Pathways and Mechanisms of Action
The antiparasitic activity of phanquinone and its derivatives is multifaceted. Two primary proposed mechanisms are the inhibition of parasite metallopeptidases and the generation of oxidative stress.
Metallopeptidase Inhibition Pathway
Phanquinone and its metal complexes have been shown to inhibit parasite metallopeptidases, such as the major surface protease gp63 in Leishmania.[3][8] This inhibition disrupts critical cellular processes, leading to parasite death.
Caption: Phanquinone's inhibition of parasite metallopeptidases.
Oxidative Stress-Mediated Pathway
A broader mechanism for quinone compounds is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis-like cell death.[1][2]
Caption: Oxidative stress pathway induced by phanquinone.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiparasitic activity of phanquinone.
In Vitro Anthelmintic Susceptibility Assay
This protocol is designed to assess the in vitro efficacy of phanquinone against adult helminths, such as Schistosoma mansoni.[4][6]
Caption: Workflow for in vitro anthelmintic testing.
Methodology:
-
Compound Preparation: Prepare a stock solution of phanquinone in 100% dimethyl sulfoxide (DMSO). Subsequent serial dilutions should be made in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed a level toxic to the parasites (typically ≤1%).
-
Parasite Culture: Adult worms are recovered from an infected host and washed with a suitable culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).
-
Assay Setup: Place one or more adult worms into each well of a 24-well plate containing the culture medium. Add the various concentrations of phanquinone, a positive control (e.g., praziquantel), and a negative control (medium with the same percentage of DMSO as the test wells).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Monitor the viability of the worms at regular intervals (e.g., 24, 48, and 72 hours) using an inverted microscope. Assess parameters such as motility, morphological changes (e.g., tegumental damage), and mortality.
-
Data Analysis: Determine the effective concentration that causes mortality or severe morbidity in 50% of the worms (EC50) using appropriate statistical software.
In Vitro Anti-promastigote Activity Assay (Leishmania spp.)
This protocol outlines the procedure for determining the in vitro activity of phanquinone against the promastigote stage of Leishmania.[1][7]
Methodology:
-
Compound Preparation: Prepare a stock solution of phanquinone in DMSO and make serial dilutions in the culture medium.
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., Schneider's insect medium supplemented with fetal bovine serum) at 26°C until they reach the logarithmic growth phase.
-
Assay Setup: In a 96-well microtiter plate, add the promastigote suspension to each well. Add the different concentrations of phanquinone, a positive control (e.g., amphotericin B), and a negative control (medium with DMSO).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Determine the number of viable parasites. This can be done by direct counting using a hemocytometer or by using a viability dye such as resazurin, followed by measuring fluorescence or absorbance.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Antileishmanial Efficacy in a Murine Model
This protocol provides a framework for evaluating the in vivo efficacy of phanquinone against Leishmania infection in a BALB/c mouse model.[1][9]
Caption: Workflow for in vivo antileishmanial efficacy testing.
Methodology:
-
Animal Infection: Infect female BALB/c mice with stationary-phase Leishmania promastigotes, for example, via subcutaneous injection into the footpad.
-
Treatment: Once lesions are established, randomize the mice into treatment and control groups. Administer phanquinone at various doses via a suitable route (e.g., intraperitoneal injection) for a defined period. Include a vehicle control group and a positive control group (e.g., receiving a standard antileishmanial drug).
-
Monitoring: Monitor the progression of the lesion size using a caliper throughout the experiment. Also, monitor the general health and body weight of the animals.
-
Parasite Burden Determination: At the end of the treatment period, euthanize the animals and determine the parasite burden in relevant tissues (e.g., footpad, spleen, liver). This can be achieved by limiting dilution assay, quantitative PCR, or by counting amastigotes in stained tissue smears.
-
Data Analysis: Compare the lesion size and parasite burden between the treated and control groups to determine the efficacy of phanquinone. Statistical analysis (e.g., ANOVA) should be performed to assess the significance of the observed differences.
Conclusion
Phanquinone and its metal complexes demonstrate significant potential as antiparasitic agents, with potent activity against both helminths and protozoa. The mechanisms of action, involving metallopeptidase inhibition and induction of oxidative stress, offer promising avenues for the development of novel therapeutics. The protocols provided herein offer a standardized approach for the further investigation and characterization of phanquinone and its derivatives in a parasitology research setting. Further studies are warranted to fully elucidate the spectrum of activity, in vivo efficacy, and safety profile of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Leishmania braziliensis activity of 1,10-phenanthroline-5,6-dione and its Cu(II) and Ag(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parasito2025.com [parasito2025.com]
- 6. Anthelmintic activity of 1,10-phenanthroline-5,6-dione-based metallodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vivo antileishmanial activity of Annona mucosa extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metal Chelating Properties of Clioquinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to assess the metal chelating properties of clioquinol (CQ), a compound of significant interest in neurodegenerative disease and cancer research. The following protocols and data are intended to guide researchers in the accurate characterization of clioquinol's interactions with various metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).
Introduction
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is an 8-hydroxyquinoline derivative with known metal chelating capabilities.[1][2] Its therapeutic potential is often attributed to its ability to bind and redistribute metal ions, thereby modulating their homeostasis and preventing metal-mediated toxic processes, such as amyloid-β aggregation in Alzheimer's disease.[3] Accurate assessment of its metal binding affinity, stoichiometry, and the thermodynamics of these interactions is crucial for understanding its mechanism of action and for the development of new therapeutic strategies.
General Workflow for Assessing Metal Chelation
The following diagram illustrates a general workflow for characterizing the metal chelating properties of a compound like clioquinol.
Caption: General workflow for assessing metal chelation.
Mechanism of Clioquinol Metal Chelation
Clioquinol acts as a bidentate chelator, utilizing its hydroxyl and quinoline nitrogen atoms to coordinate with a metal ion. The stoichiometry of the resulting complex is often 2:1 (clioquinol:metal), though other ratios can occur depending on the specific metal and conditions.[4][5]
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coordination properties of a metal chelator clioquinol to Zn2+ studied by static DFT and ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Clioquinol for Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for repurposing the antimicrobial drug clioquinol in cancer studies. This document outlines the theoretical basis, key experimental protocols, and expected outcomes for investigating the anticancer effects of clioquinol, both in vitro and in vivo.
Introduction
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is an established antimicrobial agent that has garnered significant interest for its potential as an anticancer therapeutic.[1][2][3][4][5] Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for drug development with the advantage of well-established safety and pharmacokinetic profiles.[6] Preclinical studies have demonstrated that clioquinol exhibits potent antitumor activities across a variety of cancer cell lines.[7] Its multifaceted mechanism of action, which includes acting as a metal ionophore, inhibiting the proteasome, and modulating key signaling pathways, makes it a compelling candidate for further cancer research.[3][5]
Mechanism of Action
Clioquinol's anticancer effects are attributed to several interconnected mechanisms:
-
Metal Ionophore Activity: Clioquinol can act as a zinc ionophore, transporting zinc into cells.[1][2] This influx of zinc can disrupt cellular homeostasis and induce apoptosis.[2] The addition of zinc has been shown to enhance clioquinol's inhibition of NF-κB activity and its disruption of lysosomal integrity.[8][9]
-
NF-κB Pathway Inhibition: Clioquinol can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of cancer cell survival, proliferation, and inflammation.[8][9][10] This inhibition is mediated by reducing the nuclear level of the p65 subunit.[8][9]
-
Lysosomal Disruption: The drug can alter the permeability of lysosomes in a zinc-dependent manner, leading to the release of cathepsins and subsequent induction of apoptosis.[8][9]
-
Proteasome Inhibition: Clioquinol, particularly in the presence of copper, can inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and triggering apoptotic cell death.[4][11]
-
Anti-Angiogenesis: Clioquinol has been shown to inhibit angiogenesis by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of blood vessel formation.[12]
-
HDAC Inhibition: Some studies suggest that clioquinol can inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[13]
-
mTOR Signaling Disruption: Clioquinol has been shown to induce pro-death autophagy in leukemia and myeloma cells by disrupting the mTOR signaling pathway.[14]
Data Presentation: In Vitro Cytotoxicity of Clioquinol
The following table summarizes the half-maximal inhibitory concentration (IC50) values of clioquinol in various human cancer cell lines, demonstrating its broad-spectrum cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| DHL-4 | B-cell Lymphoma | ~15 |
| Raji | B-cell Lymphoma | ~20 |
| MCF-7 | Breast Cancer | ~25 |
| MDA-MB231 | Breast Cancer | ~30 |
| A2780 | Ovarian Cancer | ~10 |
| SiHa | Cervical Cancer | ~40 |
| T24 | Bladder Cancer | ~35 |
| Mpanc-96 | Pancreatic Cancer | ~30 |
Data compiled from studies where cells were treated with clioquinol for 72 hours and viability was assessed using an MTS assay.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of clioquinol on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Clioquinol (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of clioquinol in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest clioquinol treatment.
-
Remove the overnight culture medium and add 100 µL of the prepared clioquinol dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Assay (Caspase-3 Activity Assay)
Objective: To quantify the induction of apoptosis by clioquinol through the measurement of caspase-3 activity.
Materials:
-
Cancer cell line (e.g., Raji)
-
Complete culture medium
-
Clioquinol
-
6-well plates
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Plate reader
Protocol:
-
Seed cells in 6-well plates and treat with clioquinol at a concentration known to induce cytotoxicity (e.g., 30 µM) for various time points (e.g., 0, 6, 12, 24 hours).[15]
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 activity assay kit.
-
Add the caspase-3 substrate to the cell lysates in a 96-well plate.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals.
-
Calculate the caspase-3 activity based on the rate of colorimetric change and normalize to the protein concentration of the cell lysate.
In Vivo Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of clioquinol in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., Raji, A2780)
-
Clioquinol
-
Vehicle solution (e.g., saline, corn oil)
-
Calipers
Protocol:
-
Inject cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flanks of 5-week-old female nude mice.[1][15]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups (n=4-5 mice per group).
-
Administer clioquinol intraperitoneally (i.p.) at a dose of 28 mg/kg, 5 days a week.[1][15] The control group receives the vehicle solution.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
After a predetermined period (e.g., 6 weeks), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[1][2]
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship: Clioquinol's Dual Action on NF-κB and Lysosomes
Conclusion
Clioquinol presents a promising avenue for cancer therapy due to its pleiotropic effects on cancer cells. The experimental designs and protocols outlined in these application notes provide a solid foundation for researchers to investigate and validate the anticancer potential of clioquinol. Further studies, including combination therapies and the development of novel delivery systems, may enhance its therapeutic efficacy and mitigate potential toxicities.[3][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Old Drugs for New Uses in Innovative Cancer Care | Emory University | Atlanta GA [winshipcancer.emory.edu]
- 7. news-medical.net [news-medical.net]
- 8. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Clioquinol Independently Targets NF-κB and Lysosome Pathways in Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
Methodology for Investigating the Historical Impact of Mexaform on Public Health
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive methodological framework for investigating the historical public health impact of Mexaform, a pharmaceutical agent previously prescribed for intestinal ailments. This compound contained clioquinol and phanquinone, compounds that have been associated with significant adverse health effects, most notably Subacute Myelo-Optic Neuropathy (SMON). The primary focus of these protocols is to furnish researchers with the necessary tools to conduct retrospective analyses of this compound's impact, contributing to the broader understanding of pharmacovigilance and drug safety.
The historical association between clioquinol, a key component of this compound, and the SMON epidemic, particularly in Japan during the 1960s, serves as a critical case study in iatrogenic disease.[1][2] The Japanese government officially recognized clioquinol as the cause of SMON, leading to its ban in September 1970 and a subsequent sharp decline in new cases.[3][4] It is estimated that the total number of SMON cases in Japan reached nearly 10,000 by 1970.[3][4] This historical context underscores the importance of robust methodologies for evaluating the long-term public health consequences of pharmaceutical products.
These protocols are designed to guide the systematic collection and analysis of historical data, the elucidation of potential biological mechanisms of toxicity, and the clear presentation of findings. They are intended for use by researchers in epidemiology, toxicology, pharmacology, and drug development to conduct rigorous investigations into the legacy of drugs like this compound.
Data Presentation: Quantitative Analysis of Historical Trends
Table 2.1: Estimated Annual Sales of Clioquinol-Containing Products (including this compound) and Incidence of SMON in Japan (1960-1975)
| Year | Estimated Annual Sales (in millions of units) | Annual Incidence of SMON (new cases) |
| 1960 | 5.2 | 876 |
| 1961 | 6.8 | 1,245 |
| 1962 | 8.1 | 1,876 |
| 1963 | 9.5 | 2,345 |
| 1964 | 11.2 | 2,814 |
| 1965 | 13.5 | 3,543 |
| 1966 | 15.1 | 4,123 |
| 1967 | 16.8 | 4,598 |
| 1968 | 18.2 | 5,123 |
| 1969 | 19.5 | 5,543 |
| 1970 | 10.1 (Sale banned in Sept) | 2,123 |
| 1971 | 0.5 | 245 |
| 1972 | 0.2 | 87 |
| 1973 | 0.1 | 34 |
| 1974 | <0.1 | 12 |
| 1975 | <0.1 | 5 |
Note: The data presented in this table are illustrative and based on historical reports of the SMON epidemic in Japan. Actual figures would need to be sourced from historical records.
Table 2.2: Summary of Findings from a Hypothetical Case-Control Study on this compound and SMON
| Cases (with SMON) | Controls (without SMON) | Odds Ratio (95% CI) | |
| Ever used this compound | |||
| Yes | 450 | 150 | 9.0 (7.5 - 10.8) |
| No | 50 | 350 | (Reference) |
| Duration of this compound use | |||
| < 1 month | 50 | 80 | 1.88 (1.25 - 2.83) |
| 1-6 months | 150 | 50 | 9.0 (6.3 - 12.8) |
| > 6 months | 250 | 20 | 37.5 (22.8 - 61.7) |
| Average daily dose | |||
| Low (< 600 mg clioquinol) | 100 | 90 | 3.33 (2.4 - 4.6) |
| High (≥ 600 mg clioquinol) | 350 | 60 | 17.5 (12.5 - 24.5) |
Note: This table presents hypothetical data from a case-control study to demonstrate the expected format and type of results. The odds ratios indicate a strong, dose- and duration-dependent association between this compound use and the risk of developing SMON.
Experimental Protocols
The following protocols outline detailed methodologies for conducting retrospective studies to investigate the historical public health impact of this compound.
Protocol for a Retrospective Cohort Study
Objective: To determine the incidence of neurological disorders, including SMON, in a cohort of individuals historically prescribed this compound compared to a cohort of individuals not exposed to the drug.
Methodology:
-
Cohort Identification:
-
Exposed Cohort: Identify a cohort of individuals with documented prescriptions for this compound from historical medical records, pharmacy databases, or national health registries. The inclusion period should span the years of high this compound usage (e.g., 1960-1970).
-
Unexposed Cohort: Select a comparable cohort of individuals who were not prescribed this compound or any other clioquinol-containing products during the same period. The unexposed cohort should be matched to the exposed cohort on key demographic and clinical characteristics, such as age, sex, and baseline health status.
-
-
Data Collection:
-
From the identified records, extract the following information for both cohorts:
-
Demographic data (age, sex, geographic location).
-
Clinical data (pre-existing conditions, particularly gastrointestinal and neurological disorders).
-
This compound exposure data (for the exposed cohort): start and end dates of treatment, dosage, and duration of use.
-
Outcome data: Incidence of neurological symptoms and diagnoses, with a specific focus on the characteristic symptoms of SMON (e.g., sensory and motor disturbances in the lower extremities, visual impairment).
-
-
-
Data Analysis:
-
Calculate the incidence rates of neurological disorders in both the exposed and unexposed cohorts.
-
Use survival analysis techniques (e.g., Kaplan-Meier curves and Cox proportional hazards models) to compare the time to onset of neurological symptoms between the two groups.
-
Calculate the relative risk or hazard ratio of developing neurological disorders associated with this compound exposure, adjusting for potential confounding variables.
-
Stratify the analysis by duration and dosage of this compound to assess for a dose-response relationship.
-
Protocol for a Case-Control Study
Objective: To investigate the association between this compound use and the development of SMON by comparing the historical medication exposure of individuals with SMON (cases) to that of individuals without the disease (controls).
Methodology:
-
Case and Control Selection:
-
Cases: Identify individuals with a confirmed historical diagnosis of SMON from hospital records, national SMON registries, or patient support groups.
-
Controls: Select a group of individuals without a history of SMON from the same source population as the cases. Controls should be matched to cases on age and sex.
-
-
Exposure Assessment:
-
For both cases and controls, retrospectively ascertain their medication history, specifically focusing on the use of this compound or other clioquinol-containing drugs prior to the onset of SMON symptoms for the cases.
-
Sources for exposure information can include medical records, pharmacy records, and structured patient interviews (while accounting for recall bias).
-
Collect detailed information on the timing, duration, and dosage of this compound use.
-
-
Data Analysis:
-
Use conditional logistic regression to calculate the odds ratio (OR) for the association between this compound exposure and the risk of developing SMON.
-
Analyze the data to determine if there is a dose-response and duration-response relationship between this compound use and SMON risk.
-
Assess for potential confounding factors and effect modifiers.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed signaling pathways for clioquinol-induced neurotoxicity.
Experimental Workflow Diagrams
Signaling Pathway Diagrams
References
Application Note: Spectroscopic Analysis of Mexaform and its Individual Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexaform is a pharmaceutical formulation previously used for the treatment of intestinal infections. It is a combination drug product containing two active pharmaceutical ingredients: clioquinol and phanquinone. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) possesses antibacterial and antifungal properties, while phanquinone (4,7-phenanthroline-5,6-dione) is an antiprotozoal agent.[1][2] The quality control and analysis of this compound necessitate reliable and robust analytical methods to identify and quantify its individual components. This application note provides a comprehensive overview of the spectroscopic techniques applicable to the analysis of clioquinol and phanquinone, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and representative data are presented to facilitate the implementation of these methods in a laboratory setting.
Chemical Structures
| Component | Chemical Structure | Molecular Formula | Molar Mass |
| Clioquinol | 5-chloro-7-iodoquinolin-8-ol | C₉H₅ClINO | 305.50 g/mol |
| Phanquinone | 4,7-phenanthroline-5,6-dione | C₁₂H₆N₂O₂ | 210.19 g/mol |
Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of clioquinol and phanquinone, based on their chromophoric nature.
| Component | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Clioquinol | 3 N Hydrochloric Acid | 267 | Not explicitly stated, but method is suitable for quantification. |
| Phanquinone | Ethanol | ~233 (estimated based on similar quinone structures) | Not available |
Note: The linearity of the UV-Vis spectrophotometric method for clioquinol has been established over a concentration range of 1.5–8 µg/ml.[3]
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is suitable for this analysis.
Reagents:
-
Clioquinol Reference Standard
-
Phanquinone Reference Standard
-
Methanol (Spectroscopic Grade)
-
Hydrochloric Acid (HCl), 3 N
Standard Solution Preparation (Clioquinol):
-
Accurately weigh approximately 10 mg of Clioquinol Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and dilute to volume with 3 N hydrochloric acid to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with 3 N hydrochloric acid to achieve concentrations ranging from 2 to 10 µg/mL.
Standard Solution Preparation (Phanquinone):
-
Accurately weigh approximately 10 mg of Phanquinone Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with spectroscopic grade ethanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with ethanol to achieve a suitable concentration range for analysis.
Sample Preparation (from this compound formulation):
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredients.
-
Extract the active components with a suitable solvent (e.g., methanol) using sonication for 15-20 minutes.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtrate with the appropriate solvent (3 N HCl for clioquinol, ethanol for phanquinone) to a concentration within the linear range of the assay.
Measurement:
-
Set the spectrophotometer to scan from 200 to 400 nm.
-
Use the respective solvent as a blank.
-
Record the absorbance spectra of the standard and sample solutions.
-
For quantification, measure the absorbance at the λmax of each component.
Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of each component in the sample solution from the calibration curve using linear regression.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification and structural elucidation of clioquinol and phanquinone by providing information about the functional groups present in the molecules.
| Component | Wavenumber (cm⁻¹) | Vibrational Assignment |
| Clioquinol | ~3400 | O-H stretch (phenolic) |
| ~1600 | C=C aromatic ring stretch | |
| ~1200 | C-O stretch | |
| ~800-600 | C-Cl, C-I stretch | |
| Phanquinone | ~1680 | C=O stretch (quinone) |
| ~1600 | C=C/C=N aromatic ring stretch |
Note: The IR spectrum of clioquinol can be obtained as a solid mull.[4]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean before each measurement by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered sample (clioquinol, phanquinone, or the this compound formulation) directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Measurement:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
Data Analysis: The resulting IR spectrum should be baseline corrected and the peaks corresponding to the characteristic functional groups of clioquinol and phanquinone should be identified and compared with reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms within clioquinol and phanquinone.
| Component | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Clioquinol | DMSO-d₆ | ~8.99 | d | H-2 |
| ~8.48 | d | H-4 | ||
| ~7.99 | s | H-6 | ||
| ~7.78 | s | OH | ||
| Phanquinone | CDCl₃ | Not readily available | - | Aromatic protons |
Note: ¹H NMR data for clioquinol is available in DMSO-d₆.[1]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Reagents:
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (clioquinol, phanquinone, or a purified extract from this compound) in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
Measurement:
-
Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts to the respective nuclei in the molecule based on their chemical environment, multiplicity, and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used to determine the molecular weight and elemental composition of clioquinol and phanquinone, and to elucidate their structures through fragmentation analysis.
| Component | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Clioquinol | ESI+ | 305.9 (for C₉H₅ClINO) | Fragmentation data not readily available |
| Phanquinone | ESI+ | 211.1 (for C₁₂H₆N₂O₂) | Fragmentation data not readily available |
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, consisting of a High-Performance Liquid Chromatography (HPLC) unit coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
Sample Preparation: Prepare solutions of the reference standards and the sample extract in the mobile phase at a concentration of approximately 1-10 µg/mL.
Measurement: Inject the prepared solutions into the LC-MS system. The components will be separated by the HPLC column before entering the mass spectrometer for detection.
Data Analysis: Identify the peaks corresponding to clioquinol and phanquinone in the total ion chromatogram based on their retention times and mass-to-charge ratios. Analyze the mass spectra to confirm the molecular weight and study the fragmentation patterns to confirm the identity of the compounds.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Proposed signaling pathway for the action of clioquinol.
Conclusion
The spectroscopic methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of clioquinol and phanquinone in this compound or as individual substances. UV-Vis spectroscopy is well-suited for routine quantitative analysis, while FT-IR, NMR, and MS provide essential information for identification, structural confirmation, and purity assessment. The provided protocols can be adapted and validated for specific laboratory instrumentation and regulatory requirements.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Clioquinol Solubility Issues in Aqueous Solutions
Welcome to the technical support center for clioquinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility issues encountered during experiments with clioquinol.
Frequently Asked Questions (FAQs)
Q1: Why is my clioquinol precipitating when I dilute my DMSO stock solution into an aqueous medium like cell culture media or PBS?
A1: This is a common issue known as "antisolvent precipitation." Clioquinol is highly soluble in organic solvents like DMSO (up to 61 mg/mL) but is practically insoluble in water.[1][2] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO disperses, and the clioquinol molecules are forced into an environment where they are no longer soluble, causing them to aggregate and precipitate.
Q2: What is the maximum recommended final concentration of an organic solvent like DMSO in my cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration below 0.5%, with many protocols recommending 0.1% or less for sensitive cell lines or long-term incubation experiments. Always include a vehicle control with the same final solvent concentration in your experiments.
Q3: How can I prepare a stable aqueous solution of clioquinol for my experiments?
A3: Several methods can be employed to increase the aqueous solubility of clioquinol, including the use of co-solvents, cyclodextrins, and nanoformulations. The choice of method will depend on the required concentration and the experimental system. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Q4: For how long can I store my clioquinol solutions?
A4: Stock solutions of clioquinol in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions of clioquinol are generally not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2]
Q5: My clioquinol powder is not dissolving completely in the organic solvent. What should I do?
A5: Ensure you are using a high-purity, anhydrous organic solvent like DMSO. The presence of water can significantly reduce the solubility of clioquinol. Gentle warming of the solution to 37°C or sonication can aid in dissolution. If the powder still does not dissolve, it's possible the concentration is too high for that specific solvent.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
-
Potential Cause: Antisolvent precipitation due to rapid dilution.
-
Troubleshooting Steps:
-
Optimize Dilution Technique: Do not add the stock solution directly to the bulk of the aqueous medium. Instead, pre-warm the medium to 37°C. While gently vortexing or swirling the medium, add the stock solution drop-by-drop very slowly to allow for gradual dispersion.
-
Lower the Final Concentration: Your target concentration may be too high for the chosen solvent system. Try working with a lower final concentration of clioquinol.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in a solvent that is miscible with both your stock solvent and the final aqueous medium. For example, dilute the DMSO stock in a small volume of ethanol before adding it to the final aqueous solution.
-
Issue 2: Solution Becomes Cloudy or Shows Precipitate Over Time
-
Potential Cause: The compound is not stable in the aqueous solution over time, or it is interacting with components in the medium (e.g., proteins in serum).
-
Troubleshooting Steps:
-
Prepare Solutions Freshly: Always prepare the final working solution of clioquinol immediately before adding it to your cells or experimental setup.
-
Test in Serum-Free Media: To determine if serum components are causing the precipitation, prepare a solution of clioquinol in serum-free media and observe its stability over time at 37°C.
-
Consider a Different Solubility Enhancement Method: If the issue persists, you may need to use a more robust solubilization technique, such as forming an inclusion complex with cyclodextrins or using a nanoformulation.
-
Data Presentation: Solubility of Clioquinol
The following tables summarize the solubility of clioquinol in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~61 mg/mL (199.67 mM) | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] |
| Methanol | 1.5 mg/mL | |
| Water | < 0.1 mg/mL (practically insoluble) | [1] |
Table 2: Enhanced Aqueous Solubility of Clioquinol
| Formulation | Achieved Concentration | Reference |
| 1:8 (v/v) Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (suspended solution) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (clear solution) | |
| Lipid-based Nanoformulation | 0.5 mg/mL (theoretical) |
Experimental Protocols
Protocol 1: Preparation of Clioquinol Solution using a Co-solvent System
This protocol describes the preparation of a clioquinol working solution in a co-solvent system for in vitro cell culture experiments.
Materials:
-
Clioquinol powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution:
-
Weigh out the desired amount of clioquinol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the clioquinol is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Pre-warm the aqueous medium (PBS or cell culture medium) to 37°C.
-
While gently vortexing the pre-warmed medium, slowly add the required volume of the clioquinol DMSO stock solution drop-by-drop.
-
Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (typically <0.5%).
-
-
Final Mix and Use:
-
Gently mix the final solution by inverting the tube several times.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Preparation of Clioquinol-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a clioquinol inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
Clioquinol powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of clioquinol to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and knead to form a homogeneous paste.
-
Dissolve the accurately weighed clioquinol in a minimal amount of ethanol and add it to the HP-β-CD paste.
-
Knead the mixture for 60 minutes. During this process, add a small amount of the water:ethanol mixture if necessary to maintain a suitable consistency.
-
-
Drying:
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Sieving and Storage:
-
Pass the dried complex through a sieve to obtain a fine powder.
-
Store the prepared inclusion complex in a desiccator at room temperature.
-
-
Solution Preparation:
-
To prepare an aqueous solution, dissolve the desired amount of the clioquinol-HP-β-CD complex powder in the aqueous medium with gentle stirring.
-
Protocol 3: Quantification of Clioquinol by HPLC
This protocol provides a general method for the quantification of clioquinol using High-Performance Liquid Chromatography (HPLC).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3 with phosphoric acid) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of clioquinol in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the experimental samples containing clioquinol with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Create a standard curve by plotting the peak area of the clioquinol standards against their concentrations. Use the standard curve to determine the concentration of clioquinol in the experimental samples.
Mandatory Visualizations
Caption: Experimental workflow for preparing and analyzing clioquinol solutions.
References
- 1. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize batch-to-batch variability in Mexaform component analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in the component analysis of Mexaform, a formulation historically containing Clioquinol and Phanquone.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical concern in pharmaceutical analysis?
A1: Batch-to-batch variability refers to the differences in the physicochemical properties and composition of a drug product between different manufacturing lots. In pharmaceutical analysis, this variability can lead to inconsistent results, making it difficult to ensure the product's quality, safety, and efficacy. Minimizing this variability is crucial for regulatory compliance and for guaranteeing a consistent therapeutic effect.
Q2: What are the primary active pharmaceutical ingredients (APIs) in the historical formulation of this compound?
A2: The historical formulation of this compound contained two primary active ingredients:
-
Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial properties.
-
Phanquone: A 4,7-phenanthroline-5,6-dione that acts as an amoebicide.
Q3: What are the most common sources of variability in the analysis of this compound components?
A3: Variability in the analysis of Clioquinol and Phanquone can stem from several sources:
-
Raw Materials: Inconsistencies in the purity, polymorphic form, or particle size of the starting APIs.
-
Sample Preparation: Incomplete extraction of analytes, sample degradation, or volumetric errors during dilution.
-
Analytical Method: Lack of robustness in the chosen method, leading to sensitivity to minor changes in parameters.
-
Instrumentation: Fluctuations in instrument performance, such as detector lamp aging or inconsistent pump flow rates.
-
Analyst Technique: Variations in procedural execution between different analysts.
Q4: Which analytical technique is recommended for the simultaneous quantification of Clioquinol and Phanquone?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique for the simultaneous analysis of Clioquinol and Phanquone.[1][2] It offers high specificity, sensitivity, and the ability to separate both compounds from each other and from potential degradation products or excipients. A well-developed and validated RP-HPLC method is essential for achieving consistent and reliable results.
HPLC Troubleshooting Guide
This guide addresses specific issues that may arise during the RP-HPLC analysis of this compound components.
Issue 1: Poor Chromatographic Resolution
Q: My chromatogram shows overlapping or poorly resolved peaks for Clioquinol and Phanquone. How can I improve the separation?
A: Poor resolution is a common issue that can often be solved by systematically optimizing the HPLC method parameters. The goal is to adjust the conditions to differentially affect the retention of the two analytes.
Table 1: Troubleshooting Poor Peak Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic solvent (e.g., Acetonitrile or Methanol) to the aqueous buffer. A small, systematic change can significantly impact resolution. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can alter the ionization state of Clioquinol. Adjusting the pH with a suitable buffer (e.g., phosphate buffer) can improve peak shape and separation. |
| Suboptimal Column Temperature | Increase or decrease the column oven temperature in small increments (e.g., 5°C). Temperature affects solvent viscosity and analyte interaction with the stationary phase. |
| Flow Rate is Too High | Decrease the flow rate. This gives the analytes more time to interact with the stationary phase, which can lead to better separation, albeit with longer run times. |
| Column Degradation | If the column has been used extensively, its performance may have degraded. Replace the column with a new one of the same type. |
Issue 2: Inconsistent Peak Areas and Heights
Q: I am observing significant variability in peak areas for the same standard concentration across different injections. What could be the cause?
A: Inconsistent peak areas are often indicative of problems with the injection process, the pump, or sample stability.
Table 2: Troubleshooting Inconsistent Peak Areas
| Potential Cause | Recommended Solution |
| Air Bubbles in the Pump or Detector | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles. |
| Leaking Pump Seals or Fittings | Inspect the system for any signs of leaks, particularly around pump heads and fittings. Tighten or replace any leaking components. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample syringe. Check for a partially blocked needle or needle seat. |
| Sample Degradation | Phanquone and Clioquinol may be sensitive to light or temperature. Prepare fresh standards and samples and store them in amber vials, away from heat sources, if necessary. |
| Incomplete Sample Solubilization | Ensure the sample is fully dissolved in the diluent before injection. Sonication can aid in complete dissolution. |
Issue 3: Asymmetric Peaks (Tailing or Fronting)
Q: My analyte peaks, particularly for Clioquinol, are showing significant tailing. How can I achieve more symmetrical peaks?
A: Peak tailing for basic compounds like Clioquinol is often caused by secondary interactions with the silica-based column packing.
Table 3: Troubleshooting Asymmetric Peaks
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions (Tailing) | Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Alternatively, lower the mobile phase pH to suppress silanol ionization. |
| Column Overload (Tailing or Fronting) | Dilute the sample or reduce the injection volume. Overloading the column can lead to peak distortion. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak fronting. |
| Column Void or Contamination | A void at the head of the column or contamination can cause peak splitting or tailing. Try back-flushing the column with a strong solvent or replace it if the problem persists. |
Experimental Protocols
Recommended RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the simultaneous quantification of Clioquinol and Phanquone. It should be validated for your specific instrumentation and application.
Table 4: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 20mM Potassium Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Protocol for Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 25 mg of Clioquinol reference standard into a 25 mL volumetric flask.
-
Accurately weigh 25 mg of Phanquone reference standard into a separate 25 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase. Use sonication if necessary to ensure complete dissolution.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 5.0 mL of each primary stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the working standard solution with the mobile phase to cover the expected concentration range of the samples.
-
Protocol for Sample Preparation (from Solid Dosage Form)
-
Sample Collection: Collect and pool at least 20 tablets to ensure a representative sample.
-
Grinding: Grind the tablets into a fine, homogenous powder using a mortar and pestle.
-
Weighing: Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Extraction:
-
Transfer the weighed powder to a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete extraction of the APIs.
-
Allow the solution to cool to room temperature.
-
-
Dilution: Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Visualized Workflows
References
Technical Support Center: Investigating Clioquinol Neurotoxicity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the neurotoxicity of clioquinol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of clioquinol-induced neurotoxicity?
A1: The neurotoxicity of clioquinol is multifactorial and not attributed to a single mechanism. The primary proposed mechanisms include:
-
Disruption of Metal Homeostasis: Clioquinol is a metal chelator with a high affinity for copper (Cu²⁺) and zinc (Zn²⁺). By chelating these essential metal ions, it can disrupt the function of metalloenzymes and other vital cellular processes.
-
Oxidative Stress: Clioquinol can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS). This can cause lipid peroxidation, damage to cellular macromolecules, and ultimately trigger apoptotic pathways. In murine cortical cultures, exposure to 1-3 µM clioquinol for 24 hours resulted in increased malondialdehyde, a marker of lipid peroxidation, and the death of approximately 40% of neurons.[1]
-
Mitochondrial Dysfunction: Clioquinol has been shown to impair mitochondrial function, a critical factor in neuronal health. This can lead to decreased ATP production and the release of pro-apoptotic factors.
-
Proteasome Inhibition: Some studies suggest that clioquinol can inhibit the 20S proteasome in a copper-dependent manner, leading to the accumulation of misfolded proteins and cellular stress.[2]
Q2: Why do I observe a bell-shaped (U-shaped) dose-response curve in my clioquinol neurotoxicity experiments?
A2: A bell-shaped or U-shaped dose-response curve, where lower concentrations of clioquinol appear more toxic than higher concentrations, has been observed in some experimental models.[1] This paradoxical effect can be challenging to interpret. Several hypotheses may explain this phenomenon:
-
Concentration-Dependent Self-Assembly: At higher concentrations, clioquinol molecules may aggregate or form complexes that are less bioavailable or have reduced ability to interact with cellular targets.
-
Differential Effects on Multiple Targets: Clioquinol may interact with different cellular targets at varying concentrations, with opposing effects on cell viability.
-
Induction of Protective Mechanisms: Higher concentrations might trigger cellular defense mechanisms, such as antioxidant responses, that are not activated at lower concentrations.
When encountering a bell-shaped curve, it is crucial to expand the concentration range tested and investigate multiple time points to fully characterize the response.
Q3: How does the choice of experimental model influence the observed neurotoxicity of clioquinol?
A3: The neurotoxic effects of clioquinol are highly dependent on the experimental model used. Key factors to consider include:
-
In Vitro Models (Cell Lines): The sensitivity to clioquinol can vary significantly between different neuronal cell lines due to differences in their metabolic capabilities, expression of antioxidant enzymes like NQO1, and metal ion handling capacities.[2]
-
In Vivo Models (Animal Species): Species-specific differences in metabolism and detoxification pathways play a significant role in clioquinol's neurotoxicity. For instance, neurotoxic doses vary between dogs, monkeys, and rodents, which is related to differences in the formation of clioquinol glucuronide and sulfate conjugates.[3]
Therefore, it is essential to carefully select the experimental model based on the specific research question and to consider the translational relevance of the findings.
Q4: What is the role of NQO1 in clioquinol-induced neurotoxicity?
A4: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an antioxidant enzyme that has been identified as a key protector against clioquinol-induced toxicity. Cells with higher levels of NQO1 expression are more resistant to clioquinol's toxic effects. This is thought to be a major reason for the idiosyncratic nature of clioquinol neurotoxicity, particularly the historical prevalence of Subacute Myelo-Optic Neuropathy (SMON) in the Japanese population, which has a higher incidence of a polymorphism that reduces NQO1 activity.[2] When investigating clioquinol's effects, it is important to consider the NQO1 status of the chosen cell line or animal model.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Neurotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |
| Clioquinol Precipitation | Clioquinol has limited solubility in aqueous solutions.[4][5] Visually inspect the culture media for any signs of precipitation after adding the compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, ethanol) and ensure the final solvent concentration is low and consistent across all wells, including vehicle controls.[4][6] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells of a plate, which can affect cell growth and compound concentration, consider not using the outermost wells for experimental data points. Fill these wells with sterile PBS or media. |
| Variability in Incubation Times | Use a timer to ensure consistent incubation periods for all experimental plates, from compound addition to the final measurement. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
Issue 2: Unexpected or No Observable Neurotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect Clioquinol Concentration Range | The neurotoxic concentration of clioquinol is highly cell-type dependent. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to determine the appropriate concentration range for your specific cell line. |
| Short Incubation Time | Neurotoxic effects may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing toxicity. |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) can bind to clioquinol, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the compound exposure period, if appropriate for your cell type. |
| Cellular Resistance (e.g., high NQO1 expression) | If using a cell line with known or suspected high expression of NQO1, consider using a specific inhibitor of NQO1 as a positive control to confirm the role of this pathway in mitigating toxicity. |
| Assay Insensitivity | The chosen endpoint may not be the primary mode of toxicity in your model. Consider using multiple assays to assess different aspects of cell health, such as cell viability (MTT, CellTiter-Glo), oxidative stress (ROS assays), and mitochondrial function (MMP assays). |
Quantitative Data Summary
Table 1: In Vitro Neurotoxic Concentrations of Clioquinol
| Cell Line | Concentration Range | Effect | Reference |
| Murine Cortical Neurons | 1-3 µM | Increased malondialdehyde, ~40% cell death | [1] |
| U251 and MV-4-11 cells | IC₅₀ of 32 µM and 46 µM, respectively | Anticancer activity | [6] |
Table 2: In Vivo Neurotoxic Doses of Clioquinol
| Animal Model | Dose | Effect | Reference |
| Mongrel Dogs | 60-150 mg/kg/day | Neurotoxic responses | [3] |
| Beagle Dogs | 350-450 mg/kg/day | Neurotoxic responses | [3] |
| Monkeys | 200-700 mg/kg/day | Neurotoxic responses | [3] |
| Scrapie-infected Hamsters | Not specified | Reduced lipid peroxidation, improved memory | [7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of clioquinol in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Include vehicle-only controls. Remove the old medium from the cells and add the clioquinol-containing medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with clioquinol as described in the MTT assay protocol.
-
Probe Loading: After the desired treatment duration, remove the treatment medium and wash the cells once with warm PBS. Add a working solution of a ROS-sensitive fluorescent probe (e.g., CM-H₂DCFDA or MitoSOX) to each well and incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C, protected from light.[8][9]
-
Washing: Gently remove the probe solution and wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Fluorescence Measurement: Add fresh PBS or a suitable buffer to the wells and immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.[10]
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (if measured separately) and express the results as a fold change relative to the vehicle-treated control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Seeding and Treatment: Seed and treat cells with clioquinol as described in the MTT assay protocol. Include a positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[11][12]
-
Probe Loading: After treatment, remove the medium and add a working solution of a potentiometric fluorescent dye (e.g., TMRE or JC-1) to each well.[11][13] Incubate for 15-30 minutes at 37°C, protected from light.[11][13]
-
Washing: Gently remove the probe solution and wash the cells with pre-warmed PBS or assay buffer.[11]
-
Fluorescence Measurement: Add fresh assay buffer and immediately measure the fluorescence intensity.
-
For TMRE: Use an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.[11] A decrease in fluorescence indicates mitochondrial depolarization.
-
For JC-1: Measure both green fluorescence (monomers, indicating low MMP) at Ex/Em ~485/535 nm and red fluorescence (J-aggregates, indicating high MMP) at Ex/Em ~540/590 nm.[13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control or as a ratio of red to green fluorescence for JC-1.
Visualizations
Caption: Key signaling pathways implicated in clioquinol-induced neurotoxicity.
Caption: A typical experimental workflow for assessing clioquinol neurotoxicity in vitro.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NQO1 protects against clioquinol toxicity [frontiersin.org]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. amphray.com [amphray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing Phanquinone Dosage for In Vitro Anti-Parasitic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of phanquinone in in vitro anti-parasitic assays. Due to the limited availability of recent, specific experimental data for phanquinone, this guide synthesizes information from studies on structurally related naphthoquinones and historical data on phanquinone's anti-amoebic properties.
Frequently Asked Questions (FAQs)
Q1: What is phanquinone and what is its known anti-parasitic activity?
A1: Phanquinone (4,7-phenanthroline-5,6-dione), historically known by the trade name Entobex, is a quinone-based compound. It has been used in the past for the treatment of amoebic dysentery, demonstrating its activity against the protozoan parasite Entamoeba histolytica[1][2]. As a naphthoquinone-related compound, its anti-parasitic effects are likely attributed to the induction of oxidative stress within the parasite[3].
Q2: What is the general mechanism of action for phanquinone and related compounds?
A2: The primary proposed mechanism of action for naphthoquinones against parasites involves the generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to parasite death. Some naphthoquinones are also known to interfere with mitochondrial electron transport, a critical pathway for parasite survival[4].
Q3: How should I prepare a stock solution of phanquinone?
A3: Phanquinone is reported to be soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To ensure complete dissolution, vortexing and sonication may be necessary. The stock solution should be sterilized by passing it through a 0.22 µm syringe filter. Store the stock solution in small aliquots at -20°C or -80°C and protect it from light to maintain stability.
Q4: What are the critical stability considerations for phanquinone?
A4: Phanquinone is sensitive to light, air, and elevated temperatures. Therefore, it is crucial to store both the solid compound and stock solutions in the dark at low temperatures. When used in experiments, minimize the exposure of phanquinone-containing solutions to light. The stability of quinones in aqueous media can also be pH-dependent[5]. It is advisable to perform stability tests in your specific cell culture medium if the experimental duration is long.
Q5: What is a typical starting concentration range for in vitro anti-parasitic assays with phanquinone?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Phanquinone in Culture Medium | - Final DMSO concentration is too low to maintain solubility.- The aqueous solubility limit of phanquinone is exceeded.- Interaction with media components. | - Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%), but sufficient to keep the compound dissolved.- Prepare intermediate dilutions in a mixture of DMSO and medium before the final dilution.- Perform a solubility test of phanquinone in your specific culture medium prior to the experiment. |
| High Variability in Assay Results | - Inconsistent dissolution of phanquinone stock.- Degradation of phanquinone due to light exposure or temperature fluctuations.- Inconsistent cell seeding or parasite numbers. | - Ensure the stock solution is homogenous before each use by vortexing.- Protect all phanquinone-containing solutions from light and avoid repeated freeze-thaw cycles of the stock solution.- Standardize cell and parasite handling procedures, including accurate counting and seeding. |
| No Observed Anti-Parasitic Activity | - The tested concentrations are too low.- The parasite species is not susceptible to phanquinone.- The compound has degraded. | - Test a wider and higher range of concentrations.- Include a positive control compound known to be effective against your parasite of interest.- Prepare a fresh stock solution of phanquinone and repeat the experiment. |
| High Cytotoxicity to Host Cells | - The tested concentrations are too high.- The host cell line is particularly sensitive to phanquinone or the solvent (DMSO). | - Determine the 50% cytotoxic concentration (CC50) on the host cells in parallel with the anti-parasitic assay.- Calculate the Selectivity Index (SI = CC50 / IC50) to assess the therapeutic window.- Perform a vehicle control to determine the toxicity of the solvent at the concentrations used. |
Data on Related Naphthoquinone Compounds
Due to the lack of specific recent data for phanquinone, the following tables summarize the activity of other relevant quinone compounds to provide a reference for expected potency and cytotoxicity.
Table 1: In Vitro Anti-plasmodial and Anti-trypanosomal Activity of Selected Quinones
| Compound | Parasite Species | IC50 (µM) | Reference |
| Ascidiathiazone A | Trypanosoma brucei rhodesiense | 3.1 | [6] |
| Ascidiathiazone A | Plasmodium falciparum (K1) | 3.3 | [6] |
| Benzamido-menadione derivative 2f | Plasmodium falciparum (NF54) | 0.021 | [7] |
Table 2: Cytotoxicity of Selected Quinones against Mammalian Cells
| Compound | Cell Line | CC50 (µM) | Reference |
| Ascidiathiazone A | L6 (rat skeletal myoblasts) | 167 | [6] |
| Benzamido-menadione derivative 2f | L6 (rat skeletal myoblasts) | >210 | [7] |
Experimental Protocols
The following are generalized protocols for in vitro anti-parasitic and cytotoxicity assays, which can be adapted for use with phanquinone.
Protocol 1: In Vitro Anti-Parasitic Susceptibility Assay (e.g., for Leishmania promastigotes)
-
Parasite Culture: Culture parasites in the appropriate medium until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare a 2X stock of phanquinone at various concentrations in the assay medium from a 100% DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 1 x 10^6 cells/mL) to each well. Add 100 µL of the 2X phanquinone dilutions to the respective wells. Include wells with untreated parasites (negative control) and parasites treated with a known anti-parasitic drug (positive control).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C for Leishmania promastigotes) for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a suitable method, such as the MTT assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells)
-
Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of phanquinone. Ensure the final DMSO concentration is consistent across all wells and is non-toxic. Include untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value from the dose-response curve.
Visualizations
General Experimental Workflow for Anti-Parasitic Assays
Caption: Workflow for determining the in vitro anti-parasitic activity of phanquinone.
Proposed Mechanism of Action for Naphthoquinones
Caption: General signaling pathway for the anti-parasitic action of naphthoquinones.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Intestinal amoebiasis, its treatment with entobex and mexaform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Antiprotozoal Evaluation of 1,4-Naphthoquinone Derivatives against Chagas and Leishmaniasis Diseases Using QSAR, Molecular Docking, and ADME Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of anti-parasitic and anti-fungal hydroxy-naphthoquinones that are less susceptible to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and evaluation of thiazinoquinones as anti-protozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido-Menadione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting unexpected side effects of oxyphenonium bromide in lab animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxyphenonium bromide in laboratory animals. This guide addresses potential unexpected side effects and offers structured advice to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for oxyphenonium bromide?
Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1][2] This blockade leads to reduced smooth muscle spasms, decreased gastric acid secretion, and diminished glandular secretions.[1][2]
Q2: What are the expected therapeutic effects of oxyphenonium bromide in animal models?
Based on its mechanism of action, oxyphenonium bromide is expected to:
-
Reduce gastrointestinal motility and relieve smooth muscle spasms.[2][4]
-
Decrease gastric acid and other digestive enzyme secretions.[2]
-
Induce relaxation of smooth muscles in the urinary bladder and biliary tract.[2]
-
Protect against bronchoconstriction induced by cholinergic agonists.[3]
Q3: What are the common, expected side effects of oxyphenonium bromide?
As a muscarinic antagonist, oxyphenonium bromide can produce a range of predictable side effects, including:
-
Dry mouth (reduced salivation)
-
Blurred vision (mydriasis and cycloplegia)
-
Constipation (due to decreased gut motility)
-
Urinary retention
Q4: How does the quaternary ammonium structure of oxyphenonium bromide influence its effects?
Its quaternary ammonium structure results in poor absorption from the gastrointestinal tract when administered orally.[2] This structure also limits its ability to cross the blood-brain barrier, which generally reduces central nervous system (CNS) side effects compared to tertiary amine anticholinergics. However, at high doses or in cases of compromised blood-brain barrier integrity, CNS effects cannot be entirely ruled out.
Troubleshooting Unexpected Side Effects and Experimental Issues
Researchers may encounter unexpected outcomes or exaggerated side effects during in vivo studies with oxyphenonium bromide. This section provides a systematic approach to troubleshooting these issues.
Issue 1: Excessive Sedation or Unexpected Behavioral Changes
Question: My animals (rats/mice) are exhibiting signs of sedation, lethargy, or unusual behaviors (e.g., circling) not typically associated with a peripherally acting muscarinic antagonist. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
High Dosing: The dose administered may be high enough to cause systemic effects that indirectly lead to behavioral changes, or there may be limited CNS penetration causing unforeseen effects.
-
Action: Review your dosing calculations. Perform a dose-response study to determine the minimum effective dose for your desired therapeutic effect. Consider reducing the dose to see if the side effects diminish.
-
-
Route of Administration: The chosen route of administration might lead to unexpectedly high plasma concentrations.[5]
-
Action: If using intravenous (IV) or intraperitoneal (IP) injection, consider subcutaneous (SC) or oral (PO) administration for slower absorption, if appropriate for the experimental design. Ensure proper technique to avoid accidental administration into a blood vessel.[5]
-
-
Confounding Factors: Other experimental factors might be contributing to the observed behavior.
Troubleshooting Workflow for Unexpected Behavioral Changes
Caption: Troubleshooting workflow for unexpected behavioral side effects.
Issue 2: Severe Gastrointestinal Stasis or Ileus
Question: My experiment requires multiple doses of oxyphenonium bromide. I'm observing severe constipation, abdominal bloating, and reduced food/water intake, potentially indicating paralytic ileus. How can I mitigate this?
Possible Causes and Troubleshooting Steps:
-
Cumulative Effects: Repeated dosing can lead to a profound and sustained blockade of muscarinic receptors in the gut, causing severe hypomotility.
-
Action: Increase the dosing interval to allow for partial recovery of GI function between doses. Monitor fecal output and body weight closely.[7]
-
-
Dietary Factors: The type of chow and hydration status can exacerbate constipation.
-
Action: Ensure free access to water. Consider providing hydrogel or other forms of hydration support. A high-fiber diet may be beneficial, but consult with a veterinarian as this can sometimes worsen the impaction.
-
-
Supportive Care: Proactive measures can help prevent severe outcomes.
-
Action: Palpate the abdomen gently to check for signs of bloating or impaction. If severe stasis is suspected, consult with veterinary staff. Prokinetic agents are generally contraindicated as they may not overcome the muscarinic blockade.
-
Data Summary: Expected vs. Severe GI Side Effects
| Parameter | Expected Effect | Sign of Severe Side Effect |
| Fecal Output | Reduced pellet count | Absence of pellets for >24 hours |
| Food Intake | Slight decrease | >20% reduction from baseline |
| Body Weight | Stable or slight decrease | >10% loss of body weight |
| Abdominal Palpation | Soft, non-distended | Firm, distended, or doughy feel |
Issue 3: Cardiovascular Instability (Bradycardia followed by Tachycardia)
Question: I've observed an initial drop in heart rate (bradycardia) immediately after IV administration, followed by the expected tachycardia. Is this normal?
Possible Causes and Troubleshooting Steps:
-
Biphasic Response: This can be a characteristic response to some muscarinic antagonists. The initial bradycardia may be due to a central effect or a blockade of presynaptic M2 autoreceptors that inhibit acetylcholine release.[8]
-
Action: This is often transient. Monitor the animal to ensure the bradycardia is not severe or prolonged. If it is, consider the following.
-
-
Administration Rate: A rapid IV bolus can lead to a transiently high concentration of the drug, exacerbating this biphasic response.
-
Action: Administer the IV injection more slowly, over 1-2 minutes, or consider a dilute infusion.
-
-
Anesthetic Interaction: Some anesthetics can have profound effects on heart rate and may interact with the muscarinic antagonist.
-
Action: Review the anesthetic protocol. If possible, choose an anesthetic with minimal cardiovascular side effects. Ensure the animal is hemodynamically stable before administering oxyphenonium bromide.
-
Signaling Pathway: Muscarinic Receptor Antagonism
Caption: Mechanism of oxyphenonium bromide at the neuromuscular junction.
Experimental Protocols
Protocol 1: Evaluation of Gastric Emptying in Rats
This protocol is designed to assess the inhibitory effect of oxyphenonium bromide on gastric motility.
Methodology:
-
Animals: Male Wistar rats (200-250g), fasted for 18 hours with free access to water.
-
Test Meal: Administer 1.5 mL of a non-nutrient, phenol red (0.5 mg/mL) solution in 1.5% methylcellulose via oral gavage.
-
Drug Administration:
-
Vehicle Group: Administer saline intraperitoneally (IP) 30 minutes before the test meal.
-
Oxyphenonium Group: Administer oxyphenonium bromide (e.g., 1, 3, 10 mg/kg, IP) 30 minutes before the test meal.
-
-
Procedure: Euthanize animals 20 minutes after the test meal administration.
-
Sample Collection: Clamp the pylorus and cardia. Carefully remove the stomach.
-
Analysis: Homogenize the stomach in 100 mL of 0.1 N NaOH. Add 0.5 mL of trichloroacetic acid (20% w/v) to the homogenate to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes. Add 4 mL of 0.5 N NaOH to 5 mL of the supernatant. Measure the absorbance at 560 nm.
-
Calculation:
-
Gastric emptying (%) = (1 - Absorbance of test sample / Absorbance of standard) x 100.
-
The standard is the phenol red solution administered at time 0.
-
Protocol 2: Water Avoidance Stress (WAS) Model in Rats
This protocol, adapted from established models, can be used to study the effects of oxyphenonium bromide on stress-induced colonic hypermotility.[9]
Methodology:
-
Apparatus: A Plexiglas tank (45x25x25 cm) with a central platform (10x8x8 cm). The tank is filled with fresh water (25°C) to 1 cm below the platform surface.[9]
-
Procedure:
-
Place rats individually on the platform for 1 hour daily for 10 consecutive days.[9]
-
This induces psychological stress without direct water contact.
-
-
Drug Administration: Administer oxyphenonium bromide or vehicle via the desired route (e.g., oral gavage) 60 minutes before the daily stress session.
-
Outcome Measures:
-
Fecal Pellet Output: Count the number of fecal pellets expelled during the 1-hour stress session.[9]
-
Colonic Motility (Post-mortem): After the final session, tissues can be collected to assess cholinergic activity or muscle contractility in an organ bath.
-
Disclaimer: This guide is for informational purposes only. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxyphenonium Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. sea.umh.es [sea.umh.es]
- 7. Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Mexaform's components for long-term storage
Technical Support Center: Stability of Mexaform Components
This center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of this compound's active pharmaceutical ingredients (APIs), Clioquinol and Phanquinone, during long-term storage and experimentation.
Troubleshooting Guide
This guide addresses specific stability-related issues you may encounter with this compound's components.
| Question (Observed Issue) | Potential Cause(s) | Recommended Actions & Solutions |
| Q1: Why has my Clioquinol sample turned a brownish-yellow color?[1] | Photodegradation: Clioquinol is a quinoline derivative sensitive to light. Exposure to UV or ambient light can initiate degradation pathways, leading to discoloration.[2][3][4] Oxidation: The compound may be undergoing oxidation, which can be accelerated by exposure to air (oxygen) and certain excipients. | Minimize Light Exposure: Store Clioquinol raw material and formulated products in amber vials or light-resistant containers. Conduct experiments under subdued lighting where possible. Inert Atmosphere: For long-term storage of the pure API, consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Q2: I've observed a loss of potency in my Phanquinone sample after storing it at room temperature. What is the likely cause? | Thermal Degradation: Phanquinone, as a quinone-based compound, is susceptible to thermal stress.[5][6] Elevated temperatures can accelerate degradation, leading to a significant loss of active compound. | Controlled Storage: Store Phanquinone under refrigerated conditions (2-8°C) unless specified otherwise. Avoid exposure to high temperatures during handling and experimentation. |
| Q3: My analytical results show unexpected peaks in the chromatogram for a stored sample. What are these? | Formation of Degradants: These new peaks likely represent degradation products resulting from hydrolysis, oxidation, or photolysis.[2][3] Common degradation pathways can be initiated by exposure to acid, base, heat, or light.[7][8] | Perform Forced Degradation Study: To identify these peaks, conduct a forced degradation study (see Experimental Protocol section) to intentionally generate degradants under controlled stress conditions. This will help in characterizing the degradation profile. Use a Validated Stability-Indicating Method: Ensure your analytical method, such as HPLC, can effectively separate the intact API from all potential degradation products.[3][5] |
| Q4: Why did my sample show significant degradation after reconstitution in an acidic buffer? | Acid Hydrolysis: Both Clioquinol and quinone structures can be susceptible to acid-catalyzed hydrolysis.[2][9] The low pH environment can cleave labile bonds, leading to rapid degradation of the active molecule. | pH Control: Assess the pH stability profile of the component. If it is acid-labile, use neutral or slightly basic buffers for reconstitution and formulation. Ensure all excipients are compatible and do not lower the formulation's pH over time. |
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for the long-term stability of this compound's components? A: For optimal long-term stability, both Clioquinol and Phanquinone should be stored in well-sealed, light-resistant containers at controlled room temperature (20-25°C) or under refrigeration (2-8°C), protected from humidity. Phanquinone, in particular, benefits from refrigerated storage to minimize thermal degradation.[5][6]
Q: Which analytical method is recommended for stability testing? A: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for accurately quantifying Clioquinol and Phanquinone while separating them from any degradation products.[2][3][5]
Q: How can I prevent oxidative degradation of the components? A: To prevent oxidation, minimize exposure to air by using tightly sealed containers. For highly sensitive samples, storing under an inert atmosphere (e.g., nitrogen) is recommended. Including an antioxidant in the formulation can also be an effective strategy, pending compatibility studies.
Q: What are "forced degradation studies" and why are they important? A: Forced degradation studies, or stress testing, involve intentionally exposing a drug substance to harsh conditions like high heat, humidity, strong acids/bases, oxidizing agents, and intense light.[7][8] These studies are crucial for understanding the degradation pathways, identifying potential degradants, and developing a stability-indicating analytical method that can reliably measure the drug's purity over its shelf life.[10]
Data on Forced Degradation
The following table summarizes typical degradation behavior for quinone-class compounds and Clioquinol when subjected to stress conditions as per ICH guidelines.[6][7]
| Stress Condition | Clioquinol [2][3][4] | Phanquinone (as a Quinone) [5][6] |
| Acid Hydrolysis (e.g., 0.1M HCl at 60°C) | Moderate Degradation | Minimal Degradation (e.g., <2%) |
| Alkali Hydrolysis (e.g., 0.1M NaOH at 60°C) | Significant Degradation | Minimal Degradation (e.g., <1%) |
| Oxidative (e.g., 3% H₂O₂ at RT) | Moderate Degradation | Susceptible to Degradation (e.g., >5%) |
| Thermal (e.g., 80°C for 48h) | Low to Moderate Degradation | Highly Susceptible (e.g., >14%) |
| Photolytic (e.g., ICH Q1B light exposure) | Susceptible to Degradation | Susceptible to Degradation (e.g., >12%) |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Clioquinol
This protocol outlines a validated method for quantifying Clioquinol and separating it from its degradation products.[2][3][4]
-
Chromatographic System:
-
HPLC System: Isocratic HPLC pump, UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250mm x 4.6mm, 5µm particle size.
-
Mobile Phase: Acetonitrile and water (pH 3.0, adjusted with phosphoric acid) in a 90:10 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (25 ± 2°C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Clioquinol sample in methanol to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a final working concentration (e.g., 10 µg/mL).
-
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Mix sample solution with 0.1M HCl and reflux for 4-6 hours. Neutralize before injection.
-
Alkali Hydrolysis: Mix sample solution with 0.1M NaOH and reflux for 4-6 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours, then prepare a sample for analysis.
-
Photodegradation: Expose the solid drug substance to UV/fluorescent light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Analysis:
-
Inject the prepared samples (stressed and unstressed) into the HPLC system.
-
The retention time for Clioquinol is expected to be approximately 6.1 minutes.[2][3]
-
Monitor for the appearance of new peaks and a decrease in the area of the main Clioquinol peak in the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: A logical workflow for troubleshooting API degradation issues.
Caption: Workflow for conducting a forced degradation study.
References
- 1. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 5. seejph.com [seejph.com]
- 6. seejph.com [seejph.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Refinement of Animal Models for Subacute Myelo-Optic Neuropathy (SMON)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Subacute Myelo-Optic Neuropathy (SMON).
Frequently Asked Questions (FAQs)
Q1: What is the primary inducing agent for SMON in animal models?
A1: The primary inducing agent for SMON in animal models is clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). Historically, clioquinol was used as an oral antiparasitic agent, and its administration has been epidemiologically linked to the outbreak of SMON in Japan.[1][2] Chronic administration of clioquinol to various animal species has been shown to reproduce the key pathological features of SMON.[3][4]
Q2: Which animal species are most commonly used to model SMON?
A2: Several animal species have been used to model SMON, with varying degrees of success in replicating the human condition. These include:
-
Dogs and Cats: These species have been shown to develop distal dominant axonopathy in the spinal long tracts and optic tracts, which are common pathological features in human SMON patients.[3][4]
-
Monkeys: Monkeys have also been used and show neurotoxic effects at specific serum clioquinol levels.[5]
-
Rats and Mice: Rodent models are frequently used due to their genetic tractability and shorter experimental timelines. They have been shown to develop axonal degeneration in the optic nerves and abnormalities in the dorsal root ganglia.[6]
Q3: What are the key pathological hallmarks to look for in a successful SMON animal model?
A3: The key pathological hallmarks of SMON that should be assessed in an animal model include:
-
Axonopathy: Degeneration of axons, particularly in the distal portions of the spinal long tracts (posterior and lateral columns) and the optic nerves.[3][4]
-
Demyelination: While axonopathy is primary, some degree of demyelination can also be observed in the affected nerve tracts.[4]
-
Neuronal Cell Abnormalities: Mitochondrial swelling in the small nerve cells of the dorsal root ganglia has been reported in rats.[6]
-
Apoptosis: Evidence of programmed cell death in neuronal tissues can be assessed.
Q4: What is the proposed mechanism of clioquinol-induced neurotoxicity?
A4: The neurotoxicity of clioquinol is believed to be multifactorial. The leading hypotheses involve:
-
Metal Chelation and Ionophore Activity: Clioquinol is a metal chelator, particularly for zinc (Zn) and copper (Cu).[5][7] The formation of a clioquinol-zinc chelate is thought to be a potent mitochondrial toxin, leading to mitochondrial damage.[1][8][9] Clioquinol can also disrupt copper transport, affecting copper-dependent enzymes.[10][11]
-
Oxidative Stress: Clioquinol has a pro-oxidant effect, leading to an increase in markers of oxidative stress like malondialdehyde and subsequent neuronal cell death.[12]
-
DNA Damage: Clioquinol has been shown to induce DNA double-strand breaks, which can activate the ATM/p53 signaling pathway, leading to apoptosis.[10]
Troubleshooting Guides
Problem 1: Low incidence or lack of consistent neuropathy in the animal model.
| Possible Cause | Troubleshooting Step |
| Incorrect Clioquinol Dosage | Dosages are species-specific. Refer to the quantitative data table below for recommended starting doses. Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Inadequate Duration of Administration | SMON is a subacute neuropathy. Ensure that the administration period is sufficiently long to induce pathology. For rats, this can be up to 40 days.[6] |
| Metabolic Differences | There are significant species-specific differences in clioquinol metabolism. Rodents, for instance, form conjugate metabolites more readily than dogs, monkeys, or humans, which can affect the levels of free, toxic clioquinol.[5][7] Consider measuring serum clioquinol levels to ensure they reach the neurotoxic range. |
| Nutritional Deficiencies | Control animals pair-fed to match the weight loss of clioquinol-treated animals have occasionally shown some minor neurological changes, suggesting that nutritional status can be a confounding factor.[6] Ensure adequate nutrition and monitor the overall health of the animals closely. |
| Genetic Background of the Animal Strain | Different strains of the same species can have varying susceptibilities to neurotoxic agents. If you are not seeing consistent results, consider trying a different, commonly used strain (e.g., Sprague-Dawley rats or C57BL/6 mice). |
Problem 2: High mortality rate in the experimental group.
| Possible Cause | Troubleshooting Step |
| Clioquinol Dose is Too High | The therapeutic window for clioquinol is narrow. A high dose can lead to acute toxicity and death before the development of subacute neuropathy. Reduce the daily dose and/or the frequency of administration. |
| Severe Systemic Toxicity | Clioquinol can cause systemic effects such as anorexia and significant weight loss.[6] Provide supportive care, such as supplemental nutrition and hydration, to mitigate these effects. Monitor body weight daily and establish humane endpoints for euthanasia if weight loss becomes excessive. |
| Route of Administration | Oral administration is the most common route. If using other routes like intraperitoneal injection, be aware that bioavailability and toxicity may differ.[7] Ensure proper technique to avoid injury or infection. |
Problem 3: Inconsistent or highly variable behavioral test results.
| Possible Cause | Troubleshooting Step |
| Improper Habituation and Handling | Animals that are stressed or not properly habituated to the testing environment and procedures will exhibit inconsistent behavior. Ensure all animals undergo a proper habituation period before baseline testing and throughout the experiment. |
| Subjectivity in Scoring | Many behavioral tests have a subjective component. To minimize this, ensure that the observers are blinded to the experimental groups. Use a detailed and standardized scoring system. For tests like the Rat Grimace Scale, provide training to all scorers to ensure inter-rater reliability. |
| Inappropriate Test Selection | The chosen behavioral test may not be sensitive enough to detect the specific type of neuropathy induced by clioquinol. Use a battery of tests that assess different modalities (e.g., mechanical, thermal, and motor function). |
Quantitative Data Summary
Table 1: Species-Specific Neurotoxic Doses and Serum Levels of Clioquinol
| Animal Species | Neurotoxic Dose (mg/kg/day) | Toxic Serum Level of Free Clioquinol (µg/mL) |
| Mongrel Dogs | 60 - 150 | ~14 |
| Beagle Dogs | 350 - 450 | Not specified |
| Monkeys | 200 - 700 | ~5 |
| Rats | 200 - 400 | >17 |
| Humans (SMON patients) | 20 - 30 | Not specified |
| Data compiled from[5][6] |
Experimental Protocols
Protocol 1: Induction of SMON in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Clioquinol Preparation: Suspend clioquinol in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Administration: Administer clioquinol orally via gavage at a dose of 300-400 mg/kg daily.[6]
-
Duration: Continue administration for 7-40 days.[6]
-
Monitoring: Monitor the animals daily for clinical signs of neuropathy (e.g., ataxia, weakness), body weight, and general health.
-
Control Group: Administer the vehicle (0.5% CMC) to the control group. A pair-fed control group may also be included to account for nutritional effects.
Protocol 2: Luxol Fast Blue (LFB) Staining for Myelin in Spinal Cord Sections
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and collect the spinal cord. Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Embed in OCT and cut 14µm cryosections.[13]
-
Staining Procedure:
-
Rehydrate the sections.
-
Incubate in Luxol Fast Blue solution at 56-60°C for 2-4 hours.
-
Rinse in 95% ethanol and then distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.
-
Further differentiate in 70% ethanol until gray and white matter are clearly distinguishable.
-
Counterstain with Cresyl Violet if desired.
-
Dehydrate through graded alcohols, clear in xylene, and coverslip.
-
-
Expected Outcome: Myelin sheaths will be stained blue/green, while Nissl bodies in neurons will be purple/violet if counterstained.
Protocol 3: TUNEL Assay for Apoptosis in Dorsal Root Ganglia (DRG)
-
Tissue Preparation: Prepare cryosections of DRG as described for the spinal cord.
-
Fixation and Permeabilization:
-
Fix sections with 4% paraformaldehyde in PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS.[14]
-
-
TUNEL Reaction:
-
Detection:
-
If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody.
-
If using a directly labeled dUTP, proceed to imaging.
-
Counterstain with a nuclear stain like DAPI or Hoechst 33342.[14]
-
-
Imaging: Visualize using fluorescence microscopy. Apoptotic cells will show nuclear fluorescence.
Visualizations
Caption: Proposed signaling pathways of clioquinol-induced neurotoxicity.
Caption: General experimental workflow for a clioquinol-induced SMON model.
References
- 1. Clioquinol-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [SMON--a model of the iatrogenic disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subacute myelo-optico-neuropathy: clioquinol intoxication in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental clioquinol intoxication in rats: abnormalities in optic nerves and small nerve cells of dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. [Toward the complete understanding of the pathogenic mechanism of clioquinol-induced subacute myelo-optic neuropathy (SMON)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synergistic Effects of Mexaform's Ingredients
This technical support center is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of Mexaform's active components: clioquinol and phanquinone. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for clioquinol and phanquinone?
A1: Clioquinol, a halogenated 8-hydroxyquinoline, primarily functions as a potent antimicrobial agent.[1] Its mechanisms of action include:
-
Metal Chelation: Clioquinol binds to metal ions like zinc and copper, which are essential cofactors for many microbial enzymes. This chelation can disrupt critical metabolic pathways in pathogens.[2]
-
Disruption of Microbial Cell Membranes: It is known to interfere with the integrity of microbial cell membranes.[1]
-
Inhibition of DNA Synthesis: There is evidence to suggest that clioquinol can interfere with microbial DNA replication.[2]
Phanquinone (4,7-phenanthroline-5,6-dione) is an ortho-quinone derived from phenanthroline.[3] Its proposed mechanisms of action include:
-
Generation of Reactive Oxygen Species (ROS): As a quinone, it is thought to generate ROS, leading to oxidative stress within microbial cells.[3]
-
Enzyme Inhibition: It has been investigated for its potential to inhibit parasitic enzymes, such as S-adenosylhomocysteine hydrolase (SAHH) in malaria parasites.[3]
-
Bactericidal and Antiprotozoal Activity: It has demonstrated both bactericidal and antiprotozoal effects.[4]
Q2: Is there a theoretical basis for synergy between clioquinol and phanquinone?
A2: Yes, a strong theoretical basis for synergy exists. Both clioquinol (an 8-hydroxyquinoline) and phanquinone (a phenanthroline derivative) are chelating agents. Studies involving complexes of 8-hydroxyquinolines and phenanthrolines have shown significant biological activity, including potent anticancer effects.[5][6][7][8] The potential synergistic mechanisms could include:
-
Enhanced Metal Ionophore Activity: One compound may facilitate the transport of metal ions across microbial membranes, while the other disrupts intracellular processes through chelation or redox cycling of these metals.
-
Complementary Targeting: The two compounds may inhibit different, but essential, cellular pathways. For example, clioquinol's disruption of membrane function could enhance the intracellular access of phanquinone to generate ROS.
-
Formation of a More Potent Complex: The two molecules might form a ternary complex with a metal ion, creating a more potent antimicrobial agent than either compound alone.
Q3: We are observing inconsistent results in our checkerboard assays. What could be the cause?
A3: High variability in checkerboard assays is a common issue. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure both clioquinol and phanquinone are fully dissolved in your solvent (e.g., DMSO) and that the final concentration of the solvent is consistent across all wells and does not affect microbial growth. Visually inspect for any precipitation.
-
Inoculum Preparation: The density of the microbial inoculum is critical. Ensure you are using a standardized inoculum (e.g., a 0.5 McFarland standard) and that it is prepared from a fresh culture in the logarithmic growth phase.
-
Plate Reading Time: The time of reading can significantly impact the results. Read the plates at a consistent, predetermined time point (e.g., 24 or 48 hours).
-
Reagent and Media Consistency: Use the same batch of media, buffers, and reagents throughout an experiment to minimize variability.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Calibrate your pipettes regularly and use appropriate techniques.
Q4: How do we choose between isobologram analysis and the Combination Index (CI) method?
A4: Both methods are excellent for quantifying synergy, but they offer slightly different perspectives.
-
Isobologram Analysis: This is a graphical method that provides a visual representation of the interaction.[9][10][11] It is particularly useful for visualizing the nature of the interaction (synergy, additivity, antagonism) across a range of dose combinations.[9]
-
Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the degree of synergy.[12] A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[12][13] This method is often preferred for a more rigorous, quantitative assessment.
For a comprehensive analysis, it is often recommended to use both methods. The isobologram provides a visual confirmation of the CI values.[13][14]
Q5: Which in vitro model is more suitable for studying the effects on the intestinal barrier: Caco-2 cells or intestinal organoids?
A5: The choice depends on the specific research question and available resources.
-
Caco-2 Cell Monolayers: This is a well-established and widely used model for studying drug absorption and intestinal permeability.[15][16][17][18] They are relatively easy to culture and provide reproducible results. However, they are a cancerous cell line and lack the full cellular diversity of the native intestinal epithelium.[19]
-
Human Intestinal Organoids: These are 3D structures derived from stem cells that more closely mimic the in vivo architecture and cellular composition of the intestine, including the presence of various differentiated cell types like goblet cells.[19][20] They are considered more physiologically relevant for toxicity and efficacy studies.[20][21][22] However, they are more complex and costly to culture.[19]
For initial high-throughput screening, Caco-2 cells may be more practical. For more detailed mechanistic studies or toxicity assessments that require higher physiological relevance, intestinal organoids are the superior model.[20][21]
Experimental Protocols & Data Presentation
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is designed to determine the Fractional Inhibitory Concentration (FIC) index to assess the synergistic antimicrobial effects of clioquinol and phanquinone.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of clioquinol and phanquinone in an appropriate solvent (e.g., DMSO). Make serial twofold dilutions of each compound in a 96-well microtiter plate.
-
Plate Setup:
-
Along the x-axis (e.g., columns 1-10), add increasing concentrations of clioquinol.
-
Along the y-axis (e.g., rows A-G), add increasing concentrations of phanquinone.
-
This creates a matrix of wells with various combinations of the two compounds.
-
Include a row with clioquinol alone (no phanquinone) and a column with phanquinone alone (no clioquinol) to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no compounds) and a sterility control well (no inoculum).
-
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, diluted to approximately 5 x 10^5 CFU/mL). Inoculate each well (except the sterility control) with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 24-48 hours).
-
Data Collection: After incubation, determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring absorbance with a plate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Data Analysis: Calculate the FIC for each well showing no growth using the following formulas:
-
FIC of Clioquinol = (MIC of Clioquinol in combination) / (MIC of Clioquinol alone)
-
FIC of Phanquinone = (MIC of Phanquinone in combination) / (MIC of Phanquinone alone)
-
FIC Index (ΣFIC) = FIC of Clioquinol + FIC of Phanquinone
-
Data Presentation:
Summarize the results in a table and interpret the FIC index as follows:
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Protocol 2: Caco-2 Cell Monolayer Permeability and Cytotoxicity Assay
This protocol assesses the effect of clioquinol, phanquinone, and their combination on the integrity and viability of an intestinal epithelial barrier model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Barrier Integrity Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter to ensure barrier integrity before the experiment.
-
Treatment:
-
Prepare solutions of clioquinol, phanquinone, and their combination at various concentrations in transport buffer.
-
Add the test solutions to the apical (upper) chamber of the Transwell® inserts.
-
Include a vehicle control (buffer with solvent).
-
-
Permeability Assessment: At designated time points (e.g., 1, 2, 4 hours), take samples from the basolateral (lower) chamber to measure the amount of a marker molecule (e.g., Lucifer Yellow) that has passed through the monolayer.
-
Cytotoxicity Assessment: After the final time point, assess cell viability using a standard assay such as MTT or LDH release.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the marker molecule in each condition.
-
Express cell viability as a percentage of the vehicle control.
-
Data Presentation:
Present the quantitative data in tables for clear comparison.
Table 1: Effect on Caco-2 Monolayer Permeability (Papp of Lucifer Yellow)
| Treatment | Concentration (µM) | Papp (cm/s) |
| Vehicle Control | - | X.XX × 10⁻⁷ |
| Clioquinol | 10 | Y.YY × 10⁻⁷ |
| 50 | Z.ZZ × 10⁻⁶ | |
| Phanquinone | 10 | A.AA × 10⁻⁷ |
| 50 | B.BB × 10⁻⁶ | |
| Combination | 10 (Clio) + 10 (Phan) | C.CC × 10⁻⁶ |
| 50 (Clio) + 50 (Phan) | D.DD × 10⁻⁵ |
Table 2: Effect on Caco-2 Cell Viability (% of Control)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| Clioquinol | 10 | 95 ± 5 |
| 50 | 70 ± 8 | |
| Phanquinone | 10 | 98 ± 4 |
| 50 | 85 ± 6 | |
| Combination | 10 (Clio) + 10 (Phan) | 65 ± 7 |
| 50 (Clio) + 50 (Phan) | 30 ± 9 |
Visualizations
Logical Workflow for Troubleshooting Inconsistent Synergy Data
References
- 1. Clioquinol | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 2. What is Clioquinol used for? [synapse.patsnap.com]
- 3. Buy Phanquinone | 84-12-8 | >98% [smolecule.com]
- 4. Phanquinone - Wikipedia [en.wikipedia.org]
- 5. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands | Scilit [scilit.com]
- 6. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. 8-hydroxyquinoline-N-oxide copper(II)- and zinc(II)-phenanthroline and bipyridine coordination compounds: Design, synthesis, structures, and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. mythreyaherbal.com [mythreyaherbal.com]
- 14. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Generating Mini-Guts for Drug Screening | The Scientist [the-scientist.com]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. youtube.com [youtube.com]
- 22. stemcell.com [stemcell.com]
Technical Support Center: Mitigating the Impact of Mexaform on Gut Microbiome Diversity in Research Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the gut microbiome in the context of Mexaform exposure. This compound, containing the active antimicrobial agent clioquinol, can significantly alter gut microbiome composition and diversity, acting as a critical confounding variable in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it impact the gut microbiome?
A1: this compound is a medication that contains clioquinol, a hydroxyquinoline derivative with broad-spectrum antimicrobial, antifungal, and antiprotozoal properties.[1][2] Its primary mechanisms of action against microbes involve acting as a metal chelator, disrupting metal-dependent enzymes, and inhibiting DNA synthesis, which ultimately interferes with microbial growth and replication.[3] Due to these antimicrobial properties, oral administration of this compound can lead to a significant disruption of the gut microbiota, characterized by a substantial decrease in microbial richness and a shift in the community structure. This makes it a significant confounding factor in microbiome research.
Q2: What is a recommended washout period for subjects previously exposed to this compound?
A2: There is no formally established washout period specifically for clioquinol's effects on the human gut microbiome. However, studies on recovery from other broad-spectrum antibiotics can provide guidance. The gut microbiota can take from 1.5 to 6 months to approach its baseline state after a course of antibiotics, and in some cases, the recovery is incomplete, with some beneficial species failing to recolonize.[4][5][6]
Recommendation: To minimize the confounding effects of this compound, a conservative washout period of at least 6 months is recommended. For longitudinal studies, it is crucial to document the date of last use and consider it a key covariate in the analysis.
Q3: Can I include subjects with a history of this compound use in my study?
A3: Yes, but it requires a carefully designed study protocol and statistical analysis plan. If excluding these subjects is not feasible, you must meticulously document their history of this compound use (dosage, duration, and time since last use). This information should be used to stratify participants or as a covariate in your statistical models to account for its effects.
Q4: What are the primary effects of clioquinol on microbial community structure?
A4: Based on animal studies, clioquinol administration leads to a dramatic reduction in microbial diversity. Key observed changes include:
-
A significant decrease in overall microbial richness.
-
A compensatory expansion of facultative anaerobes, such as those from the families Streptococcaceae, Enterococcaceae, and Enterobacteriaceae.
-
A depletion of key commensal, anaerobic bacteria.
Troubleshooting Guides
Problem: Unusually low alpha diversity in a subset of my samples.
-
Possible Cause: Undisclosed use of this compound or other antimicrobials by study participants.
-
Troubleshooting Steps:
-
Review Participant Questionnaires: Cross-reference your sample data with participant-provided information on medication history. Look for any mention of medications for diarrhea, intestinal infections, or travel-related illnesses, as this compound was used for these conditions.[1]
-
Post-Hoc Analysis: If medication history is available, stratify your samples into "Exposed" and "Unexposed" groups based on this compound use. Re-run alpha diversity analyses to see if the low diversity is concentrated in the "Exposed" group.
-
Future Prevention: Refine your participant screening protocol to explicitly ask about this compound, clioquinol, or any other antimicrobial medications, including topical and oral forms.
-
Problem: High inter-subject variability (beta diversity) that masks the effect of my primary variable of interest.
-
Possible Cause: Confounding effects from variables like diet, age, and medication history, including this compound use.
-
Troubleshooting Steps:
-
Identify Confounders: Use statistical methods to identify which variables in your metadata are significantly associated with the microbiome composition.
-
Statistical Correction: Employ multivariable linear models (e.g., using the MaAsLin 2 R package) or permutational multivariate analysis of variance (PERMANOVA) to account for these confounding variables. This allows you to assess the effect of your primary variable while statistically controlling for the influence of this compound.
-
Visualize Corrected Data: Generate ordination plots (e.g., PCoA or NMDS) using the residuals of your statistical model to visualize the community structure after the confounding effects have been removed.
-
Quantitative Data Summary
The following table summarizes the reported impact of clioquinol on the gut microbiome from a preclinical study. This data highlights the substantial dysbiosis that can occur.
| Metric | Observation | Implication for Research |
| Microbial Richness | ~90% decrease | A primary indicator of dysbiosis. |
| Community Composition | Expansion of facultative anaerobes (Streptococcaceae, Enterococcaceae, Enterobacteriaceae) | Indicates a major shift from a healthy, anaerobic-dominant gut environment. |
| Recovery Timeline | Recovery can take 1.5 to 6+ months after broad-spectrum antibiotics, and may be incomplete.[4][5] | A long washout period is necessary to avoid confounding results. |
Experimental Protocols & Methodologies
Protocol 1: Participant Screening for Confounding Medication History
Objective: To identify and document the use of this compound and other confounding medications in study participants.
Methodology:
-
Questionnaire Design: Develop a detailed medication history questionnaire.
-
Include a specific question about "this compound" and its active ingredient "clioquinol."
-
Ask about any medications used for gastrointestinal issues (e.g., diarrhea, infections) in the past year.
-
Inquire about all antibiotic use (oral and topical) within the last year, including dates of use, duration, and dosage.
-
-
Informed Consent: Clearly state in the informed consent document that accurate reporting of medication history is crucial for the study's validity.
-
Data Collection: Administer the questionnaire during the screening visit. For enrolled participants, re-confirm medication status at each sample collection point in longitudinal studies.
-
Data Recording: Record all medication use in the study's metadata file with clear variable names (e.g., Mexaform_Use_Lifetime, Antibiotic_Use_Last_6_Months).
Protocol 2: Statistical Mitigation of this compound's Confounding Effects
Objective: To statistically account for the influence of this compound exposure in microbiome data analysis.
Methodology (using R and the vegan and Maaslin2 packages):
-
Data Preparation:
-
Load your OTU/ASV table, taxonomy table, and metadata into a phyloseq object.
-
Ensure your metadata file contains a column indicating this compound exposure (e.g., Mexaform_Exposure with "Yes" or "No").
-
-
Assessing the Impact (PERMANOVA):
-
Use the adonis2 function from the vegan package to test if this compound exposure significantly explains the variation in your community composition.
-
adonis2(distance_matrix ~ Mexaform_Exposure + Other_Variable, data = metadata)
-
A significant p-value for Mexaform_Exposure confirms it as a confounding variable.
-
-
Controlling for the Confounder (MaAsLin 2):
-
MaAsLin 2 is a powerful tool for multivariable association discovery in microbiome data.
-
Set your primary variable of interest (e.g., "Disease_State") as a fixed_effect.
-
Include Mexaform_Exposure as an additional fixed_effect in the model. This will assess the association between your primary variable and microbial taxa while controlling for the effect of this compound.
-
Example Maaslin2 call in R:
-
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for microbiome studies mitigating this compound's impact.
Conceptual Mechanism of this compound (Clioquinol) on Gut Microbiota
Caption: Conceptual pathway of clioquinol's impact on gut microbiota.
Logical Flow for Statistical Analysis
Caption: Decision workflow for statistical analysis with confounders.
References
- 1. For diarrhoeal affections of every kind : this compound. | Wellcome Collection [wellcomecollection.org]
- 2. youtube.com [youtube.com]
- 3. What is Clioquinol used for? [synapse.patsnap.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. healthpath.com [healthpath.com]
- 6. How to Restore Your Gut Health After Taking Antibiotics [tinyhealth.com]
Technical Support Center: Adjusting Experimental Protocols for Clioquinol's Light Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the light-sensitive compound clioquinol. Clioquinol's susceptibility to photodegradation necessitates specific adjustments to experimental protocols to ensure data integrity and reproducibility. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Is clioquinol sensitive to light?
A1: Yes, clioquinol is known to be sensitive to light, particularly in the UVA spectrum (320-400 nm). Exposure to light can cause it to darken and degrade, potentially altering its chemical properties and biological activity. It is recommended to store clioquinol in tight, light-resistant containers.
Q2: What are the consequences of exposing clioquinol to light during an experiment?
A2: Exposing clioquinol to light can lead to photodegradation, resulting in the formation of unknown byproducts. This degradation can lead to:
-
Inaccurate quantification: The concentration of the active clioquinol molecule will decrease, leading to erroneous measurements in assays.
-
Altered biological effects: The degradation products may have different or no biological activity compared to the parent compound, leading to misinterpretation of experimental results.
-
Increased toxicity: Photodegradation products may exhibit increased cellular toxicity, including neurotoxicity, which can confound experimental outcomes. Clioquinol itself has been observed to have a pro-oxidant effect in neuronal cultures, and its degradation products may exacerbate this.[1]
Q3: What wavelengths of light are most damaging to clioquinol?
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays with clioquinol.
| Potential Cause | Recommended Solution |
| Photodegradation of clioquinol in culture medium. | Prepare fresh stock solutions of clioquinol and dilute them in culture medium immediately before use. Protect all solutions from light by using amber-colored tubes or wrapping them in aluminum foil. Perform all cell culture manipulations in a darkened room or under a red safe light. |
| Toxicity of degradation products. | If you suspect degradation, prepare a "light-exposed" control by intentionally exposing a clioquinol solution to light for a defined period and test its effect on cells in parallel with a light-protected solution. This can help determine if degradation products are contributing to the observed effects. |
| Interaction with media components. | Some components of cell culture media can be photosensitive and react with clioquinol upon light exposure. Whenever possible, use media without photosensitizing agents like phenol red for sensitive experiments. |
Problem 2: Absorbance readings are not stable or reproducible in spectrophotometric assays.
| Potential Cause | Recommended Solution |
| Photodegradation during sample preparation and measurement. | Prepare samples in amber-colored microplates or tubes. If using standard clear plates, work quickly and keep the plate covered with an opaque lid or aluminum foil as much as possible. Minimize the exposure of the samples to the spectrophotometer's light source by using the instrument's "read on demand" function rather than continuous monitoring. |
| Formation of light-scattering precipitates. | Visually inspect the solutions for any turbidity or precipitation. If observed, centrifuge the samples before taking absorbance readings. Consider the solubility of clioquinol in your assay buffer and the potential for degradation products to be less soluble. |
Quantitative Data on Clioquinol Degradation
While specific kinetic data for the photodegradation of clioquinol under various light conditions is limited, a study on its photocatalytic degradation provides some insight. Under visible light irradiation in the presence of a Sn(MoO4)2 photocatalyst, the degradation efficiency of clioquinol reached approximately 98% within 70 minutes. This demonstrates its susceptibility to degradation under visible light, a process that is likely to occur, albeit at a slower rate, even without a catalyst.
| Parameter | Value | Condition |
| Degradation Efficiency | ~98% | 70 minutes under visible light with Sn(MoO4)2 photocatalyst |
Further research is needed to establish the half-life of clioquinol under standard laboratory light conditions and specific UV wavelengths.
Experimental Protocols: Methodologies Adjusted for Light Sensitivity
Protocol 1: Preparation and Storage of Clioquinol Stock Solutions
-
Dissolving Clioquinol: Weigh clioquinol powder in a room with minimal lighting. Dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
-
Storage: Store the stock solution in amber-colored glass vials or cryovials wrapped in aluminum foil to protect it from light.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and light exposure to the entire stock.
-
Temperature: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Modified Cell Viability Assay (e.g., MTT or XTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight under standard incubator conditions.
-
Drug Preparation: In a darkened room or under a red safe light, prepare serial dilutions of clioquinol from your light-protected stock solution in a light-protected container.
-
Cell Treatment: Quickly add the clioquinol dilutions to the appropriate wells. Immediately return the plate to the incubator, ensuring it is not exposed to prolonged light.
-
Incubation: Incubate the cells for the desired treatment period.
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, XTT) to the wells according to the manufacturer's protocol, still maintaining low-light conditions.
-
Incubation and Measurement: Incubate the plate for the recommended time to allow for color development. Measure the absorbance using a plate reader. Minimize the time the plate is outside the incubator and exposed to ambient light.
Protocol 3: UV-Visible Spectrophotometry of Clioquinol
-
Sample Preparation: Prepare dilutions of clioquinol in the desired solvent in amber-colored volumetric flasks or tubes wrapped in aluminum foil.
-
Cuvette Loading: In a dimly lit area, transfer the solution to a quartz cuvette.
-
Spectrophotometer Settings: Set the spectrophotometer to scan the desired wavelength range. To minimize light exposure, use a fast scan speed and single-read measurements rather than continuous monitoring.
-
Blank Measurement: Use the same solvent as a blank and measure its absorbance first.
-
Sample Measurement: Quickly place the cuvette with the clioquinol solution in the spectrophotometer and acquire the spectrum.
-
Data Analysis: Analyze the resulting spectrum to determine the absorbance at the desired wavelength.
Visualizations
Signaling Pathway: Potential Mechanism of Clioquinol-Induced Neurotoxicity
Caption: Potential mechanism of clioquinol-induced neurotoxicity.
Experimental Workflow: Handling Light-Sensitive Clioquinol in Cell Culture
Caption: Experimental workflow for handling light-sensitive clioquinol.
Logical Relationship: Troubleshooting Inconsistent Clioquinol Assay Results
Caption: Logical troubleshooting steps for clioquinol experiments.
References
Validation & Comparative
A Comparative Analysis of Phanquone and Other Quinone-Based Antimicrobials: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of phanquone and other quinone-based compounds. The following sections detail their mechanisms of action, antimicrobial spectra, and include supporting experimental data and protocols.
Quinone compounds, a diverse class of aromatic molecules, have long been recognized for their broad-spectrum antimicrobial properties. Their mechanisms of action are multifaceted, often involving the generation of reactive oxygen species (ROS), interference with cellular respiration, and disruption of DNA replication and repair. This guide focuses on the comparative efficacy of phanquone (4,7-phenanthroline-5,6-dione) and its close analog phendione (1,10-phenanthroline-5,6-dione), alongside other notable quinone-based antimicrobials such as naphthoquinones and anthraquinones.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of phanquone and other quinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for these compounds against a range of clinically relevant microorganisms.
Phenanthroline-Quinones
While extensive quantitative data for phanquone is limited in publicly accessible literature, studies on its close structural analog, phendione, and its metal complexes provide valuable insights into the antimicrobial potential of the phenanthroline-quinone scaffold.
| Compound | Microorganism | MIC (µM) | MBC (µM) | Reference |
| Phendione | Acinetobacter baumannii (Carbapenemase-producing) | 9.44 (Geometric Mean) | 9.70 (Geometric Mean) | [1][2] |
| Phialophora verrucosa | 12.0 | - | [3][4] | |
| [Ag(phendione)₂]⁺ | Acinetobacter baumannii (Carbapenemase-producing) | 2.48 (Geometric Mean) | 3.63 (Geometric Mean) | [1][2] |
| Phialophora verrucosa | 4.0 | - | [3][4] | |
| [Cu(phendione)₃]²⁺ | Acinetobacter baumannii (Carbapenemase-producing) | 1.56 (Geometric Mean) | 2.30 (Geometric Mean) | [1][2] |
| Phialophora verrucosa | 5.0 | Fungicidal | [3][4] |
Naphthoquinones
Naphthoquinones are a well-studied class of quinones with significant antimicrobial activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Lawsone Methyl Ether | Candida albicans | 3.9 - 23.4 | [5] |
| Aerobic Bacteria | 23.4 - 93.8 | [5] | |
| Lawsone | Dermatophytes | 62.5 - 250 | [5] |
| Plumbagin | Staphylococcus aureus | 0.6 - 1.4 µM | [6] |
| Joglone | Staphylococcus aureus | ≤ 0.125 µmol/L | [7] |
| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L | [7] |
| 2,3-DBNQ | Candida albicans | 1.56 - 6.25 | [8] |
Anthraquinones
Anthraquinones, another major class of quinones, also exhibit a broad range of antimicrobial effects.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Damnacanthal | Mycobacterium tuberculosis | 13.07 | [9] |
| Emodin, Aloe-emodin, Rhein | Staphylococcus aureus | - | [6] |
| Rubromycin CA1 | Staphylococcus aureus | 0.2 | [6] |
| 1,6-dihydro 8-propylanthraquinone | Escherichia coli ΔtolC | 10 | [6] |
| Staphylococcus aureus Mu50 | 8 | [6] | |
| Bacillus subtilis 168 | 10 | [6] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinone-based compounds is complex and often involves multiple cellular targets. The primary mechanisms include the generation of reactive oxygen species (ROS), DNA interaction, and enzyme inhibition.
General Mechanism of Quinone Antimicrobials
Quinones can undergo redox cycling, a process that generates superoxide radicals and other ROS. This leads to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. Additionally, many quinones can intercalate into DNA, disrupting replication and transcription.
References
- 1. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa [frontiersin.org]
- 4. 1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of antimicrobial activities of naphthoquinones from Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and antibiofilm activity of the benzoquinone oncocalyxone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Mexaform Quantification
This guide provides a detailed comparison of analytical methodologies for the quantification of the active pharmaceutical ingredients in Mexaform: clioquinol, phanquinone, and oxyphenonium bromide. The document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of various analytical techniques with supporting experimental data and protocols.
Introduction to this compound and its Active Ingredients
This compound is a pharmaceutical preparation historically used in the treatment of various intestinal infections, including amoebic dysentery.[1] Its therapeutic efficacy is derived from a combination of three active ingredients:
-
Clioquinol: An antimicrobial and antifungal agent belonging to the hydroxyquinoline class.
-
Phanquinone: An antiprotozoal agent, classified as a quinone derivative.
-
Oxyphenonium Bromide: An antimuscarinic agent that reduces gastrointestinal motility.
Accurate quantification of these components is crucial for quality control, formulation development, and stability testing of this compound. This guide explores and compares different analytical approaches for this purpose.
Analytical Methodologies
This section details the experimental protocols for three distinct analytical approaches for the quantification of this compound's active ingredients: a simultaneous High-Performance Liquid Chromatography (HPLC) method, individual HPLC assays, and a UV-Vis Spectrophotometric method for phanquinone.
Method 1: Simultaneous Quantification by High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.
-
Gradient Program: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at 254 nm for clioquinol, 280 nm for phanquinone, and 220 nm for oxyphenonium bromide.
-
-
Standard Preparation:
-
Prepare individual stock solutions of clioquinol, phanquinone, and oxyphenonium bromide in methanol (1 mg/mL).
-
Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration within the expected linear range for each analyte.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate for 15 minutes to ensure complete dissolution of the active ingredients, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method 2: Individual Quantification by High-Performance Liquid Chromatography (HPLC)
This approach involves the use of separate, optimized HPLC methods for the quantification of each active ingredient.
2.2.1. Clioquinol Quantification
-
Instrumentation: As described in Method 1.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation: As described in Method 1, but with single-analyte standards.
2.2.2. Phanquinone Quantification
-
Instrumentation: As described in Method 1.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
-
Standard and Sample Preparation: As described in Method 1, but with single-analyte standards.
2.2.3. Oxyphenonium Bromide Quantification
-
Instrumentation: As described in Method 1.
-
Chromatographic Conditions:
-
Column: Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 4.5) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
-
Standard and Sample Preparation: As described in Method 1, but with single-analyte standards.
Method 3: UV-Vis Spectrophotometry for Phanquinone Quantification
For a simpler, alternative quantification of phanquinone, a UV-Vis spectrophotometric method can be employed. This method is less specific than HPLC and may be susceptible to interference from other components in the formulation.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Procedure:
-
Prepare a standard stock solution of phanquinone in methanol (100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to concentrations ranging from 2 to 20 µg/mL.
-
Measure the absorbance of the working standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 280 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution as described in Method 1, but dilute the final filtered solution with 0.1 M HCl to a concentration expected to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration of phanquinone from the calibration curve.
-
Data Presentation and Comparison
The performance of the analytical methods is compared based on key validation parameters. The following tables summarize the expected performance characteristics of each method.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Method 1: Simultaneous HPLC | Method 2: Individual HPLC | Method 3: UV-Vis Spectrophotometry (Phanquinone) |
| Specificity | High (separation of all components) | High (for each component) | Low (potential for interference) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 2% | < 5% |
| Limit of Detection | Low (ng/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantification | Low (ng/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Analysis Time | ~25 minutes per sample | ~15-20 minutes per component | ~5 minutes per sample |
| Complexity | High | Moderate | Low |
| Cost | High | Moderate | Low |
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[2] This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.
A cross-validation study would involve analyzing the same set of this compound samples using two or more of the described methods. The results would then be statistically compared to assess the level of agreement.
Cross-Validation Workflow
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation are typically defined by regulatory guidelines and internal standard operating procedures. Generally, the results obtained from the different methods should be within a pre-defined percentage of each other, often within ±15-20%, to be considered comparable.
Logical Relationship of Method Selection
The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available resources, and desired throughput. The following diagram illustrates the logical considerations for selecting an appropriate method for this compound quantification.
References
A Comparative Analysis of Metal Ionophores in Oncology Research: Clioquinol vs. PBT2, VLX600, and Dextran-Catechin
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Anti-Cancer Properties of Four Prominent Metal Ionophores, Supported by Experimental Data.
The strategic manipulation of intracellular metal ion homeostasis has emerged as a promising avenue in cancer therapy. Metal ionophores, small molecules that bind and transport metal ions across cellular membranes, have demonstrated potent anti-cancer activity. This guide provides a comprehensive comparison of the anti-cancer properties of clioquinol against three other notable metal ionophores: PBT2, VLX600, and Dextran-Catechin. The following sections present a detailed analysis of their efficacy, mechanisms of action, and relevant experimental protocols, designed to inform and guide further research and development in this critical area of oncology.
In Vitro Cytotoxicity: A Comparative Overview
The anti-proliferative activity of these metal ionophores has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Clioquinol | Raji | Burkitt's Lymphoma | 10 | [1] |
| A2780 | Ovarian Carcinoma | 30 | [1] | |
| HL-60 | Promyelocytic Leukemia | 20 | [1] | |
| K562 | Chronic Myeloid Leukemia | 40 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 20 | [1] | |
| MDA-MB-231 | Breast Adenocarcinoma | 30 | [1] | |
| PC-3 | Prostate Adenocarcinoma | 20 | [1] | |
| DU 145 | Prostate Carcinoma | 20 | [1] | |
| PBT2 | Ovarian Cancer Cells | Ovarian Cancer | ~30 (decreased viability by 70% at 30µM after 24h) | |
| VLX600 | Sk-N-AS | Neuroblastoma (MYCN non-amplified) | ~0.1 | [2] |
| SH-SY5Y | Neuroblastoma (MYCN non-amplified) | ~0.2 | [2] | |
| CHP-212 | Neuroblastoma (MYCN-amplified) | ~0.1 | [2] | |
| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | ~0.1 | [2] | |
| IMR-32 | Neuroblastoma (MYCN-amplified) | ~0.1 | [2] | |
| Dextran-Catechin | SH-SY5Y | Neuroblastoma | 9.7 µg/ml | |
| BE(2)-C | Neuroblastoma | 16.0 µg/ml | ||
| IMR-32 | Neuroblastoma | 17.83 µg/ml |
Mechanisms of Action: Diverse Pathways to Cell Death
While all four compounds function as metal ionophores, their downstream effects on cancer cells are mediated through distinct and sometimes overlapping signaling pathways.
Clioquinol: This 8-hydroxyquinoline derivative acts as a zinc ionophore, leading to increased intracellular zinc levels.[3] This disruption of zinc homeostasis triggers apoptosis through caspase-dependent pathways.[3][4] Furthermore, clioquinol has been shown to independently target the NF-κB and lysosome pathways, leading to reduced nuclear levels of the p65 subunit of NF-κB and altered lysosome permeability.[5][6]
Clioquinol's multi-faceted anti-cancer mechanism.
PBT2: Also an 8-hydroxyquinoline, PBT2 functions as a copper and zinc ionophore.[7] Its anti-cancer activity is linked to the induction of toxic intracellular copper accumulation, leading to apoptotic cell death.[7] Interestingly, PBT2 has been found to be more cytotoxic than clioquinol in some contexts, despite being a weaker copper ionophore, suggesting a different mechanism of action that may involve the distribution of copper within the cell.[7]
VLX600: This compound acts as an iron chelator and an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS).[5][8] By disrupting mitochondrial function, VLX600 induces a bioenergetic catastrophe, particularly in the nutrient-deprived microenvironment of solid tumors.[1][5] This leads to tumor cell death and inhibition of proliferation.[5]
VLX600's mechanism targeting tumor cell metabolism.
Dextran-Catechin: This conjugate leverages the natural anti-cancer properties of catechin, a polyphenol, with enhanced serum stability. Its mechanism is closely tied to copper homeostasis. Dextran-Catechin reacts with intracellular copper, leading to the generation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent apoptosis.[9][10] Its efficacy is particularly pronounced in cancer cells with elevated intracellular copper levels.[9]
Dextran-Catechin's copper-dependent apoptotic pathway.
In Vivo Efficacy: Preclinical Tumor Models
Preclinical studies in xenograft mouse models have provided valuable insights into the in vivo anti-tumor activity of these compounds.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Clioquinol | Raji (Burkitt's Lymphoma) Xenograft | 28 mg/kg, i.p., 5 days/week for 6 weeks | Significant inhibition of tumor growth | [4] |
| A2780 (Ovarian Carcinoma) Xenograft | 28 mg/kg, i.p., 5 days/week for 6 weeks | Significant inhibition of tumor growth | [4] | |
| VLX600 | Colon Cancer Xenograft | Not specified | Anti-cancer activity observed | [8] |
| Dextran-Catechin | Neuroblastoma Xenograft | Not specified | Significant attenuation of tumor growth | [9][10] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the metal ionophore for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Caspase Activity)
This assay quantifies the activity of caspases, key enzymes in the apoptotic cascade.
Protocol:
-
Plate and treat cells with the metal ionophore as described for the cell viability assay.
-
After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity kit.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Determine the fold-increase in caspase activity relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Culture and treat cells with the metal ionophore.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The metal ionophores clioquinol, PBT2, VLX600, and Dextran-Catechin represent a promising class of anti-cancer agents with diverse mechanisms of action. Clioquinol's ability to target multiple pathways, PBT2's potent cytotoxicity, VLX600's unique targeting of tumor metabolism, and Dextran-Catechin's copper-dependent activity highlight the versatility of this therapeutic strategy. The data presented in this guide provides a foundation for researchers to compare these compounds and to inform the design of future studies aimed at harnessing the therapeutic potential of metal ionophores in the fight against cancer. Further investigation into the in vivo efficacy and safety profiles of these compounds in a wider range of cancer models is warranted to facilitate their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Chelator VLX600 Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Clioquinol Independently Targets NF-κB and Lysosome Pathways in Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Dextran-Catechin: An anticancer chemically-modified natural compound targeting copper that attenuates neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Tussle: How Gut Bacteria Respond to Mexaform vs. Placebo
For Immediate Release: A Comparative Guide for Researchers
This guide provides a comprehensive, albeit simulated, comparative transcriptomic analysis of gut bacteria exposed to the historically significant gastrointestinal agent, Mexaform, versus a placebo. Due to the discontinuation of this compound and a lack of direct transcriptomic studies, this guide synthesizes data from analogous compounds to project the likely transcriptomic impact on gut microbiota. This document is intended for researchers, scientists, and drug development professionals to illuminate the potential molecular interactions between this combination drug and commensal gut bacteria.
Introduction
This compound, a drug historically used to treat diarrhea and other intestinal ailments, is a combination of three active ingredients: Clioquinol, Phanquinone, and Oxyphenonium bromide. Each component has a distinct mechanism of action that can influence the gut microbiome. Clioquinol, an 8-hydroxyquinoline, has antimicrobial properties and acts as a metal chelator. Phanquinone, a phenanthrolinequinone, is also an antimicrobial agent believed to function through the generation of reactive oxygen species. Oxyphenonium bromide is an anticholinergic drug that reduces gastrointestinal motility. Understanding the collective and individual transcriptomic impact of these components on gut bacteria is crucial for elucidating the therapeutic and off-target effects of such combination therapies.
This guide outlines a robust experimental framework for such an investigation and presents hypothetical transcriptomic data based on studies of compounds with similar mechanisms of action.
Experimental Protocols
A rigorous in vitro approach is necessary to dissect the transcriptomic response of gut bacteria to this compound's components. The following protocol is based on established methodologies for studying drug-microbe interactions.[1][2]
1. Bacterial Strains and Culture Conditions:
-
Selected Strains: A representative panel of human gut commensal bacteria would be selected, including gram-positive and gram-negative species from major phyla such as Bacteroidetes, Firmicutes, and Proteobacteria. Key species could include Bacteroides thetaiotaomicron, Faecalibacterium prausnitzii, and Escherichia coli.
-
Culture Medium: A rich, complex medium that supports the growth of diverse anaerobes, such as Gifu Anaerobic Medium (GAM), would be utilized.
-
Anaerobic Conditions: All culturing would be performed under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C.
2. Drug Exposure:
-
Mid-logarithmic phase bacterial cultures would be exposed to sub-inhibitory concentrations of:
-
Clioquinol
-
Phanquinone
-
Oxyphenonium bromide
-
A combination of all three (simulating this compound)
-
A vehicle control (placebo)
-
-
Exposure duration would be short (e.g., 1.5 hours) to capture the primary transcriptomic response and minimize secondary effects from growth inhibition.[1]
3. RNA Extraction and Sequencing:
-
Total RNA would be extracted from bacterial pellets using a method that combines mechanical lysis (e.g., bead beating) with a column-based purification kit.
-
Ribosomal RNA (rRNA) would be depleted to enrich for messenger RNA (mRNA).
-
The resulting mRNA would be used to construct sequencing libraries, followed by high-throughput sequencing (e.g., Illumina platform).[1][3]
4. Data Analysis:
-
Sequencing reads would be mapped to the reference genomes of the selected bacterial strains.
-
Differential gene expression analysis would be performed to identify genes that are significantly up- or down-regulated in response to each drug treatment compared to the placebo.[4]
-
Functional enrichment analysis (e.g., KEGG pathway analysis) would be used to identify the biological pathways most affected by the drug treatments.[5][6][7]
Comparative Transcriptomic Data (Simulated)
The following tables summarize the expected transcriptomic responses based on the known mechanisms of action of this compound's components and data from analogous compounds.
Table 1: Predicted Transcriptomic Response to Clioquinol (as a Metal Chelator and Quinolone Analog)
| Affected Pathway | Key Upregulated Genes | Key Downregulated Genes | Predicted Consequence |
| Metal Ion Homeostasis | Iron, Zinc, and Copper uptake systems (e.g., znuABC, fecABCD) | Genes for metal-dependent enzymes | Compensation for metal chelation by Clioquinol. |
| DNA Damage Response (SOS Response) | recA, lexA, uvrA, uvrB | - | Repair of DNA damage, a known effect of some quinolone antibiotics. |
| Oxidative Stress Response | sodA, katG, ahpC | - | Detoxification of reactive oxygen species. |
| Cell Wall/Membrane Stress | Genes for cell envelope repair | - | Response to potential membrane-damaging effects. |
Table 2: Predicted Transcriptomic Response to Phanquinone (as a Quinone-like Compound)
| Affected Pathway | Key Upregulated Genes | Key Downregulated Genes | Predicted Consequence |
| Oxidative Stress Response | soxS, oxyR regulons, superoxide dismutases, catalases | - | Robust defense against reactive oxygen species (ROS) generated by Phanquinone.[8][9] |
| Central Carbon Metabolism | Glycolysis and Pentose Phosphate Pathway genes | TCA cycle genes | Shift in metabolism to produce more reducing equivalents (NADPH) to combat oxidative stress. |
| DNA and Protein Damage Repair | recA, chaperones (e.g., dnaK, groEL) | - | Repair of macromolecules damaged by ROS. |
| Efflux Pumps | Multidrug resistance efflux pumps (e.g., acrAB-tolC) | - | Export of the drug or its toxic byproducts from the cell.[1] |
Table 3: Predicted Transcriptomic Response to Oxyphenonium Bromide (Indirect Effects via Reduced Motility)
The effects of Oxyphenonium bromide are expected to be indirect, resulting from altered gut transit time rather than a direct antimicrobial action.
| Affected Condition | Predicted Transcriptomic Changes in the Microbiota | Predicted Consequence |
| Increased Gut Transit Time | Upregulation of genes for adhesion and biofilm formation. | Enhanced colonization and persistence on the gut mucosa. |
| Altered Nutrient Availability | Shift in expression of carbohydrate utilization genes (CAZymes). | Adaptation to changes in the availability of dietary and host-derived glycans. |
| Changes in Interspecies Competition | Altered expression of genes involved in the synthesis of antimicrobial peptides and quorum sensing molecules. | Shifts in the competitive landscape of the gut microbial community. |
Visualizing the Pathways
To illustrate the cellular processes affected, the following diagrams, generated using Graphviz, depict the experimental workflow and a key signaling pathway expected to be perturbed by a component of this compound.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Predicted bacterial response to Phanquinone-induced oxidative stress.
Conclusion
While direct transcriptomic data for this compound is unavailable, this guide provides a scientifically grounded framework for understanding its potential impact on the gut microbiota. The antimicrobial components, Clioquinol and Phanquinone, are predicted to elicit classic stress responses in gut bacteria, including the upregulation of pathways related to metal ion homeostasis, DNA damage repair, and oxidative stress. The anticholinergic component, Oxyphenonium bromide, likely exerts an indirect effect by altering the gut environment through reduced motility. This comparative guide underscores the complexity of drug-microbiome interactions and serves as a blueprint for future research into the effects of combination drugs on the gut ecosystem.
References
- 1. High-throughput transcriptomics of 409 bacteria-drug pairs reveals drivers of gut microbiota perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics [frontiersin.org]
- 3. New RNA sequencing strategy provides insight into microbiomes | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. ESKAPE Act Plus: Pathway Activation Analysis for Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Frontiers | Bacterial Response to Oxidative Stress and RNA Oxidation [frontiersin.org]
A Re-evaluation of Mexaform: A Historical Perspective on Efficacy and Neurotoxicity
The 1970s marked a critical turning point for the anti-diarrheal and anti-infective agent Mexaform. While initially prescribed for conditions like amoebic dysentery, a devastating outbreak of Subacute Myelo-Optic Neuropathy (SMON) in Japan, linked to a key component of this compound, clioquinol, led to its widespread withdrawal and a profound re-evaluation of its risk-benefit profile. This guide provides a comparative analysis of this compound, its components, and its alternatives from that era, with a focus on the clinical data and experimental understanding that shaped its history.
This compound was a combination drug containing clioquinol and broxyquinoline, both belonging to the halogenated hydroxyquinoline class of compounds. It was marketed for its broad-spectrum antimicrobial and antiprotozoal properties. However, the catastrophic neurological side effects associated with clioquinol overshadowed its therapeutic applications.
The Shadow of SMON: A Clinical Catastrophe
The re-evaluation of this compound is inextricably linked to the epidemic of Subacute Myelo-Optic Neuropathy (SMON) that afflicted thousands in Japan.[1][2] Epidemiological studies in the late 1960s and early 1970s established a strong correlation between the consumption of clioquinol and the incidence of SMON.[1][2] This led to a ban on the sale of clioquinol in Japan in 1970, which was followed by a dramatic decrease in new SMON cases.[1][2]
Clinical Presentation of SMON
The clinical course of SMON was characterized by initial abdominal symptoms followed by severe neurological deficits.
| Clinical Feature | Description |
| Initial Symptoms | Mild abdominal pain and diarrhea.[1] |
| Neurological Manifestations | A myelitis-like illness with sensory and motor disturbances, primarily affecting the lower limbs.[1][3] |
| Sensory Symptoms | Numbness, paresthesia, and dysesthesia. |
| Motor Symptoms | Muscle weakness and paralysis.[1] |
| Visual Impairment | Optic neuropathy, in some cases leading to blindness.[2] |
| Other Signs | A characteristic green "fur" on the tongue and green-pigmented urine and feces, identified as an iron chelate of clioquinol.[1] |
The neurological damage in many SMON patients proved to be irreversible, leaving them with lifelong disabilities.[2]
Mechanistic Insights into Clioquinol Neurotoxicity
The precise mechanism of clioquinol-induced neurotoxicity is not fully elucidated but is believed to involve its ability to chelate metal ions, particularly zinc and copper.[3][4][5] This disruption of metal homeostasis can lead to a cascade of detrimental cellular events.
Broxyquinoline: The Other Component
Broxyquinoline, the other active ingredient in this compound, is also a halogenated hydroxyquinoline with antimicrobial and antiprotozoal properties.[6][7] Its mechanism of action is also thought to involve metal ion chelation and disruption of microbial cellular processes.[6][7][8] While not as extensively studied as clioquinol, its inclusion in this compound contributed to the drug's overall therapeutic profile.
Alternatives for Amoebic Dysentery in the 1970s
With the fall of this compound, other therapeutic options for amoebic dysentery gained prominence. The nitroimidazole derivatives, metronidazole and tinidazole, became the mainstays of treatment.
Comparative Overview of Amoebicides
| Drug | Class | Mechanism of Action | Key Advantages (from 1970s perspective) | Key Disadvantages (from 1970s perspective) |
| This compound (Clioquinol/Broxyquinoline) | Halogenated Hydroxyquinoline | Metal ion chelation, disruption of microbial DNA synthesis.[4] | Broad-spectrum activity against bacteria and protozoa. | Severe neurotoxicity (SMON).[1][2] |
| Metronidazole | Nitroimidazole | Induces DNA damage in anaerobic organisms. | Effective against invasive amoebiasis. | Potential for side effects such as nausea and metallic taste. |
| Tinidazole | Nitroimidazole | Similar to metronidazole, induces DNA damage. | Often better tolerated than metronidazole with a shorter treatment course.[9][10][11] | Similar class-related side effects to metronidazole. |
Efficacy and Safety of Alternatives: A Look at the Data
Clinical trials from the 1970s and subsequent studies have consistently shown the efficacy of metronidazole and tinidazole in treating amoebic dysentery. A comparative study on intestinal amoebiasis found that tinidazole had a significantly higher cure rate (96.5%) compared to metronidazole (55.5%).[9] Furthermore, tinidazole was generally better tolerated, with fewer reported side effects.[9] Another study on hepatic amoebiasis also found tinidazole to be superior to metronidazole in terms of overall efficacy and shorter treatment duration.[11]
A Cochrane review, while acknowledging the limitations of older trials, concluded that tinidazole may be more effective than metronidazole in reducing clinical failure and is likely associated with fewer adverse events.[12]
Experimental Protocols of the Era
The clinical trials of the 1970s evaluating treatments for amoebic dysentery typically followed a general protocol, although the rigor and reporting standards were less stringent than today.
Conclusion
The re-evaluation of this compound in the 1970s was a stark lesson in pharmacovigilance. The devastating neurotoxicity of its primary component, clioquinol, as evidenced by the SMON epidemic, led to its justified removal from many markets. This historical event underscores the critical importance of post-marketing surveillance and the continuous assessment of a drug's risk-benefit profile. While detailed efficacy data from that era is scarce, the overwhelming evidence of harm firmly places this compound as a cautionary tale in pharmaceutical history. The subsequent reliance on better-tolerated and effective alternatives like metronidazole and tinidazole marked a significant advancement in the treatment of amoebic dysentery.
References
- 1. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [SMON: toxicity of clioquinol and the status quo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 5. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pillintrip.com [pillintrip.com]
- 7. What is Broxyquinoline used for? [synapse.patsnap.com]
- 8. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]
- 9. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Does Tinidazole Compare with Metronidazole? | Semantic Scholar [semanticscholar.org]
- 11. Tinidazole and metronidazole in hepatic amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metal Chelation Efficacy: Clioquinol Versus Newer Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The dysregulation of metal ions, particularly copper, zinc, and iron, is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's. This has led to the exploration of metal chelation therapy as a promising therapeutic strategy. Clioquinol, an 8-hydroxyquinoline derivative, was one of the first metal chelators to be investigated for this purpose. While it showed initial promise, concerns over its potential neurotoxicity spurred the development of a new generation of metal-chelating compounds. This guide provides a comprehensive benchmark of the metal chelation efficacy of clioquinol against these newer compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of Metal Chelation Efficacy
The ability of a compound to bind to metal ions is a critical determinant of its therapeutic potential. The following tables summarize the available quantitative data on the metal chelation efficacy of clioquinol and its newer counterparts, PBT2 (a second-generation 8-hydroxyquinoline) and deferiprone derivatives.
| Compound | Metal Ion | Stoichiometry (Chelator:Metal) | Stability/Binding Constant | Source |
| Clioquinol | Cu(II) | 2:1 | Conditional Stability Constant (K'c): 1.2 x 10¹⁰ M⁻² | [1][2] |
| Zn(II) | 2:1 | Conditional Stability Constant (K'c): 7.0 x 10⁸ M⁻² | [1][2][3] | |
| Cu(II) | - | log K ≈ 10 | [4] | |
| Zn(II) | - | log K ≈ 9 | [4] | |
| PBT2 | Cu(II) | 1:1 and other complexes | log K₁ = 13.61, log K₂ = 5.95 | [5] |
| 8-Hydroxyquinoline Derivatives (general) | Fe(III) | 3:1 | Binding Constant (Ka): ~1–2 × 10⁵ M⁻¹ | |
| Deferiprone Derivatives | Fe(III) | 3:1 | Binding Constant (Ka): ~2–3 × 10⁴ M⁻¹ |
Table 1: Metal Binding Stoichiometry and Stability/Binding Constants. This table provides a direct comparison of the binding affinities of clioquinol, PBT2, and other derivatives for key metal ions. Higher stability/binding constants indicate a stronger chelation efficacy.
| Compound | Metal Ion | Chelation Efficacy | Source |
| Clioquinol | Cu(II) from Aβ | Sequesters ~83% | [5] |
| PBT2 | Cu(II) from Aβ | Sequesters ~59% | [5] |
Table 2: Comparative Efficacy in Sequestering Metal Ions from Amyloid-Beta (Aβ). This table highlights the ability of clioquinol and PBT2 to remove copper ions from amyloid-beta plaques, a key process in their proposed therapeutic mechanism.
Experimental Protocols
The following are detailed methodologies for common assays used to determine the metal chelation efficacy of compounds.
Spectrophotometric Assay for Iron (Fe²⁺) Chelation (Ferrozine-Based)
This assay is based on the principle that the chelating agent will compete with ferrozine for the binding of ferrous ions. The reduction in the formation of the colored ferrozine-Fe²⁺ complex is proportional to the chelating ability of the test compound.
Materials:
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Test compound solution (at various concentrations)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Add 50 µL of the test compound solution to the wells of a 96-well microplate.
-
Add 50 µL of FeCl₂ solution to each well.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of ferrozine solution to each well.
-
Shake the plate and incubate at room temperature for another 10 minutes.
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
A control is prepared using the buffer instead of the test compound.
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Spectrophotometric Assay for Copper (Cu²⁺) Chelation
This method relies on the formation of a colored complex between the chelator and copper ions, which can be measured spectrophotometrically.
Materials:
-
Copper sulfate (CuSO₄) solution (of known concentration)
-
Test compound solution (at various concentrations)
-
Appropriate buffer solution (e.g., acetate buffer, pH 6.0)
-
Spectrophotometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of CuSO₄ and varying concentrations of the test compound in the buffer.
-
Allow the solutions to equilibrate for a specified time to ensure complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the copper-chelator complex.
-
A calibration curve can be constructed by plotting absorbance against the concentration of the test compound to determine the stoichiometry and binding affinity.
Visualizing Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action of 8-hydroxyquinoline-based metal chelators in the context of Alzheimer's disease and a typical experimental workflow for assessing metal chelation.
Caption: Proposed mechanism of 8-hydroxyquinoline chelators in Alzheimer's disease.
Caption: Experimental workflow for a spectrophotometric metal chelation assay.
Discussion and Future Perspectives
The development of metal chelators for neurodegenerative diseases has evolved from the broad-spectrum activity of clioquinol to more targeted and potentially safer second-generation compounds like PBT2 and other novel 8-hydroxyquinoline and deferiprone derivatives.
Clioquinol demonstrated the ability to modulate metal-induced amyloid-beta aggregation.[6][7] However, its therapeutic use was hampered by concerns about neurotoxicity. PBT2, a successor to clioquinol, was designed to have a better safety profile. While it also functions as a metal ionophore, studies suggest it is a weaker copper chelator than clioquinol.[8] This highlights a critical consideration in drug design: the balance between chelation strength and potential off-target effects. A chelator that is too strong may indiscriminately strip essential metals from metalloproteins, leading to adverse effects.
Newer 8-hydroxyquinoline derivatives have shown stronger iron-binding constants compared to deferiprone derivatives, suggesting their potential as potent iron chelators.[9] The therapeutic strategy is shifting towards developing "metal protein attenuating compounds" (MPACs) that can safely correct metal dyshomeostasis without causing systemic metal depletion.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the chelation properties and reduce the toxicity of lead compounds.
-
Targeted Delivery: Developing strategies to deliver chelators specifically to the affected brain regions to minimize systemic side effects.
-
Multi-target Approaches: Designing hybrid molecules that combine metal chelation with other therapeutic actions, such as anti-inflammatory or antioxidant properties.
The continued exploration of novel metal chelators holds significant promise for the development of effective disease-modifying therapies for neurodegenerative disorders. A thorough understanding of their comparative efficacy and mechanisms of action is paramount for advancing these compounds from the laboratory to the clinic.
References
- 1. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. researchgate.net [researchgate.net]
- 4. High specificity is a key parameter for copper ligands as future therapeutic agents for Alzheimer’s, Wilson’s, and cancer diseases [comptes-rendus.academie-sciences.fr]
- 5. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Safety Operating Guide
Safe Disposal of Mexaform: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Mexaform is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This compound is a combination drug containing clioquinol and phenanthroline derivatives. Due to the hazardous nature of its active ingredients, specific procedures must be followed to ensure its safe handling and disposal. This guide provides a detailed, step-by-step approach to the proper disposal of this compound and its components in a laboratory setting.
Understanding the Hazards
This compound's primary components, clioquinol and phenanthroline, are classified as hazardous materials, necessitating careful handling and disposal.
Clioquinol:
-
Sensitization: May cause skin sensitization, leading to allergic reactions upon contact.[1][2]
-
Health Risks: Suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] It is also considered a possible carcinogen.[1][4]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[2][4]
Phenanthroline:
-
Toxicity: Toxic if swallowed.[5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][6][7]
A summary of the key hazards is presented in the table below.
| Hazard Classification | Clioquinol | o-Phenanthroline |
| Acute Oral Toxicity | Toxic if swallowed[1][2][3] | Toxic if swallowed[5] |
| Skin Sensitization | May cause an allergic skin reaction[1][2] | - |
| Carcinogenicity | Limited evidence of a carcinogenic effect[1] | Not listed as a carcinogen |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2] | Adverse reproductive effects have occurred in experimental animals[6] |
| Environmental Hazards | Very toxic to aquatic life[2] | Very toxic to aquatic life with long-lasting effects[5][6][7] |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The disposal of this compound and its components must be managed as hazardous waste and adhere strictly to all local, state, and federal regulations.[1][5]
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[5][8]
2. Waste Segregation and Collection:
-
All this compound waste, including expired tablets, unused investigational drugs, contaminated labware (e.g., mortars, pestles, weighing boats), and spill cleanup materials, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][8]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
3. Container Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical names of the components (Clioquinol, Phenanthroline), and a clear description of the waste.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[5][8] This area should be cool, dry, well-ventilated, and have secondary containment.[5][8]
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[5]
-
Provide the waste disposal company with the Safety Data Sheets (SDS) for clioquinol and phenanthroline to ensure they have all the necessary information for safe handling and transport.[5]
6. Spill Management:
-
In case of a spill, evacuate the area if necessary and ensure proper ventilation.
-
For small spills, use an absorbent material to clean up the spill and place all contaminated materials in the designated hazardous waste container.[8]
-
For large spills, contact your institution's emergency response team.
7. Documentation:
-
Maintain accurate records of the disposed chemicals, including the name, quantity, and date of disposal, as required by your institution and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
Important Considerations:
-
Regulatory Compliance: Always consult your institution's EHS department to ensure compliance with all applicable local, state, and federal regulations for hazardous waste disposal.[5][9]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its components be disposed of in the regular trash or flushed down the drain.[5] This is to prevent environmental contamination, as these compounds are toxic to aquatic life.[5][6][7]
-
Empty Containers: Even empty containers that held this compound or its components should be treated as hazardous waste unless they have been properly decontaminated according to your institution's procedures.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research community.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemotechnique.se [chemotechnique.se]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. benchchem.com [benchchem.com]
- 6. uccaribe.edu [uccaribe.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. benchchem.com [benchchem.com]
- 9. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Logistical Protocols for Handling Mexaform
For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds are paramount. This document provides essential, immediate safety and logistical information for Mexaform, a drug containing Clioquinol and Phanquinone. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Hazard Identification and Quantitative Exposure Limits
This compound's hazardous properties are primarily attributed to its active pharmaceutical ingredients (APIs): clioquinol and phanquinone. Both are potent compounds requiring careful handling to avoid exposure.
Clioquinol is a halogenated hydroxyquinoline that is toxic if swallowed and can cause skin and serious eye irritation.[1] It may also cause allergic skin reactions and respiratory irritation.[1][2] Prolonged or repeated exposure can lead to organ damage.[2]
Phanquinone , a phenanthroline derivative, is harmful if swallowed, in contact with skin, or if inhaled.[3]
Below is a summary of the key quantitative toxicological data for the active ingredients of this compound. It is important to note that specific Occupational Exposure Limits (OELs) for these compounds are not widely established. In the absence of official OELs, it is crucial to handle these substances with a high degree of caution, employing the principle of ALARA (As Low As Reasonably Achievable) for exposure.
| Substance | CAS No. | Molecular Formula | Acute Toxicity (Oral LD50) | GHS Hazard Statements |
| Clioquinol | 130-26-7 | C₉H₅ClINO | 69 mg/kg (mouse)[2] | H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life)[2] |
| Phanquinone | 84-12-8 | C₁₂H₆N₂O₂ | Not available | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H412 (Harmful to aquatic life with long lasting effects)[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound and its constituents. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] Use proper glove removal technique to avoid skin contact.[1] |
| Lab Coat/Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin exposure. For larger quantities or in case of a spill, a full suit may be necessary. Wear fire/flame resistant and impervious clothing. | |
| Respiratory Protection | Dust Respirator/Mask | If handling the powder form and there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be worn.[5] Use in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound in a laboratory setting is crucial. The following step-by-step protocol outlines the key stages of the handling process.
3.1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. This can be achieved through the use of a laboratory fume hood or other local exhaust ventilation systems.[1]
-
Locate and ensure the functionality of emergency equipment, including an eyewash station and a safety shower.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place when not in use.[1]
-
Avoid the formation of dust and aerosols.
3.2. Handling Procedure:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
3.3. In Case of a Spill:
-
For small spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, earth, vermiculite).
-
Carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.[5]
-
Clean the contaminated surface thoroughly with a suitable decontamination solution followed by soap and water.
-
-
For large spills:
-
Evacuate the area immediately.
-
Alert emergency services (e.g., HAZMAT team).
-
Prevent the spill from entering drains or waterways.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.
4.1. Waste Segregation and Collection:
-
Segregate all this compound-contaminated waste, including unused product, contaminated PPE, and spill cleanup materials, into designated, clearly labeled hazardous waste containers.
-
Containers should be sealed to prevent leakage.
4.2. Disposal Method:
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
The recommended disposal method is incineration in a licensed hazardous waste facility.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, with the rinsate collected as hazardous waste. Alternatively, puncture containers to prevent reuse and dispose of them in a sanitary landfill as per local regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound | C42H45BrClIN4O6 | CID 165676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. For diarrhoeal affections of every kind : this compound. | Wellcome Collection [wellcomecollection.org]
- 4. This compound | Semantic Scholar [semanticscholar.org]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
